Ena-001
Description
Propriétés
IUPAC Name |
2-N-methoxy-2-N-methyl-4-N,6-N-dipropyl-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N6O/c1-5-7-12-9-14-10(13-8-6-2)16-11(15-9)17(3)18-4/h5-8H2,1-4H3,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNLCHNQVJVCPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=NC(=N1)N(C)OC)NCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031220 | |
| Record name | N-(4,6-Bis(propylamino)-1,3,5-triazin-2-yl)-N,O-dimethylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380341-99-0 | |
| Record name | GAL-021 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380341990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4,6-Bis(propylamino)-1,3,5-triazin-2-yl)-N,O-dimethylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENA-001 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RZ4OGT40Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ena-001: A Selective BK Channel Antagonist for Respiratory Stimulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ena-001 (formerly known as GAL-021) is a novel, first-in-class investigational drug that acts as a selective antagonist of the large-conductance calcium-activated potassium (BK) channels.[1][2] Primarily targeting the BK channels in the peripheral chemoreceptors of the carotid body, this compound is a potent respiratory stimulant.[3][4][5] This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, with a focus on its mechanism of action, electrophysiological properties, selectivity, and in vivo efficacy. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential of this compound for various respiratory-related disorders.
Introduction
Respiratory depression is a life-threatening condition that can arise from various clinical scenarios, including post-operative recovery from anesthesia, opioid overdose, and certain neurological conditions.[5][6] this compound has emerged as a promising therapeutic candidate that functions as an "agnostic" respiratory stimulant, meaning it can counteract respiratory depression induced by a variety of agents, including opioids and propofol.[7][8] Its unique mechanism of action, which involves the modulation of the body's natural breathing control system via the carotid bodies, sets it apart from traditional respiratory stimulants.[3][4] this compound is currently under clinical investigation for several indications, including post-operative respiratory depression, community drug overdose, and apnea of prematurity.[4][6][9]
Mechanism of Action
This compound selectively blocks the pore-forming alpha-subunit of the BK channel (KCa1.1).[1] In the carotid body glomus cells, these channels play a crucial role in sensing blood oxygen levels. By inhibiting these channels, this compound mimics a state of hypoxia, leading to the depolarization of glomus cells. This, in turn, triggers the release of neurotransmitters that activate the afferent carotid sinus nerve. The increased firing of this nerve signals the respiratory centers in the brainstem to increase ventilation, primarily by augmenting tidal volume with a modest increase in respiratory rate.[10]
Data Presentation
The following tables summarize the quantitative data available for this compound, focusing on its potency and selectivity.
Table 1: Potency of this compound (GAL-021) Against BK Channels and Other Ion Currents
| Target | Cell Line | Method | IC50 (µM) | Reference |
| BKCa Channel (IK(Ca)) | GH3 | Patch Clamp | 2.33 | [10] |
| M-type K+ Current | GH3 | Patch Clamp | 3.75 | [10] |
| Hyperpolarization-activated Cationic Current | GH3 | Patch Clamp | Suppression at 30 µM | [10] |
Table 2: Selectivity Profile of this compound (GAL-021)
| Target Class | Number of Targets | Concentration Tested (µM) | Observed Inhibition/Displacement | Reference |
| Cardiac Ion Channels | 12 | 30 | ≤ 35% inhibition | [3] |
| Adenosine A1 Receptor | 1 | 30 | 65% displacement | [3] |
| Adenosine A2A Receptor | 1 | 30 | 79% displacement (IC50 ~5 µM) | [3] |
| Adenosine A3 Receptor | 1 | 30 | 93% displacement (IC50 ~1 µM) | [3] |
| Serotonin 5-HT2B Receptor | 1 | 30 | 60% displacement (IC50 ~30 µM) | [3] |
| Kinases | 50 | 10 | No significant inhibition | [6] |
Experimental Protocols
Detailed, step-by-step experimental protocols for this compound are not fully available in the public domain. The following sections provide an overview of the methodologies used in key preclinical and clinical studies based on published literature.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
-
Objective: To determine the effect of this compound on the activity of BK channels and other ion channels.
-
Cell Line: GH3 pituitary tumor cells, which endogenously express BK channels.[10]
-
General Procedure:
-
GH3 cells are cultured under standard conditions.
-
Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
Pipettes are filled with an intracellular solution, and the bath contains an extracellular solution. The specific compositions of these solutions are crucial for isolating the currents of interest but are not detailed in the available literature.
-
A voltage-clamp protocol is applied to the cell to elicit and measure ion channel currents. For BK channels, this typically involves a series of depolarizing voltage steps.
-
This compound is applied to the bath at various concentrations to determine its effect on the channel currents.
-
The concentration-response data is then used to calculate the IC50 value.
-
In Vivo Efficacy: Animal Models of Respiratory Depression
-
Objective: To assess the ability of this compound to reverse respiratory depression induced by opioids or anesthetics.
-
Animal Models: Rats and non-human primates have been used in preclinical studies.[11]
-
General Procedure:
-
Animals are anesthetized, and catheters are placed for drug administration and blood sampling.
-
Respiratory parameters (e.g., respiratory rate, tidal volume, minute ventilation) are continuously monitored using techniques such as tracheal pneumotachometry or whole-body plethysmography.
-
Arterial blood gases (PaO2 and PaCO2) are measured to assess the extent of respiratory depression.
-
Respiratory depression is induced by administering an agent such as morphine or fentanyl.
-
This compound is then administered intravenously, and its effect on the depressed respiratory parameters is recorded.
-
In some studies, the involvement of the carotid body is confirmed by transecting the carotid sinus nerve and observing a diminished response to this compound.[11]
-
Clinical Development
This compound has been evaluated in several Phase 1 clinical trials in healthy volunteers.[5] These studies have demonstrated that this compound is generally safe and well-tolerated, with a pharmacokinetic profile suitable for its intended indications (terminal half-life of approximately 6.33 hours).[3][10] The most common adverse event reported at higher doses was a mild to moderate burning sensation at the infusion site.[8] Phase 2 clinical trials are planned to further evaluate the efficacy of this compound in patients with post-operative respiratory depression and other conditions.[6]
Conclusion
This compound is a selective BK channel antagonist with a novel mechanism of action for the stimulation of respiration. Preclinical and early clinical data suggest that it is a promising candidate for the treatment of various forms of respiratory depression. Its ability to act as an "agnostic" respiratory stimulant without compromising opioid-induced analgesia makes it a potentially valuable therapeutic option. Further clinical development will be crucial to fully elucidate its efficacy and safety profile in patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. GAL-021 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Enalare Receives FDA Clearance to Initiate the First Phase 1 Clinical Study of this compound to Be Conducted in the United States - BioSpace [biospace.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Whole Cell Patch Clamp Protocol [protocols.io]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. High Efficacy by GAL-021: A Known Intravenous Peripheral Chemoreceptor Modulator that Suppresses BKCa-Channel Activity and Inhibits IK(M) or Ih - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and Characterization of GAL-021 as a Novel Breathing Control Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of Ena-001: An Agnostic Respiratory Stimulant for Preclinical Models
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Ena-001 (formerly GAL-021) is a novel small molecule drug that acts as a respiratory stimulant.[1][2] Its primary mechanism of action is the inhibition of the large-conductance calcium-activated potassium (BKCa or BK) channels.[1][3] This technical guide provides an in-depth overview of the pharmacodynamics of this compound in various preclinical models, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of respiratory pharmacology.
Core Mechanism of Action
This compound functions as a selective antagonist of BK channels, which are prominently located in the carotid bodies.[3] The carotid bodies are peripheral chemoreceptors that play a crucial role in sensing changes in arterial oxygen levels and relaying this information to the brainstem to regulate breathing.[4] By inhibiting BK channels in the glomus cells of the carotid bodies, this compound mimics the effect of hypoxia, leading to cellular depolarization and subsequent stimulation of afferent nerve signals to the brainstem respiratory centers.[5] This results in an increased drive to breathe, manifesting as an increase in minute ventilation.[6] A key characteristic of this compound is its "agnostic" nature, meaning it can reverse respiratory depression induced by a wide range of substances, including opioids and non-opioids, as well as from physiological causes.[3][4]
Signaling Pathway of this compound in Carotid Body Glomus Cells
Quantitative Pharmacodynamic Data in Preclinical Models
The respiratory stimulant effects of this compound have been quantified in several preclinical models. The following tables summarize the key findings.
Table 1: Effect of this compound on Morphine-Induced Respiratory Depression in Rats
| Parameter | Morphine (10 mg/kg, IV) | Morphine + this compound (0.4 mg/kg/min, IV) |
| PaCO2 (mmHg) | Increased | Returned to pre-morphine levels |
| Minute Ventilation | Decreased | Returned to pre-morphine levels |
| Tidal Volume | Decreased | Increased |
| Respiratory Frequency | Decreased | No significant change |
| PaO2 (mmHg) | Decreased | Returned to pre-morphine levels |
| pH | Decreased | Returned to pre-morphine levels |
Data synthesized from Golder et al. (2015).[6]
Table 2: Effect of this compound on Xylazine/Fentanyl-Induced Respiratory Depression in Rats
| Parameter | XFC (Xylazine 3.0 mg/kg + Fentanyl 20 µg/kg, IV) | XFC + this compound |
| pO2 (mmHg) | Decreased | Rapidly Reversed |
| pCO2 (mmHg) | Increased | Rapidly Reversed |
This was a qualitative pilot study, and specific quantitative reversal values were not provided. The reversal was noted as rapid.[4][7]
Table 3: Effect of this compound in a Premature Lamb Model of Apnea
| Animal Model | Intervention | Outcome |
| Premature Lambs (135 ± 2 d gestational age) | IV bolus of this compound (2.4-3.1 mg/kg) | Nearly instantaneous onset of spontaneous breathing |
This was a proof-of-concept study, and the primary outcome was the initiation of spontaneous breathing.[1][8]
Detailed Experimental Protocols
Rodent Model of Opioid-Induced Respiratory Depression
Objective: To assess the ability of this compound to reverse respiratory depression induced by morphine in conscious rats.
Animals: Male Sprague-Dawley rats.
Experimental Procedure:
-
Animals are instrumented with intravenous catheters for drug administration.
-
Conscious rats are placed in a whole-body plethysmography chamber to measure respiratory parameters.
-
A baseline recording of minute ventilation, tidal volume, and respiratory frequency is obtained.
-
Respiratory depression is induced by intravenous administration of morphine (10 mg/kg).
-
Following the establishment of respiratory depression, a continuous intravenous infusion of this compound (0.03 – 0.4 mg/kg/min) is administered.
-
Respiratory parameters are continuously monitored throughout the experiment.
-
In some studies, arterial blood gas analysis is performed to measure PaCO2, PaO2, and pH.[6]
Premature Lamb Model of Apnea of Prematurity
Objective: To evaluate the efficacy of this compound in initiating spontaneous breathing in a model of apnea of prematurity.
Animals: Prematurely delivered twin lambs (gestational age 135 ± 2 days).
Experimental Procedure:
-
Lambs are delivered via Caesarian section.
-
An arterial catheter is placed for pressure monitoring and a venous catheter for infusions.
-
Lambs receive initial mechanical breaths for lung recruitment and are then placed on Continuous Positive Airway Pressure (CPAP).
-
After a stabilization period, one lamb is designated for this compound administration and the other as a control.
-
In cases where spontaneous breathing does not initiate, a bolus intravenous infusion of this compound (e.g., 3.1 mg/kg) is administered.
-
The primary outcome is the observation of the onset of spontaneous breathing.[1][8]
Conclusion
Preclinical studies have consistently demonstrated the pharmacodynamic efficacy of this compound as a potent and agnostic respiratory stimulant. Its unique mechanism of action, targeting BK channels in the peripheral chemoreceptors, allows it to reverse respiratory depression from a variety of causes without compromising opioid-induced analgesia. The quantitative data from rodent and large animal models provide a strong foundation for its continued clinical development in indications such as post-operative respiratory depression, drug overdose, and apnea of prematurity. Further research will continue to elucidate the full therapeutic potential of this novel compound.
References
- 1. A Novel Agnostic Respiratory Stimulant as a Treatment for Apnea of Prematurity: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Reversal of opioid-induced respiratory depression by BK-channel blocker GAL021: A pharmacokinetic-pharmacodynamic modeling study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Reverses Xylazine/Fentanyl Combination-Induced Respiratory Depression in Rats: A Qualitative Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Ena-001: An In-Depth Technical Guide on its Agnostic Respiratory Stimulant Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core scientific and clinical data supporting the development of Ena-001 as a novel, agnostic respiratory stimulant. It is intended to be a resource for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology, mechanism of action, and therapeutic potential of this first-in-class investigational compound.
Introduction
This compound (formerly known as GAL-021) is a new chemical entity designed to act as a respiratory stimulant, irrespective of the underlying cause of respiratory depression.[1] This "agnostic" property positions this compound as a potential treatment for a wide range of life-threatening conditions, including post-operative respiratory depression, drug overdose from various substances, and apnea of prematurity.[2][3] The compound's novel mechanism of action targets the peripheral chemoreceptor pathways within the carotid bodies, utilizing the body's own ventilation control system to stimulate breathing.[1][4] This approach differentiates this compound from traditional respiratory stimulants, which often have a narrow therapeutic window and are associated with significant side effects.[5]
Mechanism of Action: Targeting Carotid Body BK Channels
This compound's primary mechanism of action involves the inhibition of large-conductance calcium-activated potassium (BK) channels located in the glomus cells of the carotid bodies.[3][6] The carotid bodies are the principal peripheral chemoreceptors responsible for sensing changes in arterial oxygen levels and initiating a compensatory ventilatory response.[5]
Under normal physiological conditions, BK channels in the glomus cells contribute to maintaining a hyperpolarized state. When this compound blocks these channels, it leads to depolarization of the glomus cell membrane. This depolarization triggers the influx of calcium ions, which in turn stimulates the release of neurotransmitters. These neurotransmitters then activate afferent nerve fibers of the carotid sinus nerve, sending a signal to the respiratory centers in the brainstem to increase the rate and depth of breathing.[5] This peripheral mechanism of action is a key feature of this compound, as it avoids direct stimulation of the central nervous system, potentially reducing the risk of analeptic side effects.[5]
Signaling Pathway of this compound in Carotid Body Glomus Cells
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the key quantitative findings from various studies investigating the efficacy and safety of this compound in different models of respiratory depression.
Table 1: Preclinical Efficacy of this compound
| Species | Model of Respiratory Depression | This compound Dose | Key Findings | Reference |
| Rats | Xylazine/Fentanyl Combination | Single IV bolus | Rapidly reversed the decrease in pO₂ and increase in pCO₂ induced by the xylazine/fentanyl combination.[7] | [7] |
| Lambs (premature) | Apnea of Prematurity | 3.1 mg/kg IV bolus | Instantaneously initiated spontaneous breathing in lambs that required manual ventilation from birth. |
Table 2: Clinical Efficacy of this compound in Healthy Volunteers
| Study Population | Model of Respiratory Depression | This compound Dose | Key Findings | Reference |
| Healthy Volunteers | Alfentanil-induced | Continuous IV infusion | Partially reversed a 40-50% depression of minute ventilation by approximately 20-30%.[5] | [5] |
| Healthy Volunteers | Propofol-induced | Low dose: 0.6 µg/mlHigh dose: 1.0 µg/ml | A concentration of 1 µg/ml this compound fully reversed the propofol-induced depression of the hypoxic ventilatory response. | |
| Healthy Volunteers | Normoxia | 0.96 to 1.92 mg/kg/hour (2-hour IV infusion) | Induced hyperventilation in a dose-dependent manner. |
Table 3: Clinical Safety and Pharmacokinetics of this compound
| Study Population | This compound Dose | Key Safety Findings | Pharmacokinetic Parameters | Reference |
| Healthy Volunteers | 0.96 to 1.92 mg/kg/hour (2-hour IV infusion) | Generally safe and well-tolerated. Hyperventilation occurred in two participants at the highest dose. | Terminal half-life: 6.33 hours. | |
| Healthy Volunteers | Alfentanil-induced respiratory depression | No analeptic side effects (e.g., headache, dizziness, hypertension) were noted, in contrast to doxapram.[5] | Blood effect-site equilibration half-life was not different from zero, indicating an almost immediate effect.[5] | [5] |
Experimental Protocols
This section provides detailed methodologies for key preclinical and clinical studies cited in this guide.
Preclinical Study: Reversal of Xylazine/Fentanyl-Induced Respiratory Depression in Rats
-
Objective: To evaluate the potential of a single intravenous bolus of this compound to mitigate acute respiratory depression induced by a combination of xylazine and fentanyl.[7]
-
Subjects: Male Sprague-Dawley rats.
-
Experimental Design: Rats were randomly allocated to two groups: (A) Xylazine/Fentanyl Combination (XFC) challenge followed by this compound rescue, and (B) XFC challenge followed by saline control.[7]
-
Drug Administration:
-
XFC was administered as an intravenous bolus infusion.[7]
-
Five minutes after the XFC infusion, this compound or saline was administered as an intravenous bolus.
-
-
Measurements: Arterial blood gases (pO₂ and pCO₂) were measured at baseline and at various time points after XFC and rescue drug administration.[7]
-
Workflow Diagram:
Preclinical Rat Study Workflow
Clinical Trial: Reversal of Propofol-Induced Depression of the Hypoxic Ventilatory Response
-
Objective: To determine if this compound can restore the hypoxic ventilatory response during propofol infusion in healthy volunteers.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover trial.
-
Participants: 14 healthy male and female volunteers.
-
Procedure: Each participant received placebo, low-dose this compound, and high-dose this compound on three separate occasions. On each occasion, isohypercapnic hypoxic ventilatory responses were measured during a fixed sequence of placebo infusion, followed by low- and high-dose propofol infusion.
-
Measurements: Ventilatory response to hypoxia, plasma concentrations of this compound and propofol.
-
Workflow Diagram:
Clinical Propofol Study Workflow
Future Directions and Potential Applications
This compound is currently undergoing further clinical development for several indications. A Phase 2 clinical trial is planned to evaluate its efficacy in preventing postoperative respiratory depression. Additionally, an intramuscular formulation is being developed for community use in drug overdose situations.[1] The unique, agnostic mechanism of this compound holds the promise of a paradigm shift in the management of acute respiratory depression from a multitude of causes. Its potential to reverse respiratory depression without impacting analgesia or sedation could be a significant advantage in various clinical settings.[3]
Conclusion
This compound is a promising investigational respiratory stimulant with a novel, peripheral mechanism of action. Preclinical and clinical data to date have demonstrated its ability to act as an agnostic respiratory stimulant, effectively reversing respiratory depression induced by opioids, propofol, and a combination of xylazine and fentanyl. Its favorable safety profile, particularly the lack of central nervous system side effects, further supports its potential as a valuable therapeutic agent. Continued clinical investigation is warranted to fully elucidate the therapeutic role of this compound in managing life-threatening respiratory depression across a spectrum of clinical scenarios.
References
- 1. Enalare Therapeutics Announces Publication of a Clinical Study Demonstrating the Effect of this compound on Improving Propofol-Induced Depression of the Hypoxic Ventilatory Response - BioSpace [biospace.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Enalare Receives FDA Clearance to Initiate the First Phase 1 Clinical Study of this compound to Be Conducted in the United States - BioSpace [biospace.com]
- 4. Role of BK Channels in Murine Carotid Body Neural Responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Agnostic Respiratory Stimulant as a Treatment for Apnea of Prematurity: A Proof-of-Concept Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Ena-001: A Technical Whitepaper on its Mechanism and Efficacy as a Carotid Body Chemoreceptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ena-001 (formerly GAL-021) is a novel, first-in-class respiratory stimulant that acts as a selective antagonist of the large-conductance calcium-activated potassium (BK) channels in the carotid body chemoreceptors. By blocking these channels, this compound mimics the cellular response to hypoxia, leading to the depolarization of glomus cells and an increase in the afferent signaling to the brainstem's respiratory control centers. This mechanism translates into a dose-dependent increase in minute ventilation, primarily through an increase in tidal volume with a modest effect on respiratory rate. Preclinical and clinical studies have demonstrated the efficacy of this compound in stimulating respiration and reversing respiratory depression induced by opioids and other central nervous system depressants. This document provides an in-depth technical overview of the mechanism of action, quantitative effects, and experimental methodologies related to this compound's impact on carotid body chemoreceptors.
Introduction
The carotid bodies are the principal peripheral chemoreceptors responsible for sensing changes in arterial oxygen, carbon dioxide, and pH levels.[1] Glomus cells within the carotid body act as the primary sensory elements. A key regulator of glomus cell excitability is the large-conductance calcium-activated potassium (BK) channel.[2] this compound is a selective antagonist of these BK channels, offering a targeted approach to stimulating respiration.[3] Its unique mechanism of action, focused on the peripheral chemoreceptors, allows it to function as an "agnostic" respiratory stimulant, capable of counteracting respiratory depression from various pharmacological agents without compromising their primary therapeutic effects, such as analgesia in the case of opioids.[4][5]
Mechanism of Action: BK Channel Blockade in Carotid Body Glomus Cells
The respiratory stimulant effect of this compound originates from its targeted action on the BK channels located on the glomus cells of the carotid body.
Signaling Pathway
The blockade of BK channels by this compound initiates a signaling cascade that culminates in an increased respiratory drive. This pathway can be summarized as follows:
-
BK Channel Inhibition: this compound selectively binds to and inhibits the BK channels on the glomus cell membrane.[6][7]
-
Membrane Depolarization: The inhibition of potassium efflux through BK channels leads to a depolarization of the glomus cell membrane.
-
Calcium Influx: Membrane depolarization activates voltage-gated calcium channels, resulting in an influx of calcium ions into the cell.
-
Neurotransmitter Release: The rise in intracellular calcium triggers the release of neurotransmitters, such as ATP and acetylcholine, from the glomus cells.
-
Afferent Signal Transmission: These neurotransmitters bind to receptors on the afferent nerve endings of the carotid sinus nerve, increasing their firing rate.
-
Central Respiratory Stimulation: The increased afferent signal is transmitted to the nucleus tractus solitarius (NTS) in the brainstem, which in turn stimulates the respiratory control centers to increase minute ventilation.
Quantitative Data
The effects of this compound on respiratory parameters have been quantified in both preclinical and clinical studies.
Preclinical Data (Rodents)
| Parameter | Animal Model | Condition | Dose | Effect | Citation |
| Minute Ventilation | Anesthetized Rats | Normoxia | 140 µg/kg (ED50) | Increase | [1] |
| Minute Ventilation | Conscious Rats | Morphine-induced Respiratory Depression | 0.03 - 0.4 mg/kg/min (IV infusion) | Dose-dependent reversal of depression | [1] |
| Arterial pCO2 | Conscious Rats | Morphine-induced Respiratory Depression | 0.03 - 0.4 mg/kg/min (IV infusion) | Dose-dependent decrease | [1] |
| Arterial pO2 | Conscious Rats | Morphine-induced Respiratory Depression | 0.03 - 0.4 mg/kg/min (IV infusion) | Dose-dependent increase | [1] |
| BK Channel Current | Isolated Rat Glomus Cells | - | 30 µM | Inhibition | [6] |
Clinical Data (Healthy Volunteers)
| Parameter | Condition | Dose | Effect | Citation |
| Minute Ventilation | Normoxia | 0.96, 1.44, and 1.92 mg/kg/hour (IV infusion) | Dose-dependent increase | [8][9] |
| End-Tidal CO2 | Normoxia | 0.96, 1.44, and 1.92 mg/kg/hour (IV infusion) | Dose-dependent decrease | [8][9] |
| Minute Ventilation | Alfentanil-induced Respiratory Depression (low dose alfentanil) | High-dose GAL-021 | Increase of 6.1 L/min (95% CI: 3.6 to 8.6) | [10] |
| Minute Ventilation | Alfentanil-induced Respiratory Depression (high dose alfentanil) | High-dose GAL-021 | Increase of 3.6 L/min (95% CI: 1.5 to 5.7) | [10] |
Experimental Protocols
Preclinical Evaluation in Rodents
A common experimental workflow for assessing the preclinical efficacy of this compound involves the following steps:
-
Animal Models: Studies have utilized both anesthetized and conscious Sprague-Dawley rats.[2]
-
Respiratory Parameter Measurement: Respiratory function is typically assessed using whole-body plethysmography or pneumotachometry to measure tidal volume, respiratory rate, and minute ventilation.[2] Arterial blood gas analysis is also performed to determine PaO2 and PaCO2 levels.[2]
-
Induction of Respiratory Depression: For models of opioid-induced respiratory depression (OIRD), morphine is administered intravenously.[1]
-
This compound Administration: this compound is administered intravenously, either as a bolus injection or a continuous infusion.[1]
-
Confirmation of a Carotid Body-Mediated Effect: To confirm that the respiratory stimulant effects of this compound are mediated by the carotid bodies, experiments are repeated in animals that have undergone bilateral transection of the carotid sinus nerves.[2][6] A significant attenuation of the respiratory response to this compound in these animals indicates a primary site of action at the carotid bodies.[2][6]
Clinical Evaluation in Healthy Volunteers
Clinical studies in healthy volunteers are designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.
-
Study Design: Randomized, double-blind, placebo-controlled, crossover studies are typically employed.[9][10]
-
Subject Population: Healthy male and female volunteers.
-
Induction of Respiratory Depression: In studies evaluating the reversal of OIRD, a continuous infusion of an opioid, such as alfentanil, is used to induce a stable level of respiratory depression.[10]
-
This compound Administration: this compound is administered as a continuous intravenous infusion at ascending dose levels.[9]
-
Respiratory Monitoring: Minute ventilation is measured using a pneumotachograph, and end-tidal CO2 is monitored with a capnograph.[8] Isohypercapnic conditions are often maintained to isolate the effects of the drug on respiratory drive from changes in CO2.
Conclusion
This compound is a promising respiratory stimulant with a well-defined mechanism of action centered on the selective antagonism of BK channels in the carotid body chemoreceptors. This targeted peripheral action allows for the stimulation of respiration without the confounding central effects often seen with other respiratory stimulants. The quantitative data from both preclinical and clinical studies provide strong evidence for its efficacy in increasing minute ventilation and reversing opioid-induced respiratory depression. The detailed experimental protocols outlined in this document provide a framework for the continued investigation and development of this compound as a valuable therapeutic agent for a range of conditions characterized by respiratory insufficiency. Further research directly quantifying the effect of this compound on carotid sinus nerve firing rates would provide a more complete picture of its pharmacodynamic profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and Characterization of GAL-021 as a Novel Breathing Control Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Reverses Xylazine/Fentanyl Combination-Induced Respiratory Depression in Rats: A Qualitative Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. respiratory-therapy.com [respiratory-therapy.com]
- 6. GAL-021 and GAL-160 are Efficacious in Rat Models of Obstructive and Central Sleep Apnea and Inhibit BKCa in Isolated Rat Carotid Body Glomus Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Single Ascending-Dose Study of the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Respiratory Stimulant this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Single Ascending-Dose Study of the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Respiratory Stimulant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two studies on reversal of opioid-induced respiratory depression by BK-channel blocker GAL021 in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
From Bench to Bedside: The Evolution of GAL-021 to ENA-001, a Novel Respiratory Stimulant
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
GAL-021, now known as ENA-001, is a first-in-class respiratory stimulant developed to address the critical unmet need for treating and preventing respiratory depression. This condition can arise from various clinical scenarios, including post-operative recovery from anesthesia and opioid-induced respiratory depression. This technical guide provides a comprehensive overview of the early research on GAL-021, its mechanism of action, preclinical and clinical findings, and its transition to this compound under the stewardship of Enalare Therapeutics.
The Transition from GAL-021 to this compound: A Corporate Timeline
The development of this promising respiratory stimulant began under Galleon Pharmaceuticals. Following the company's bankruptcy, the assets for GAL-021 were acquired by Enalare Therapeutics, which seamlessly continued its development under the new designation this compound. Enalare has since advanced the clinical program for this compound, initiating further studies and securing funding for its development for multiple indications, including community drug overdose and apnea of prematurity.[1][2]
Mechanism of Action: Targeting the Carotid Body
GAL-021/ENA-001 is a potent blocker of the large-conductance calcium-activated potassium (BKCa) channels.[3] These channels are key regulators of ventilation and are located in the carotid body, a primary site for sensing changes in blood oxygen levels.
Signaling Pathway of GAL-021/ENA-001
Caption: Mechanism of action of GAL-021/ENA-001 in the carotid body.
By inhibiting BKCa channels, GAL-021/ENA-001 reduces potassium efflux from the glomus cells of the carotid body. This leads to membrane depolarization, activation of voltage-gated calcium channels, and subsequent release of neurotransmitters. These neurotransmitters then stimulate afferent nerve fibers that signal to the respiratory centers in the brainstem, ultimately resulting in an increased drive to breathe.
Preclinical Research: Establishing the Foundation
Early in its development, GAL-021 underwent extensive preclinical evaluation in both in vitro and in vivo models to characterize its pharmacological profile and establish its potential as a respiratory stimulant.
In Vitro Studies
In vitro studies were crucial in elucidating the specific molecular targets of GAL-021.
Table 1: In Vitro Activity of GAL-021
| Assay Type | Target | Cell Line | Key Finding |
| Electrophysiology | BKCa Channel | GH3 | Concentration-dependent inhibition |
| Radioligand Binding | Various Receptors | N/A | Interactions detected at adenosine A1, A2A, A3, and 5-HT2B receptors at 30 µM |
| Kinase Inhibition | 50 Kinases | N/A | No significant inhibition observed at 10 µM |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology in GH3 Cells
A detailed protocol for assessing the effect of GAL-021 on BKCa channels in GH3 cells is as follows:
-
Cell Culture: GH3 cells are cultured in Ham's F-12 medium supplemented with 15% horse serum, 2.5% fetal calf serum, and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ when filled with the internal solution.
-
Solutions:
-
Internal Solution (in mM): 130 Potassium Aspartate, 20 KCl, 1 KH2PO4, 1 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.
-
External Solution (in mM): 135 NaCl, 5 KCl, 2.5 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Recording:
-
Whole-cell currents are recorded using a patch-clamp amplifier.
-
Cells are held at a holding potential of -80 mV.
-
BKCa currents are elicited by depolarizing voltage steps.
-
GAL-021 is applied at various concentrations to the external solution to determine its inhibitory effect on the channel currents.
-
In Vivo Studies
Preclinical in vivo studies in animal models were essential for evaluating the physiological effects, efficacy, and safety of GAL-021. These studies demonstrated that intravenously administered GAL-021 effectively stimulated ventilation and attenuated opioid-induced respiratory depression in rats and non-human primates without compromising the analgesic effects of opioids.[4]
Table 2: Summary of Preclinical In Vivo Studies of GAL-021
| Animal Model | Study Type | Key Findings |
| Rat | Opioid-Induced Respiratory Depression | Attenuated respiratory depression without affecting morphine analgesia. |
| Rat | Hemodynamics | Produced a modest increase in heart rate with no change in mean arterial pressure. |
| Mouse (Slo1 knockout) | Ventilatory Effects | Attenuated ventilatory stimulation, confirming the role of the BKCa channel. |
| Non-human Primate | Respiratory Stimulation | Demonstrated stimulation of ventilation. |
Experimental Protocol: Whole-Body Plethysmography in Rats with Opioid-Induced Respiratory Depression
The following protocol outlines the methodology for assessing the efficacy of GAL-021 in a rat model of opioid-induced respiratory depression:
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Drug Administration:
-
Opioid-induced respiratory depression is induced by an intravenous injection of an opioid such as morphine.
-
GAL-021 or vehicle is administered intravenously.
-
-
Plethysmography:
-
Rats are placed in a whole-body plethysmography chamber to allow for non-invasive measurement of respiratory parameters.
-
The chamber is connected to a pressure transducer to detect changes in pressure caused by breathing.
-
Respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL), and minute ventilation (mL/minute), are continuously recorded.
-
-
Data Analysis: Changes in respiratory parameters following the administration of GAL-021 are compared to the vehicle control group to determine the extent of reversal of opioid-induced respiratory depression.
Caption: Workflow for whole-body plethysmography in rats.
Clinical Development: From GAL-021 to this compound
The promising preclinical data for GAL-021 led to its advancement into clinical trials in human volunteers. These early-phase studies were designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of the compound.
Phase I Studies in Healthy Volunteers
Multiple Phase I studies have been conducted with GAL-021/ENA-001. These trials have consistently demonstrated that the drug is generally well-tolerated and effectively stimulates ventilation in a dose-dependent manner.[5]
Table 3: Summary of a Phase I Single Ascending-Dose Study of this compound in Healthy Volunteers
| Dose Group (IV Infusion) | Number of Subjects | Key Pharmacokinetic Finding | Key Pharmacodynamic Finding |
| 0.96 mg/kg/hour | 9 | Terminal half-life: 6.33 hours | Dose-dependent increase in ventilation |
| 1.44 mg/kg/hour | 8 | Approximately dose-proportional Cmax and AUC | Hyperventilation observed in some subjects |
| 1.92 mg/kg/hour | N/A | N/A | Study discontinued at this dose due to hyperventilation in two participants |
Data from a four-period, randomized, double-blind, placebo-controlled, single-center study.[6][7]
One study investigated the ability of GAL-021 to reverse opioid-induced respiratory depression in 12 healthy male volunteers. In this study, breathing capacity was reduced by 25-30% with an opioid, and subsequent administration of GAL-021 led to an increase in both respiratory rate and tidal volume.[8]
Table 4: Efficacy of GAL-021 in Reversing Opioid-Induced Respiratory Depression in Healthy Volunteers
| Opioid Dose | GAL-021 Dose | Change in Minute Ventilation (vs. Placebo) |
| Low-dose alfentanil | High-dose GAL-021 | +6.1 L/min |
| High-dose alfentanil | High-dose GAL-021 | +3.6 L/min |
Data are mean differences (95% CI). P < 0.01 for both comparisons.[9]
Future Directions
The successful completion of early-phase clinical trials has paved the way for further development of this compound. Enalare Therapeutics is actively pursuing its development for several indications, including post-operative respiratory depression, community drug overdose, and apnea of prematurity.[1][2] The "agnostic" nature of this compound's respiratory stimulation, meaning its ability to work regardless of the cause of respiratory depression, makes it a promising candidate for a wide range of clinical applications.
Conclusion
The journey of GAL-021 to this compound represents a dedicated effort to bring a novel therapeutic option to patients at risk of life-threatening respiratory depression. The extensive preclinical research established a strong scientific rationale for its mechanism of action and efficacy. Early clinical trials have confirmed its potential as a safe and effective respiratory stimulant. As this compound continues to advance through clinical development, it holds the promise of becoming a valuable tool in the management of various critical care conditions characterized by compromised breathing.
References
- 1. Eagle Pharmaceuticals Takes Equity Stake in, with Option to Acquire, Enalare Therapeutics to Advance Global Development of this compound, a Novel Agnostic Respiratory Stimulant | Eagle Pharmaceuticals, Inc. [investor.eagleus.com]
- 2. Eagle Pharmaceuticals and Enalare Therapeutics Announce FDA Orphan Drug Designation for this compound for the Treatment of Apnea of Prematurity, a New Chemical Entity Being Developed as an Agnostic Respiratory Stimulant | Eagle Pharmaceuticals, Inc. [investor.eagleus.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification and Characterization of GAL-021 as a Novel Breathing Control Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. A Single Ascending-Dose Study of the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Respiratory Stimulant this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single Ascending-Dose Study of the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Respiratory Stimulant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. respiratory-therapy.com [respiratory-therapy.com]
- 9. Two studies on reversal of opioid-induced respiratory depression by BK-channel blocker GAL021 in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Ena-001's Reach Extends Beyond BK Channels: An In-Depth Technical Exploration of Secondary Cellular Targets
For Immediate Release
PRINCETON, NJ – December 13, 2025 – While the primary mechanism of the respiratory stimulant Ena-001 (formerly GAL-021) is well-established as the inhibition of large-conductance calcium-activated potassium (BK) channels, emerging evidence reveals a broader scope of cellular interaction. This technical guide provides a comprehensive overview of the known cellular targets of this compound beyond BK channels, offering researchers, scientists, and drug development professionals a detailed understanding of its secondary mechanisms of action. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the involved signaling pathways.
Executive Summary
This compound is a novel respiratory stimulant that primarily acts by inhibiting BK channels in the carotid body, leading to a stimulation of ventilation. However, detailed electrophysiological studies have identified at least two other significant ion channel targets: M-type potassium channels (likely KCNQ/Kv7) and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels . The modulation of these channels suggests that this compound's physiological effects may be more complex than previously understood, potentially contributing to its overall efficacy and safety profile. This guide delves into the specifics of these interactions, providing available quantitative data and the methodologies used to ascertain them.
Identified Cellular Targets Beyond BK Channels
M-Type Potassium Channels (KCNQ/Kv7)
M-type potassium channels are voltage-gated potassium channels that play a crucial role in regulating neuronal excitability. Their inhibition can lead to membrane depolarization and an increased firing rate of neurons.
Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels
HCN channels are unique ion channels that are activated by membrane hyperpolarization and are modulated by cyclic nucleotides like cAMP. They are key players in controlling rhythmic firing in various cell types, including neurons and cardiac pacemaker cells.
Quantitative Data on this compound's Interaction with Secondary Targets
The following table summarizes the available quantitative data for the interaction of this compound with its identified secondary cellular targets, as reported in a key study by Wu et al. (2020).[1]
| Target Channel | Parameter | Value | Cell Line | Reference |
| M-type K+ Current (IK(M)) | IC50 | 3.75 µM | GH3 (pituitary tumor cells) | [1] |
| Hyperpolarization-activated Cationic Current (Ih) | Inhibition | Suppression at 30 µM | GH3 (pituitary tumor cells) | [1] |
Note: IC50 represents the concentration of this compound required to inhibit 50% of the channel's current.
Signaling Pathways and Experimental Workflows
The interaction of this compound with its cellular targets can be visualized through the following diagrams, generated using the DOT language for Graphviz.
This compound's Primary and Secondary Ion Channel Targets
Caption: Primary and secondary ion channel targets of this compound.
Downstream Signaling of M-type (KCNQ) Channel Inhibition
Inhibition of M-type (KCNQ) channels is known to be linked to the regulation of phosphatidylinositol 4,5-bisphosphate (PIP2) signaling pathways.[2]
Caption: Postulated downstream effects of M-type channel inhibition by this compound.
Experimental Workflow for Assessing Ion Channel Inhibition
The following diagram illustrates a typical electrophysiological workflow used to determine the effect of a compound like this compound on ion channel activity.
Caption: Workflow for electrophysiological assessment of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the identification of this compound's secondary targets.
Whole-Cell Patch-Clamp Electrophysiology for M-type K+ Current (IK(M))
This protocol is based on the methods described for recording ionic currents in GH3 pituitary tumor cells.[3]
-
Cell Culture: GH3 pituitary tumor cells are cultured in Ham’s F12 medium supplemented with 15% horse serum, 2.5% fetal calf serum, and 1% penicillin-streptomycin.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using an amplifier (e.g., Axopatch 200B).
-
Patch pipettes are fabricated from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
External Solution (in mM): 135 NaCl, 5 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
Internal Solution (in mM): 130 K-aspartate, 10 KCl, 10 KH2PO4, 1 MgCl2, 0.1 EGTA, 10 HEPES, and 3 Mg-ATP, adjusted to pH 7.2 with KOH.
-
-
IK(M) Measurement:
-
To isolate IK(M), cells are held at a holding potential of -20 mV.
-
A series of hyperpolarizing voltage steps (e.g., from -20 mV to -70 mV in 10 mV increments for 1 second) are applied to deactivate the M-type channels.
-
The M-current is measured as the relaxing outward current at the holding potential following the hyperpolarizing steps.
-
-
Data Analysis:
-
Current amplitudes are measured at the end of the voltage steps.
-
Concentration-response curves for this compound are generated by plotting the percentage of current inhibition against the drug concentration.
-
The IC50 value is determined by fitting the data to a Hill equation.
-
Measurement of Hyperpolarization-Activated Cationic Current (Ih)
This protocol is also adapted from studies on GH3 cells.[3]
-
Cell Culture and Electrophysiology Setup: As described for the M-type current measurement.
-
Ih Measurement:
-
Cells are held at a holding potential of -40 mV.
-
Hyperpolarizing voltage steps (e.g., from -40 mV to -120 mV in 10 mV increments for 2 seconds) are applied to activate the HCN channels.
-
Ih is identified as the time-dependent inward current that develops during the hyperpolarizing pulse.
-
-
Data Analysis:
-
The amplitude of Ih is measured at the end of the hyperpolarizing steps.
-
The effect of this compound is quantified by comparing the current amplitude before and after the application of the compound at a specific concentration (e.g., 30 µM).
-
Conclusion
The identification of M-type potassium channels and HCN channels as secondary targets of this compound provides a more nuanced understanding of its pharmacological profile. While the primary respiratory stimulant effect is attributed to BK channel inhibition in the carotid body, the modulation of these other ion channels, which are also expressed in neuronal tissues, may have additional, yet to be fully characterized, physiological consequences. Further research is warranted to elucidate the precise contribution of these secondary interactions to the overall therapeutic effects and potential side-effect profile of this compound. This knowledge will be invaluable for the ongoing clinical development of this promising respiratory stimulant and for the design of future therapeutic agents with improved selectivity and efficacy.
References
- 1. High Efficacy by GAL-021: A Known Intravenous Peripheral Chemoreceptor Modulator that Suppresses BKCa-Channel Activity and Inhibits IK(M) or Ih - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of neural KCNQ channels: signalling pathways, structural motifs and functional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Efficacy by GAL-021: A Known Intravenous Peripheral Chemoreceptor Modulator that Suppresses BKCa-Channel Activity and Inhibits IK(M) or Ih - PMC [pmc.ncbi.nlm.nih.gov]
Ena-001's Impact on Ventilatory Drive in Neonatal Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ena-001 (formerly GAL-021) is a novel respiratory stimulant that has demonstrated significant potential in preclinical neonatal animal models for conditions characterized by diminished ventilatory drive, such as apnea of prematurity.[1][2] As a selective antagonist of the large-conductance calcium-activated potassium (BK) channels, this compound's mechanism of action is centered on the peripheral chemoreceptors located in the carotid bodies.[1][2] By inhibiting these channels, this compound effectively mimics a hypoxic state at the cellular level within the carotid body, leading to a potent stimulation of the respiratory control centers in the brainstem and a subsequent increase in ventilatory drive.[1][2] This guide provides an in-depth technical overview of the core preclinical findings, experimental methodologies, and underlying signaling pathways related to this compound's effects in neonatal animal models.
Core Mechanism of Action: BK Channel Inhibition
This compound functions as a respiratory stimulant by targeting the Big Potassium (BK) ion channels in the carotid bodies.[1][2] These channels play a crucial role in the body's response to changes in blood oxygen levels. The drug's ability to act as an agnostic respiratory stimulant stems from its unique mechanism of action, affecting ventilation through the peripheral chemoreceptor pathways.[1][2]
Under normal physiological conditions, the carotid bodies sense arterial oxygen levels and trigger a feedback loop to the brainstem to regulate breathing. This compound's antagonism of BK channels in these chemoreceptors initiates this signaling cascade, leading to an increased ventilatory drive.[1][2] This targeted peripheral action is a key differentiator from traditional respiratory stimulants that often have central nervous system effects.
Preclinical Evidence in a Neonatal Lamb Model of Apnea of Prematurity
A pivotal proof-of-concept study investigated the efficacy of this compound in a premature lamb model, which is a well-established surrogate for human apnea of prematurity.[1][2] This study provided the first direct evidence of this compound's potential to initiate and maintain respiratory drive in a neonatal subject with an underdeveloped respiratory control system.[1][2]
Quantitative Data Presentation
In a study using prematurely delivered twin lambs, one lamb was treated with a continuous intravenous infusion of this compound, while the other served as a sham control.[1][2] Notably, neither lamb exhibited spontaneous breathing upon delivery and required manual ventilation.[1][2] Following the administration of an initial intravenous bolus and subsequent continuous infusion of this compound, the treated lamb initiated and sustained spontaneous breathing for the duration of the four-hour experiment.[1][2] The sham control lamb remained apneic until it was administered a rescue bolus of this compound.[1][2]
The following table summarizes the key ventilatory parameters observed in the this compound-treated lamb over the course of the experiment.
| Time (Hours) | This compound Infusion Rate (mg/kg/hr) | Tidal Volume (Vt) (mL/kg) | Respiratory Rate (breaths/min) |
| 1 | 0.4 | ~5.5 | ~85 |
| 2 | 1.1 | ~6.0 | ~80 |
| 3 | 2.0 | ~7.0 | ~75 |
| 4 | 12.0 | ~8.0 | ~70 |
Data extracted and estimated from figures presented in Miller TL, et al. (2022).[1]
The data demonstrates a dose-dependent increase in tidal volume, indicating a strengthening of each breath.[1] While the respiratory rate showed a slight decrease over time, it remained well above the normal range for newborn lambs, signifying a sustained and robust ventilatory drive.[1]
Experimental Protocols
The following provides a detailed methodology for the key experiments conducted in the premature lamb study.[1][2]
Animal Model:
-
A set of twin male lambs were delivered prematurely via Caesarean section at approximately 135 days of gestational age.[1][2]
Surgical Preparation and Monitoring:
-
An arterial catheter was placed for continuous blood pressure monitoring and blood gas analysis.[1][2]
-
A venous catheter was inserted for the continuous infusion of either 5% dextrose in water (D5W) for the sham control or this compound for the treated lamb.[1][2]
-
Pulmonary function was monitored using a specialized system for neonatal research to record parameters such as tidal volume and respiratory rate.[1][2]
-
Anesthesia was maintained with intermittent intramuscular injections of fentanyl (1 µg) as needed, based on the blood pressure response to stimulation.[1][2]
Drug Administration:
-
Test Animal: Following a 20-minute post-birth stabilization period with manual ventilation, a continuous intravenous infusion of this compound was initiated. Due to the continued absence of spontaneous breathing after 10 minutes of infusion, an intravenous bolus of this compound (3.1 mg/kg) was administered. This was followed by a continuous infusion with escalating hourly doses of 0.4, 1.1, 2.0, and 12.0 mg/kg/hr.[1][2]
-
Sham Animal: The sham control lamb was manually ventilated for a period matching the test animal. After 30 minutes of apnea, a rescue intravenous bolus of this compound (2.4 mg/kg) was administered.[1][2]
Visualizing the Core Mechanisms and Workflows
Signaling Pathway of this compound in Carotid Body Glomus Cells
Caption: Signaling pathway of this compound in carotid body glomus cells.
Experimental Workflow for the Premature Lamb Study
Caption: Experimental workflow for the premature lamb study.
Conclusion and Future Directions
The preclinical data from neonatal animal models, particularly the premature lamb study, strongly support the potential of this compound as a novel therapeutic for conditions of respiratory insufficiency in neonates. The drug's targeted peripheral mechanism of action and its demonstrated efficacy in initiating and sustaining ventilatory drive in an immature respiratory system are highly promising.
Further research is warranted to elucidate the optimal dosing regimens, long-term safety profile, and potential interactions with other standard-of-care treatments for apnea of prematurity, such as caffeine. As this compound progresses through clinical development, the foundational data from these neonatal animal models will be critical in guiding trial design and informing its potential application in this vulnerable patient population.
References
ENA-001: A Technical Guide to its Role in Reversing Non-Opioid Induced Respiratory Depression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ENA-001 (formerly GAL-021) is a novel respiratory stimulant with a unique mechanism of action, positioning it as a promising agent for the reversal of respiratory depression induced by a variety of non-opioid central nervous system depressants.[1] Unlike traditional antagonists that target specific receptors, this compound functions as an "agnostic" respiratory stimulant by modulating the body's own chemosensory pathways.[1][2] This technical guide provides an in-depth overview of the core science behind this compound, focusing on its mechanism of action, and presents key preclinical and clinical data supporting its efficacy in non-opioid induced respiratory depression. The information is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's potential in addressing this critical unmet medical need.
Mechanism of Action: Peripheral Chemosensitization
This compound exerts its respiratory stimulant effects through a novel mechanism centered on the peripheral chemoreceptors located in the carotid bodies.[2] These specialized cells are the primary sensors of arterial oxygen levels and play a crucial role in the reflexive control of breathing.
The core mechanism of this compound involves the selective blockade of large-conductance calcium-activated potassium channels (BK channels) in the glomus cells of the carotid bodies.[3][4] Under normal physiological conditions, the opening of BK channels leads to potassium efflux, hyperpolarization of the glomus cell membrane, and a subsequent reduction in neurotransmitter release, which signals to the brainstem to decrease ventilatory drive.
By blocking these BK channels, this compound induces a state of cellular depolarization in the glomus cells. This depolarization triggers the opening of voltage-gated calcium channels, leading to an influx of calcium ions. The rise in intracellular calcium stimulates the release of excitatory neurotransmitters, such as ATP and acetylcholine, which then activate afferent nerve fibers of the carotid sinus nerve. This nerve transmits a powerful signal to the respiratory centers in the brainstem, resulting in an increased respiratory rate and tidal volume, ultimately leading to enhanced minute ventilation. This peripheral mechanism of action allows this compound to stimulate breathing independently of the central nervous system depression caused by various drugs.[2]
Signaling Pathway Diagram
Efficacy in Propofol-Induced Respiratory Depression: A Clinical Study
A randomized, double-blind, placebo-controlled crossover study was conducted to evaluate the efficacy of this compound in reversing propofol-induced depression of the hypoxic ventilatory response (HVR) in healthy adult volunteers.[5]
Experimental Protocol
-
Study Design: The study followed a randomized, double-blind, placebo-controlled crossover design, where 12 healthy volunteers participated in three separate sessions.[5]
-
Interventions: In each session, subjects received either a placebo, a low dose of this compound, or a high dose of this compound. During each session, isohypercapnic hypoxic ventilatory responses were measured at baseline (with the study drug alone), and then during infusions of low-dose and high-dose propofol.[5]
-
Dosages:
-
Primary Endpoint: The primary endpoint was the reversal of propofol-impaired hypoxic ventilatory response.[5]
Experimental Workflow Diagram
Quantitative Data Summary
| Parameter | Value | Reference |
| Propofol Concentration (Low Dose) | 0.6 µg/ml | [5] |
| Propofol Concentration (High Dose) | 2.0 µg/ml | [5] |
| This compound Concentration (Low Dose) | 0.6 µg/ml | [5] |
| This compound Concentration (High Dose) | 1.0 µg/ml | [5] |
| Propofol EC50 for HVR Depression | 1.47 ± 0.20 µg/ml | [5] |
| This compound EC50 for Reversal of Depressed HVR | 0.51 ± 0.04 µg/ml | [5] |
| This compound Concentration for Full Reversal at Propofol EC50 | 1.0 µg/ml | [6] |
Key Findings: The study demonstrated that this compound effectively restored the hypoxic ventilatory response that was impaired by propofol.[5] A steady-state this compound concentration of 0.51 µg/ml was sufficient to increase the depressed ventilatory response by 50%.[5] Furthermore, a concentration of 1.0 µg/ml of this compound was able to fully reverse the effect of propofol at a concentration that caused a 50% reduction in the hypoxic ventilatory response.[6] These results indicate that peripheral stimulation of breathing with this compound can overcome the central depressive effects of propofol.[2]
Efficacy in Polysubstance-Induced Respiratory Depression: A Preclinical Study
The increasing prevalence of polysubstance overdose, particularly the combination of opioids with non-opioid sedatives like xylazine, presents a significant challenge for emergency medical intervention. A preclinical pilot study was conducted to evaluate the potential of this compound to reverse respiratory depression induced by a combination of fentanyl and xylazine in rats.[7]
Experimental Protocol
-
Animal Model: The study utilized a rat model of drug-induced respiratory depression.
-
Interventions: Animals were administered a combination of fentanyl and xylazine to induce respiratory depression. Subsequently, a single intravenous bolus of this compound was administered as a rescue agent.[7]
-
Primary Endpoint: The primary endpoint was the change in partial pressure of oxygen (pO2) and partial pressure of carbon dioxide (pCO2) in the blood, as indicators of respiratory function.[7]
Experimental Workflow Diagram
Quantitative Data Summary
While the initial publication described the study as a "qualitative pilot study," subsequent analysis of the data indicated that this compound, but not the vehicle, rapidly reversed the XFC-induced changes in blood gases.[7]
| Parameter | Observation | Reference |
| Xylazine/Fentanyl Effect | Decrease in pO₂ and increase in pCO₂ | [7] |
| This compound Intervention | Attenuated the XFC-induced respiratory depression, noted within 5 minutes of administration and persisting at the 15-minute time point. | [7] |
Key Findings: This pilot study suggests that this compound's "agnostic" respiratory stimulant properties extend to the complex scenario of polysubstance overdose involving both opioid and non-opioid depressants.[7] The rapid reversal of hypoxia and hypercapnia highlights the potential of this compound as a valuable tool in emergency resuscitation where the specific cause of respiratory depression may be unknown.
Broader "Agnostic" Potential
The term "agnostic" respiratory stimulant is used to describe this compound's ability to counteract respiratory depression induced by a variety of chemical agents.[1] While robust clinical and preclinical data are currently focused on propofol and xylazine/fentanyl, the mechanism of action suggests a broader applicability. It is hypothesized that this compound could also be effective in reversing respiratory depression caused by other non-opioid CNS depressants such as benzodiazepines and alcohol.[1] However, at present, specific preclinical or clinical studies with quantitative data for these agents are not publicly available. Further research is warranted to fully elucidate the efficacy of this compound across a wider range of non-opioid-induced respiratory depression scenarios.
Conclusion
This compound represents a significant advancement in the field of respiratory stimulants. Its novel mechanism of action, targeting the peripheral chemoreceptors in the carotid bodies, provides a unique and "agnostic" approach to reversing respiratory depression. The clinical data in propofol-induced respiratory depression and the promising preclinical findings in a polysubstance overdose model underscore its potential as a broad-spectrum respiratory stimulant. For drug development professionals, this compound offers a compelling new avenue for addressing the life-threatening consequences of non-opioid induced respiratory depression in various clinical and emergency settings. Further investigation into its efficacy with other CNS depressants will be crucial in fully defining its therapeutic landscape.
References
- 1. A Novel Agnostic Respiratory Stimulant as a Treatment for Apnea of Prematurity: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. enalare.com [enalare.com]
- 5. This compound Reverses Xylazine/Fentanyl Combination-Induced Respiratory Depression in Rats: A Qualitative Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of voltage‐dependent K+ channels strongly limits hypoxia‐induced elevation of [Ca2+]i in rat carotid body glomus cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enalare Therapeutics Announces First Subject Dosed with Lead Product this compound in a Propofol Induced Respiratory Depression Study - BioSpace [biospace.com]
Methodological & Application
Ena-001: Application Notes and Protocols for In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ena-001 (formerly GAL-021) is an investigational new chemical entity designed as an agnostic respiratory stimulant.[1][2] Its primary mechanism of action involves the inhibition of the large-conductance calcium-activated potassium (BKCa) channels located in the peripheral chemoreceptors of the carotid body.[3][4] This action mimics the body's natural response to hypoxia, leading to an increase in respiratory drive.[2] this compound has shown potential in reversing respiratory depression induced by various agents, including opioids and anesthetics, making it a promising candidate for several clinical applications such as post-operative respiratory depression, community drug overdose, and apnea of prematurity.[1][2]
These application notes provide a detailed protocol for an in vivo rodent study evaluating the efficacy of this compound in a model of opioid-induced respiratory depression.
Mechanism of Action: Signaling Pathway
This compound stimulates respiration by acting on the glomus cells within the carotid bodies. The proposed signaling pathway is as follows:
Caption: this compound Signaling Pathway in Carotid Body Glomus Cells.
Experimental Protocol: Reversal of Fentanyl/Xylazine-Induced Respiratory Depression in Rats
This protocol is based on the study "this compound Reverses Xylazine/Fentanyl Combination-Induced Respiratory Depression in Rats: A Qualitative Pilot Study".
Animal Model and Housing
-
Species: Male Sprague Dawley rats.
-
Age: Approximately 9 weeks.
-
Weight: 241-373 grams.
-
Housing: Individual polycarbonate "shoebox" caging with absorbent bedding.
-
Environment: Room temperature maintained at 20-26°C, relative humidity at 30-70%, with a minimum of 10 air changes per hour and a 12-hour light/dark cycle.
-
Diet: Standard rodent diet (e.g., Harlan Teklad Rodent Diet #2018C) and water available ad libitum.
-
Acclimation: Animals should be acclimated for a period of 7-8 days prior to the experiment.
Materials and Reagents
-
This compound
-
Fentanyl citrate
-
Xylazine hydrochloride
-
Sterile saline (0.9% NaCl)
-
Ringer's lactate solution (for vehicle control)
-
Anesthetic (e.g., isoflurane for surgical procedures if necessary)
-
Heparinized syringes for blood collection
-
Blood gas analyzer
Drug Preparation
-
Fentanyl/Xylazine Combination (XFC):
-
Combine 0.8 mL of fentanyl citrate (50 µg/mL stock) with 0.3 mL of xylazine hydrochloride (20 mg/mL stock).
-
Dilute with 3.9 mL of sterile saline to a final volume of 5 mL.
-
This yields a solution of 8 µg/mL fentanyl and 1.2 mg/mL xylazine.
-
-
This compound Solution:
-
Dilute 0.5 mL of this compound stock solution (10 mg/mL) with 4.17 mL of sterile saline.
-
This results in a final concentration of 1.2 mg/mL.
-
Adjust the pH of the final solution to 4.1 ± 0.2 and filter-sterilize.
-
-
Vehicle Control: Ringer's lactate solution.
Experimental Procedure
The following diagram outlines the experimental workflow:
Caption: Experimental Workflow for the In Vivo Rodent Study.
-
Animal Preparation: If required for frequent blood sampling, surgically implant a catheter (e.g., in the femoral artery) under appropriate anesthesia and allow for recovery.
-
Baseline Measurement: Prior to drug administration, collect a baseline arterial blood sample to measure partial pressure of oxygen (pO₂) and carbon dioxide (pCO₂).
-
Induction of Respiratory Depression (T=0 min): Administer the fentanyl/xylazine combination (XFC) via a slow intravenous bolus infusion (e.g., over ≤15 seconds) into the tail vein at a dose volume of 2.5 mL/kg. This delivers 20 µg/kg of fentanyl and 3 mg/kg of xylazine. Flush the catheter with saline.
-
Treatment Administration (T=5 min):
-
This compound Group: Administer this compound solution intravenously at a dose of 3.0 mg/kg (2.5 mL/kg volume).
-
Vehicle Group: Administer an equivalent volume of Ringer's lactate solution intravenously.
-
-
Post-Treatment Monitoring: Continuously monitor the animals for clinical signs of respiratory depression and recovery. Collect arterial blood samples at predetermined time points (e.g., 5, 10, 15, 30 minutes post-treatment) to assess pO₂ and pCO₂ levels.
Data Collection and Analysis
-
Record pO₂ and pCO₂ values for each animal at each time point.
-
Qualitatively assess the reversal of respiratory depression based on the changes in blood gas parameters.
-
If sufficient data points are collected, statistical analysis such as a two-way ANOVA with repeated measures can be used to compare the effects of this compound and vehicle over time.
Quantitative Data Summary
The referenced study was a qualitative pilot study; therefore, detailed quantitative data with statistical analysis is not publicly available. The results are summarized descriptively below.
| Group | Intervention | Pre-treatment (Baseline) | Post-XFC (0-5 min) | Post-Ena-001/Vehicle (>5 min) |
| This compound | XFC followed by this compound (3.0 mg/kg IV) | Normal pO₂ and pCO₂ | Significant decrease in pO₂ and increase in pCO₂ | Rapid reversal of pO₂ and pCO₂ towards baseline levels |
| Vehicle | XFC followed by Vehicle (Ringer's lactate IV) | Normal pO₂ and pCO₂ | Significant decrease in pO₂ and increase in pCO₂ | Sustained respiratory depression (low pO₂ and high pCO₂) |
Note: "Normal," "Significant decrease/increase," and "Rapid reversal" are based on the qualitative descriptions in the source publication.[3]
Conclusion
The provided protocol offers a framework for conducting in vivo rodent studies to evaluate the efficacy of this compound in reversing opioid-induced respiratory depression. The qualitative findings from the pilot study strongly suggest that this compound is effective in this model. Further studies with larger sample sizes and more frequent data collection are warranted to quantify the dose-response relationship and the time course of action of this compound. Researchers should adapt this protocol based on their specific experimental goals and institutional animal care and use guidelines.
References
- 1. Enalare Therapeutics Announces Publication of a Clinical Study Demonstrating the Effect of this compound on Improving Propofol-Induced Depression of the Hypoxic Ventilatory Response - BioSpace [biospace.com]
- 2. A Novel Agnostic Respiratory Stimulant as a Treatment for Apnea of Prematurity: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Reverses Xylazine/Fentanyl Combination-Induced Respiratory Depression in Rats: A Qualitative Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Intravenous vs. intramuscular administration of Ena-001 in clinical trials
An in-depth analysis of the clinical trial landscape for Ena-001, a novel respiratory stimulant, reveals ongoing research into its administration via both intravenous (IV) and intramuscular (IM) routes. While comparative data is still emerging from clinical trials, this document provides a comprehensive overview of the available information and protocols for researchers, scientists, and drug development professionals.
This compound, formerly known as GAL-021, is a first-in-class respiratory stimulant developed by Enalare Therapeutics.[1][2] Its primary mechanism of action is the inhibition of the large-conductance calcium-activated potassium (BKCa) channels located in the peripheral chemoreceptors of the carotid body.[1][3][4] By blocking these channels, this compound effectively utilizes the body's natural ventilation control system to stimulate breathing.[5] This agnostic approach allows it to potentially reverse respiratory depression from various causes, including opioids, anesthetics like propofol, and polysubstance overdose, without compromising analgesia.[3][6][7]
To date, this compound has been evaluated in multiple Phase 1 clinical studies using an intravenous formulation, demonstrating a predictable pharmacokinetic profile and a dose-dependent increase in ventilation.[2][5] Recognizing the need for more versatile administration options, particularly in emergency and community settings, an intramuscular formulation has been developed.[5][8] A key clinical trial, NCT06967259, is currently underway to directly compare the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single IV and IM doses of this compound in healthy volunteers.[9]
Pharmacokinetic and Pharmacodynamic Profile
The following tables summarize the known pharmacokinetic and pharmacodynamic data for the intravenous administration of this compound and provide a template for the anticipated data from the intramuscular route.
Table 1: Comparative Pharmacokinetic (PK) Parameters of this compound
| Parameter | Intravenous (IV) Administration | Intramuscular (IM) Administration |
| Tmax (Time to Peak Plasma Concentration) | End of infusion | Data forthcoming from NCT06967259 |
| Cmax (Peak Plasma Concentration) | Dose-proportional increase observed | Data forthcoming from NCT06967259 |
| AUC (Area Under the Curve) | Dose-proportional increase observed | Data forthcoming from NCT06967259 |
| Terminal Half-life (t½) | ~5.6 - 6.33 hours[2][4] | Data forthcoming from NCT06967259 |
| Bioavailability | 100% (by definition) | Data forthcoming from NCT06967259 |
Table 2: Comparative Pharmacodynamic (PD) Parameters of this compound
| Parameter | Intravenous (IV) Administration | Intramuscular (IM) Administration |
| Primary Effect | Dose-dependent increase in minute ventilation[2][4] | Data forthcoming from NCT06967259 |
| Secondary Effect | Dose-dependent decrease in End-Tidal CO2 (ETCO2)[2][4] | Data forthcoming from NCT06967259 |
| Physiological Response | Small, statistically significant increases in SpO2 levels associated with decreased ETCO2.[2] | Data forthcoming from NCT06967259 |
| Safety Finding | Hyperventilation observed at highest tested doses (1.92 mg/kg/hour infusion).[2] | Data forthcoming from NCT06967259 |
Experimental Protocols
The methodologies outlined below are based on completed studies of IV this compound and the design of the comparative IV/IM trial NCT06967259.[2][9][10]
Protocol 1: Phase 1 Single Ascending Dose Study (IV vs. IM)
Objective: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single ascending doses of this compound administered intravenously and intramuscularly in healthy adult volunteers.
Study Design:
-
Type: Randomized, double-blind, placebo-controlled, single ascending dose study.[9]
-
Population: Healthy adult volunteers.
-
Arms:
-
Dose Escalation: Multiple dose levels are evaluated in separate cohorts, starting with the lowest dose and escalating after safety review.
Methodology:
-
Screening and Enrollment: Participants undergo a full medical screening to ensure they meet all inclusion and exclusion criteria.
-
Baseline Assessments: Pre-dose assessments include vital signs, 12-lead electrocardiography (ECG), physical examination, and collection of blood and urine for safety laboratory tests (hematology, clinical chemistry, coagulation, urinalysis).[9]
-
Dosing: Participants are randomized to receive either this compound or placebo via the assigned route (IV or IM). The study is double-blinded for the treatment.[9]
-
Pharmacokinetic (PK) Sampling: Serial blood samples are collected at pre-defined time points pre-dose and post-dose (e.g., 5, 15, 30 minutes; 1, 2, 4, 8, 12, 24 hours). Plasma concentrations of this compound are determined using a validated analytical method such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacodynamic (PD) Assessment:
-
Ventilation Monitoring: Minute ventilation (MV), respiratory rate, and tidal volume are continuously monitored.
-
Blood Gas Analysis: Arterial Blood Gases (ABGs) are measured to assess PaCO2 and pH as precise indicators of ventilatory effectiveness.[9]
-
Pulse Oximetry (SpO2) and End-Tidal CO2 (ETCO2): Continuously monitored to assess oxygen saturation and carbon dioxide elimination.
-
-
Safety and Tolerability Monitoring:
-
Adverse events (AEs) are monitored and recorded throughout the study.
-
Continuous ECG and vital sign monitoring occurs for a defined period post-dose.
-
Injection site reactions (for IM) and infusion site reactions (for IV) are assessed.
-
Safety laboratory tests are repeated at the end of the study.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and the clinical trial workflow.
Caption: Mechanism of action pathway for this compound.
Caption: Experimental workflow for a comparative IV vs. IM clinical trial.
Caption: Logical relationship for administration route selection.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Single Ascending-Dose Study of the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Respiratory Stimulant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. enalare.com [enalare.com]
- 5. Enalare Receives FDA Clearance to Initiate the First Phase 1 Clinical Study of this compound to Be Conducted in the United States - BioSpace [biospace.com]
- 6. Eagle Pharmaceuticals Takes Equity Stake in, with Option to Acquire, Enalare Therapeutics to Advance Global Development of this compound, a Novel Agnostic Respiratory Stimulant | Eagle Pharmaceuticals, Inc. [investor.eagleus.com]
- 7. Reversal of Propofol-induced Depression of the Hypoxic Ventilatory Response by BK-channel Blocker this compound: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. News & Events - Enalare Therapeutics [enalare.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. A Single Ascending-Dose Study of the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Respiratory Stimulant this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ena-001 for Opioid-Induced Respiratory Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ena-001 (formerly GAL-021) is an investigational, first-in-class respiratory stimulant with a novel mechanism of action.[1][2][3] It is being developed by Enalare Therapeutics for the treatment of various forms of respiratory depression, including opioid-induced respiratory depression (OIRD), post-operative respiratory depression, and community drug overdose.[4][5] this compound acts as an "agnostic" respiratory stimulant, meaning it has the potential to reverse respiratory depression induced by both opioid and non-opioid substances.[4][6][7][8] This document provides a summary of dose-response studies, experimental protocols, and the underlying mechanism of action of this compound.
Mechanism of Action
This compound stimulates respiration by acting on the peripheral chemoreceptors located in the carotid bodies.[4][9][10][11] The primary molecular mechanism involves the inhibition of large-conductance calcium-activated potassium (BK) channels (also known as BKCa or Maxi-K channels).[1][9][10] By blocking these channels in the glomus cells of the carotid body, this compound mimics the physiological response to hypoxia, leading to an increase in afferent signaling to the brainstem.[10] This, in turn, stimulates the respiratory centers to increase minute ventilation, primarily by increasing tidal volume with a modest effect on the respiratory rate.[3][9] This peripheral mechanism of action is advantageous as it does not interfere with the analgesic or sedative effects of opioids and other central nervous system depressants.[9]
Signaling Pathway of this compound in Carotid Body Glomus Cells
Caption: Signaling pathway of this compound in carotid body glomus cells.
Dose-Response Data
Quantitative data from dose-response studies of this compound are summarized below. These studies have been conducted in healthy volunteers and in the context of drug-induced respiratory depression.
Table 1: this compound Dose-Response in Healthy Volunteers
| Dose (IV Infusion) | Key Pharmacodynamic Effects | Adverse Events | Reference |
| 0.96 mg/kg/hour for 2 hours | Dose-dependent increase in minute ventilation. | Generally safe and well-tolerated. | [2][3] |
| 1.44 mg/kg/hour for 2 hours | Statistically significant increases in SpO2 levels and decreases in ETCO2. | Infusion-site pain (mild to moderate). | [2][3] |
| 1.92 mg/kg/hour for 2 hours | Hyperventilation. | Hyperventilation leading to study discontinuation in 2 participants. | [2][3] |
Table 2: this compound Reversal of Drug-Induced Respiratory Depression
| Depressant Agent | This compound Dose/Concentration | Key Findings | Reference |
| Alfentanil | Continuous Infusion | Partially reversed a 40-50% depression of minute ventilation by 20-30%. | [12] |
| Propofol | 0.6 µg/ml (low dose) | Restored the propofol-impaired hypoxic ventilatory response (HVR). | [13] |
| Propofol | 1.0 µg/ml (high dose) | Full reversal of the propofol effect at a propofol concentration that reduced HVR by 50%. | [13] |
| Fentanyl/Xylazine Combination (in rats) | Single Intravenous Bolus | Rapidly reversed the decrease in pO2 and increase in pCO2 within 5 minutes. | [6][7][8] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below. These protocols are based on published clinical and preclinical studies.
Protocol 1: Single Ascending Dose Study in Healthy Volunteers
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers.[2][3]
Study Design:
-
Randomized, single-center, four-period crossover study.[2][3]
-
Each participant receives three different doses of this compound and one placebo infusion.[2][3]
-
A minimum seven-day washout period between each infusion.[2][3]
Experimental Workflow:
Caption: Workflow for a single ascending dose study of this compound.
Methodology:
-
Subject Recruitment: Healthy male and female volunteers aged 18-55 years, meeting specific inclusion and exclusion criteria (e.g., weight, BMI, normal ECG).
-
Drug Administration: this compound is administered as a continuous intravenous infusion over two hours at doses of 0.96, 1.44, and 1.92 mg/kg/hour.[2][3] Placebo is administered in one of the four periods.
-
Pharmacokinetic (PK) Analysis: Blood samples are collected at predefined time points to determine the plasma concentration of this compound and its metabolites.
-
Pharmacodynamic (PD) Assessment:
-
Ventilatory Parameters: Minute ventilation, tidal volume, and respiratory rate are measured using spirometry.[14]
-
Blood Gases: Arterial blood gases (ABG) are analyzed to assess pH, PaCO2, and PaO2.[14]
-
Oxygen Saturation: SpO2 is continuously monitored using pulse oximetry.
-
End-Tidal CO2: ETCO2 is monitored via capnography.[14]
-
-
Safety Monitoring: Continuous monitoring of vital signs (blood pressure, heart rate), ECG, and recording of any adverse events.[14]
Protocol 2: Reversal of Opioid-Induced Respiratory Depression (Preclinical)
Objective: To evaluate the efficacy of this compound in reversing respiratory depression induced by an opioid, such as fentanyl, often in combination with other depressants like xylazine.[6][7][8]
Animal Model: Male Sprague-Dawley rats are commonly used.
Experimental Workflow:
Caption: Workflow for a preclinical study of this compound in OIRD.
Methodology:
-
Animal Preparation: Rats are anesthetized, and catheters are implanted for intravenous drug administration and blood sampling.
-
Induction of Respiratory Depression: A bolus infusion of an opioid (e.g., fentanyl) with or without another depressant (e.g., xylazine) is administered to induce a significant decrease in respiratory function.[6][7]
-
Treatment: Following the induction of respiratory depression, a single intravenous bolus of this compound or a vehicle control is administered.[6][7]
-
Physiological Monitoring:
-
Data Analysis: Changes in blood gas levels and other respiratory parameters are compared between the this compound treated group and the vehicle control group.
Future Directions
This compound is currently undergoing further clinical development for multiple indications, including post-operative respiratory depression and community drug overdose. A Phase 1 clinical trial is planned in the United States to assess the safety, tolerability, and PK/PD profiles of single intravenous and intramuscular doses of this compound.[14][15] The development of an intramuscular formulation is intended to facilitate rapid administration in emergency situations.[15][16] Ongoing and future studies will continue to elucidate the dose-response relationship of this compound in various patient populations and clinical settings.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Single Ascending-Dose Study of the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Respiratory Stimulant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Single Ascending-Dose Study of the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Respiratory Stimulant this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enalare Therapeutics Announces Publication of a Clinical Study Demonstrating the Effect of this compound on Improving Propofol-Induced Depression of the Hypoxic Ventilatory Response - BioSpace [biospace.com]
- 5. Opioid-Induced Respiratory Depression | Therapies and Players [delveinsight.com]
- 6. This compound Reverses Xylazine/Fentanyl Combination-Induced Respiratory Depression in Rats: A Qualitative Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. enalare.com [enalare.com]
- 10. A Novel Agnostic Respiratory Stimulant as a Treatment for Apnea of Prematurity: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enalare Receives FDA Clearance to Initiate the First Phase 1 Clinical Study of this compound to Be Conducted in the United States - BioSpace [biospace.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Reversal of Propofol-induced Depression of the Hypoxic Ventilatory Response by BK-channel Blocker this compound: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. News & Events - Enalare Therapeutics [enalare.com]
- 16. federallabs.org [federallabs.org]
Application Notes and Protocols for Ena-001 Efficacy Testing in a Premature Lamb Model of Apnea of Prematurity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apnea of Prematurity (AOP) is a prevalent respiratory disorder in preterm infants, stemming from the immaturity of their respiratory control systems.[1][2] This condition is characterized by episodes of breathing cessation, which can lead to bradycardia and hypoxemia.[1][2] The current standard of care is often limited to methylxanthines like caffeine.[2] Ena-001 is an investigational new chemical entity with a novel mechanism of action as a respiratory stimulant. It functions by selectively antagonizing the large-conductance calcium-activated potassium (BK) channels in the carotid bodies, which are peripheral chemoreceptors that sense arterial oxygen levels and modulate the drive to breathe.[1][3] This document provides detailed application notes and protocols for evaluating the efficacy of this compound in a premature lamb model, a well-established animal model for studying AOP.[1]
Mechanism of Action of this compound
This compound stimulates respiration by inhibiting BK channels located in the carotid bodies.[1][3] This inhibition mimics the effect of hypoxia on the carotid bodies, leading to an increase in afferent signaling to the brainstem's respiratory control centers. This, in turn, enhances the ventilatory drive, resulting in an increased respiratory rate and tidal volume.[3]
Signaling Pathway of this compound in Carotid Body Glomus Cells
Caption: Mechanism of this compound action on carotid body glomus cells to stimulate ventilation.
Experimental Protocols
Animal Model: Premature Lamb
A premature lamb model is utilized to simulate the underdeveloped respiratory control system found in human neonates with AOP.[1]
1. Animal Preparation and Delivery:
-
Gestational Age: Twin lambs are delivered prematurely via Caesarian section at approximately 135 ± 2 days of gestational age (term is ~147 days).[1][4]
-
Anesthesia: The ewe is sedated, and spinal anesthesia is administered to minimize fetal exposure to anesthetics.[5][6]
-
Delivery: Lambs are delivered, and the umbilical cord is clamped and cut. Bodyweight is recorded.[1]
2. Instrumentation and Stabilization:
-
Immediately following delivery, lambs are transferred to a heated surgical bed under a radiant warmer to maintain body temperature.[1]
-
An arterial catheter is placed for continuous blood pressure monitoring and for drawing arterial blood samples for gas analysis.[1][4]
-
A venous catheter is inserted for the continuous infusion of fluids (e.g., 5% dextrose in water - D5W) and the study drug.[1][4]
-
An endotracheal tube is inserted for respiratory support.[1]
-
Initial Respiratory Support: Four mechanical breaths are provided for lung recruitment, followed by the initiation of Continuous Positive Airway Pressure (CPAP) at 5 cmH2O, with the level adjusted as needed (4-8 cmH2O). The fraction of inspired oxygen (FiO2) is adjusted to maintain target oxygen saturation.[4]
-
A 15-minute stabilization period is allowed post-delivery and instrumentation.[1]
Experimental Workflow for Premature Lamb Model
References
- 1. A Novel Agnostic Respiratory Stimulant as a Treatment for Apnea of Prematurity: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. contemporarypediatrics.com [contemporarypediatrics.com]
- 3. A Single Ascending-Dose Study of the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Respiratory Stimulant this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarshare.temple.edu [scholarshare.temple.edu]
- 5. Respiratory patterns in spontaneously breathing near-term lambs delivered by caesarean section under spinal anaesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Establishing a protocol for Ena-001 administration in post-operative respiratory depression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and protocols for the administration of Ena-001, a novel, agnostic respiratory stimulant, for the management of post-operative respiratory depression (PORD).
Introduction
This compound (formerly GAL-021) is a first-in-class respiratory stimulant that acts as a selective antagonist of large-conductance calcium-activated potassium (BK) channels in the peripheral chemoreceptors of the carotid body.[1][2][3] By inhibiting these channels, this compound mimics the body's natural response to hypoxia, leading to an increase in respiratory drive.[2][4][5] This mechanism of action is independent of the cause of respiratory depression, making this compound an "agnostic" stimulant with potential utility in various clinical scenarios, including PORD.[2][6] PORD is a common and potentially life-threatening complication following surgery, often induced by anesthetic agents and opioid analgesics. This compound is currently under investigation in Phase II clinical trials for the prevention of PORD.[7][8]
Mechanism of Action
This compound exerts its respiratory stimulant effects by modulating the activity of the carotid bodies, which are the primary peripheral chemoreceptors responsible for sensing changes in arterial oxygen levels. The proposed signaling pathway is as follows:
-
Inhibition of BK Channels: this compound selectively blocks the large-conductance calcium-activated potassium (BK) channels located on the glomus cells of the carotid body.[1][2][5]
-
Cellular Depolarization: Inhibition of K+ efflux through BK channels leads to depolarization of the glomus cell membrane.
-
Calcium Influx: This depolarization activates voltage-gated calcium channels, resulting in an influx of Ca2+ into the cell.
-
Neurotransmitter Release: The rise in intracellular calcium triggers the release of neurotransmitters, such as ATP and acetylcholine.
-
Afferent Signal to Brainstem: These neurotransmitters stimulate the afferent nerve endings of the carotid sinus nerve, which transmits a signal to the respiratory centers in the brainstem.
-
Increased Ventilation: The brainstem, in turn, increases the rate and depth of breathing, leading to a rise in minute ventilation.
This peripheral mechanism of action is a key advantage of this compound, as it is not expected to interfere with the central analgesic effects of opioids or the sedative effects of anesthetics.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in the carotid body.
Quantitative Data
The following tables summarize the available quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound in Animal Models
| Animal Model | Intervention | Respiratory Parameter | Result | Citation |
| Rat (Fentanyl/Xylazine-induced respiratory depression) | 3.0 mg/kg IV bolus this compound | Arterial pO₂ | Reversed decrease caused by depressants | [9] |
| Arterial pCO₂ | Reversed increase caused by depressants | [9] | ||
| Premature Lamb | Ascending dose continuous IV infusion (0.4, 1.1, 2.0, 12.0 mg/kg/hr) | Minute Ventilation | Progressive increase | [2] |
| End-tidal CO₂ (EtCO₂) | Progressive decrease | [2] |
Table 2: Pharmacodynamic Effects of this compound in Healthy Volunteers (Phase I Study)
| Dose (IV infusion for 2 hours) | Change in Minute Ventilation | Change in End-tidal CO₂ (ETCO₂) | Change in SpO₂ | Citation |
| 0.96 mg/kg/hour | Dose-dependent increase | Dose-dependent decrease | Small, statistically significant increase | [1][10] |
| 1.44 mg/kg/hour | Dose-dependent increase | Dose-dependent decrease | Small, statistically significant increase | [1][10] |
| 1.92 mg/kg/hour | Dose-dependent increase | Dose-dependent decrease | Small, statistically significant increase | [1][10] |
Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Phase I Study)
| Parameter | Value | Citation |
| Terminal Half-life (t½) | 6.33 hours | [1][10] |
| Cmax and AUC | Approximately dose-proportional in the 0.96 to 1.92 mg/kg/hour range | [1][10] |
Experimental Protocols
Preclinical Evaluation of this compound in a Rat Model of Respiratory Depression
Objective: To assess the efficacy of this compound in reversing drug-induced respiratory depression in rats.
Materials:
-
This compound solution for injection
-
Fentanyl and Xylazine solution for injection
-
Vehicle control (e.g., saline)
-
Male Sprague-Dawley rats
-
Intravenous catheters
-
Blood gas analyzer
Procedure:
-
Anesthetize rats and place intravenous catheters for drug administration and blood sampling.
-
Induce respiratory depression with a bolus intravenous infusion of a combination of fentanyl (e.g., 20 µg/kg) and xylazine (e.g., 3 mg/kg).[9]
-
Monitor respiratory parameters and collect baseline arterial blood samples for blood gas analysis (pO₂ and pCO₂).
-
Five minutes after the induction of respiratory depression, administer a single intravenous bolus of this compound (e.g., 3.0 mg/kg) or vehicle control.[9]
-
Collect arterial blood samples at regular intervals (e.g., 5, 15, 30, and 60 minutes) post-Ena-001 administration.
-
Analyze blood samples for pO₂ and pCO₂.
-
Continuously monitor vital signs throughout the experiment.
Workflow Diagram:
Caption: Workflow for preclinical evaluation of this compound.
Clinical Protocol for this compound Administration in Post-Operative Respiratory Depression (Phase II Study Design)
Objective: To evaluate the efficacy, safety, and tolerability of this compound for the prevention of post-operative respiratory depression in subjects undergoing major elective surgery.[7]
Study Design: A Phase II, randomized, placebo-controlled, double-blind trial.[7]
Inclusion Criteria (Abbreviated):
-
Adult subjects undergoing major elective surgery requiring general anesthesia and post-operative pain management.[7]
-
Willingness to provide informed consent.
Exclusion Criteria (Abbreviated):
-
History of significant respiratory disease.
-
Known allergy to this compound or its components.
-
Pregnancy or breastfeeding.[7]
Drug Preparation and Administration:
-
This compound is prepared in Ringer's lactate solution for intravenous infusion.[7]
-
A loading dose of 2.0 mg/kg/hr is administered over 20 minutes.[7]
-
This is immediately followed by a continuous maintenance infusion of 1.1 mg/kg/hr.[7]
-
The infusion is continued until the patient meets the criteria for discharge from the Post-Anesthesia Care Unit (PACU), such as achieving an Aldrete score of ≥ 9, or if arterial blood gas analysis reveals a PaCO₂ < 30 mmHg with a normal pH.[7]
-
The placebo group receives a matching infusion of Ringer's lactate solution administered in the same manner.[7]
Monitoring and Assessments:
-
Continuous monitoring of respiratory rate, oxygen saturation (SpO₂), and end-tidal CO₂ (EtCO₂).
-
Arterial blood gas analysis as clinically indicated.
-
Assessment of sedation and pain levels.
-
Recording of adverse events.
Logical Relationship Diagram:
Caption: Logical flow of the this compound clinical protocol.
Safety and Tolerability
In a Phase I study with healthy volunteers, this compound was generally safe and well-tolerated at doses up to 1.92 mg/kg/hour.[1][10] The most common adverse event was infusion-site pain.[10] At the highest dose, hyperventilation leading to study discontinuation occurred in two participants.[1][10] No clinically relevant changes in cardiovascular parameters were observed.[11]
Conclusion
This compound represents a promising novel approach to the management of post-operative respiratory depression. Its unique peripheral mechanism of action and agnostic properties make it a valuable candidate for further investigation. The protocols and data presented in these application notes are intended to guide researchers and drug development professionals in the continued exploration of this compound's therapeutic potential.
References
- 1. A Single Ascending-Dose Study of the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Respiratory Stimulant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Agnostic Respiratory Stimulant as a Treatment for Apnea of Prematurity: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Ion channel regulation by the LKB1-AMPK signalling pathway: the key to carotid body activation by hypoxia and metabolic homeostasis at the whole body level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enalare Receives FDA Clearance to Initiate the First Phase 1 Clinical Study of this compound to Be Conducted in the United States - BioSpace [biospace.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Eagle Pharmaceuticals Takes Equity Stake in, with Option to Acquire, Enalare Therapeutics to Advance Global Development of this compound, a Novel Agnostic Respiratory Stimulant | Eagle Pharmaceuticals, Inc. [investor.eagleus.com]
- 9. This compound Reverses Xylazine/Fentanyl Combination-Induced Respiratory Depression in Rats: A Qualitative Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Single Ascending-Dose Study of the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Respiratory Stimulant this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. newswire.com [newswire.com]
Application Notes and Protocols for Assessing Ena-001's Reversal of Fentanyl and Xylazine Overdose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ena-001 is an investigational, first-in-class, agnostic respiratory stimulant.[1] Its novel mechanism of action, which involves the inhibition of large-conductance calcium-activated potassium (BK) channels in the carotid bodies, allows it to stimulate breathing independently of the cause of respiratory depression.[2][3] This makes it a promising candidate for reversing overdose caused by complex drug combinations, such as the increasingly prevalent mixture of fentanyl and the non-opioid sedative xylazine.[2][3]
Xylazine poses a significant challenge in overdose scenarios as it exacerbates the respiratory depression induced by opioids like fentanyl and is not reversible by naloxone.[2][3] this compound's unique peripheral mechanism of action offers a potential therapeutic solution by leveraging the body's natural chemoreflex pathway to increase respiratory drive.[4]
These application notes provide detailed methodologies for assessing the efficacy of this compound in reversing fentanyl and xylazine-induced respiratory depression, based on preclinical and clinical study designs.
Mechanism of Action: Signaling Pathway
This compound stimulates respiration by acting on the peripheral chemoreceptors located in the carotid bodies.[4] Under normal physiological conditions, hypoxia (low oxygen levels) leads to the inhibition of BK channels in the glomus cells of the carotid body. This inhibition causes cell membrane depolarization, leading to an influx of calcium, neurotransmitter release, and subsequent stimulation of the respiratory centers in the brainstem. This compound, as a BK channel antagonist, mimics the effect of hypoxia on the carotid bodies, thereby stimulating respiration even in the absence of low oxygen levels.
Preclinical Assessment of this compound
A key preclinical model for evaluating the efficacy of this compound is the rodent model of fentanyl and xylazine-induced respiratory depression. This model allows for the direct measurement of physiological parameters related to breathing and blood oxygenation.
Experimental Workflow: Rodent Model
The general workflow for a preclinical study involves inducing respiratory depression with a combination of fentanyl and xylazine, followed by the administration of this compound or a vehicle control. Key respiratory and blood gas parameters are monitored throughout the experiment.
Data Presentation: Preclinical Efficacy
The following tables outline the expected data structure for presenting the results from preclinical studies. A pilot study has demonstrated that this compound rapidly reverses the changes in pO2 and pCO2 induced by a fentanyl/xylazine combination within five minutes of administration.[2] However, specific quantitative data from this pilot study are not publicly available.
Table 1: Arterial Blood Gas Parameters in a Rat Model of Fentanyl/Xylazine Overdose and this compound Reversal
| Treatment Group | Time Point | pO2 (mmHg) | pCO2 (mmHg) |
|---|---|---|---|
| Vehicle Control | Baseline | Data not available | Data not available |
| Post-Fentanyl/Xylazine | Data not available | Data not available | |
| Post-Vehicle | Data not available | Data not available | |
| This compound | Baseline | Data not available | Data not available |
| Post-Fentanyl/Xylazine | Data not available | Data not available |
| | Post-Ena-001 | Data not available | Data not available |
Table 2: Summary of Preclinical Study Parameters
| Parameter | Description |
|---|---|
| Animal Model | Male Sprague Dawley rats, approximately 9 weeks old, weighing 241-373g, surgically implanted with cannulas.[2] |
| Overdose Induction | Single intravenous bolus infusion (2.5 mL/kg) containing 20 µg/kg fentanyl and 3 mg/kg xylazine.[2] |
| Treatment | Single intravenous bolus infusion (2.5 mL/kg) containing 3.0 mg/kg this compound, administered 5 minutes after overdose induction.[2] |
| Primary Endpoints | Partial pressure of oxygen (pO2) and carbon dioxide (pCO2) in arterial blood. |
| Outcome | this compound reversed the decrease in pO2 and increase in pCO2 caused by the fentanyl/xylazine combination.[2] |
Experimental Protocols
Protocol 1: In Vivo Model of Fentanyl and Xylazine-Induced Respiratory Depression in Rats
1. Objective: To assess the ability of this compound to reverse respiratory depression induced by a combination of fentanyl and xylazine in a rat model.
2. Materials:
-
Male Sprague Dawley rats (9 weeks old, 241-373g) with implanted intravenous cannulas.[2]
-
Fentanyl citrate solution
-
Xylazine hydrochloride solution
-
This compound solution (10 mg/mL stock)[2]
-
Vehicle control (e.g., Ringer's lactate)[2]
-
Saline for dilution and catheter flush[2]
-
Blood gas analyzer
-
Syringes and infusion pumps
3. Dosing Solution Preparation:
-
Fentanyl/Xylazine Cocktail: Prepare a solution containing 8.0 µg/mL of fentanyl and 1.2 mg/mL of xylazine in saline.[2]
-
This compound Solution: Dilute the 10 mg/mL stock solution of this compound to 1.2 mg/mL with saline and adjust the pH to 4.1 ± 0.2.[2]
4. Procedure:
-
Acclimate surgically prepared rats for 7-8 days prior to the experiment.[2]
-
Obtain a baseline arterial blood sample for blood gas analysis.
-
Administer the fentanyl/xylazine cocktail as a slow intravenous bolus (≤15-second push) at a volume of 2.5 mL/kg.[2]
-
At 5 minutes post-overdose induction, obtain a second arterial blood sample.
-
Immediately following the blood draw, administer either this compound (3.0 mg/kg) or vehicle as an intravenous bolus at a volume of 2.5 mL/kg.[2]
-
At 10 minutes post-overdose induction (5 minutes post-treatment), obtain a final arterial blood sample.
-
Analyze all blood samples for pO2 and pCO2.
Protocol 2: Whole-Body Plethysmography for Continuous Respiratory Monitoring
1. Objective: To continuously monitor respiratory parameters (e.g., respiratory rate, tidal volume, minute ventilation) in conscious, unrestrained rats following fentanyl/xylazine overdose and this compound administration.
2. Materials:
-
Whole-body plethysmography chambers and associated software
-
Rats prepared as described in Protocol 1
3. Procedure:
-
Acclimate rats to the plethysmography chambers for at least one day prior to the experiment.
-
On the day of the experiment, place the rat in the chamber and record baseline respiratory parameters for a defined period (e.g., 30 minutes).
-
Remove the rat from the chamber and administer the fentanyl/xylazine cocktail as described in Protocol 1.
-
Immediately return the rat to the chamber and continue recording.
-
At 5 minutes post-overdose induction, remove the rat, administer this compound or vehicle, and promptly return it to the chamber.
-
Continue recording respiratory parameters for a defined post-treatment period (e.g., 60 minutes).
-
Analyze the data to determine changes in respiratory rate, tidal volume, and minute ventilation over time.
Clinical Assessment of this compound
This compound is also being evaluated in clinical trials for safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).
Study Design and Endpoints
Phase I and II clinical trials for this compound typically involve randomized, double-blind, placebo-controlled designs. The studies assess the safety and efficacy of intravenous and intramuscular formulations of this compound in healthy volunteers and in patients experiencing respiratory depression.
Table 3: Overview of Clinical Trial Design and Parameters for this compound
| Parameter | Description |
|---|---|
| Study Phase | Phase I and II |
| Study Design | Randomized, double-blind, placebo-controlled |
| Population | Healthy volunteers, patients undergoing surgery, individuals with opioid-induced respiratory depression |
| Formulations | Intravenous (IV) and Intramuscular (IM) |
| Primary Endpoints | Safety and tolerability (adverse events, vital signs, ECGs, clinical laboratory tests) |
| Secondary Endpoints | Pharmacokinetics (Cmax, Tmax, AUC), Pharmacodynamics (ventilatory response to hypercapnia, oxygen saturation) |
Experimental Protocols
Protocol 3: Assessment of this compound in a Human Model of Opioid-Induced Respiratory Depression
1. Objective: To evaluate the safety, tolerability, and efficacy of this compound in reversing opioid-induced respiratory depression in healthy volunteers.
2. Study Design:
-
A randomized, double-blind, placebo-controlled, crossover study.
-
Participants receive an opioid (e.g., remifentanil) infusion to induce a controlled state of respiratory depression.
-
Following the induction of respiratory depression, participants receive a single dose of this compound (IV or IM) or placebo.
3. Key Assessments:
-
Ventilatory Response to Hypercapnia: Measure the ventilatory response to elevated levels of carbon dioxide before and after this compound administration. This is a primary measure of respiratory drive.
-
Minute Ventilation, Tidal Volume, and Respiratory Rate: Continuously monitor these parameters.
-
Arterial Blood Gases or End-Tidal CO2: Measure changes in blood oxygen and carbon dioxide levels.
-
Pharmacokinetics: Collect serial blood samples to determine the pharmacokinetic profile of this compound.
-
Safety and Tolerability: Monitor vital signs, electrocardiograms (ECGs), and adverse events throughout the study.
Conclusion
The methodologies outlined in these application notes provide a framework for the preclinical and clinical assessment of this compound as a reversal agent for fentanyl and xylazine overdose. The "agnostic" respiratory stimulant properties of this compound, targeting the peripheral chemoreceptors, represent a novel and promising approach to addressing the complex and life-threatening challenge of polysubstance overdose. Further research and clinical trials are essential to fully elucidate the therapeutic potential of this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound Reverses Xylazine/Fentanyl Combination-Induced Respiratory Depression in Rats: A Qualitative Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carotid body chemoreceptors: physiology, pathology, and implications for health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Ena-001's Activity on BK Channels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to screen and characterize the activity of Ena-001, a selective antagonist of the large-conductance calcium-activated potassium (BK) channels. The included methodologies cover electrophysiological and fluorescence-based assays suitable for both primary screening and in-depth pharmacological characterization.
Introduction to this compound and BK Channels
This compound (formerly known as GAL-021) is a respiratory stimulant that acts by selectively inhibiting BK channels.[1] BK channels, also known as Maxi-K or KCa1.1 channels, are activated by both membrane depolarization and increases in intracellular calcium concentration. They play a crucial role in regulating neuronal excitability, smooth muscle tone, and neurotransmitter release. By blocking these channels, this compound modulates cellular excitability and has shown potential in treating respiratory depression.[1][2]
Data Presentation: In Vitro Activity of this compound (GAL-021)
The following table summarizes the reported in vitro activity of GAL-021 on BK channels. This data is essential for designing screening assays and interpreting results.
| Compound | Assay Type | Cell Line | Target | Parameter | Value | Reference |
| GAL-021 | Electrophysiology (Patch-Clamp) | Pituitary tumor (GH3) cells | Macroscopic Ca2+-activated K+ current (IK(Ca)) | IC50 | 2.33 µM | |
| GAL-021 | Electrophysiology (Patch-Clamp) | Pituitary tumor (GH3) cells | M-type K+ current | IC50 | 3.75 µM |
Signaling Pathway of BK Channel Activation
The following diagram illustrates the key signaling pathways leading to the activation of BK channels. Understanding these pathways is crucial for designing experiments to modulate channel activity.
Experimental Protocols
This section provides detailed protocols for three common in vitro assays used to screen for BK channel modulators like this compound.
Electrophysiology: Automated Patch-Clamp Assay
Automated patch-clamp systems offer a higher throughput method for directly measuring ion channel currents compared to traditional manual patch-clamp. This assay is ideal for confirming hits from primary screens and for detailed mechanistic studies.
Objective: To determine the inhibitory effect of this compound on BK channel currents and to calculate its IC50 value.
Materials:
-
HEK293 or CHO cells stably expressing human BK channels.
-
Automated patch-clamp system (e.g., QPatch, Patchliner).
-
Extracellular (bath) solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH).
-
Intracellular (pipette) solution: 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 10 mM EGTA, and appropriate free Ca2+ concentration to elicit stable BK currents (e.g., 1 µM) (pH 7.2 with KOH).
-
This compound stock solution (e.g., 10 mM in DMSO).
Workflow Diagram:
Protocol:
-
Cell Preparation: Culture HEK293 or CHO cells stably expressing the human BK channel alpha subunit (and beta subunits if desired) under standard conditions. On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution, wash with extracellular solution, and resuspend to the desired concentration for the automated patch-clamp system.
-
System Setup: Prepare the automated patch-clamp instrument according to the manufacturer's instructions, including priming with extracellular and intracellular solutions.
-
Compound Preparation: Prepare a serial dilution of this compound in the extracellular solution from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Data Acquisition:
-
Load the cell suspension and compound plate into the instrument.
-
Initiate the automated protocol to achieve whole-cell patch-clamp configuration.
-
Apply a voltage-step protocol to elicit BK channel currents (e.g., holding potential of -80 mV, followed by depolarizing steps from -60 mV to +80 mV in 20 mV increments).
-
Record stable baseline currents for a few minutes.
-
Apply a range of this compound concentrations to the cells and record the resulting inhibition of the BK channel currents.
-
-
Data Analysis:
-
Measure the peak outward current at a specific depolarizing voltage step (e.g., +60 mV) before and after the application of this compound.
-
Calculate the percentage of current inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Fluorescence-Based: Thallium Flux Assay
This is a high-throughput screening (HTS) compatible assay that uses the influx of thallium (Tl+), a surrogate for K+, through open BK channels. The intracellular Tl+ concentration is measured using a Tl+-sensitive fluorescent dye.
Objective: To perform a primary screen of this compound's inhibitory activity on BK channels in a high-throughput format.
Materials:
-
HEK293 or CHO cells stably expressing BK channels.
-
Black, clear-bottom 96- or 384-well microplates.
-
FLIPR Potassium Assay Kit (or similar thallium-sensitive dye and reagents).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Stimulus Buffer: Assay Buffer containing a mixture of K2SO4 and Tl2SO4 to depolarize the cells and provide the Tl+ substrate.
-
This compound stock solution (10 mM in DMSO).
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).
Workflow Diagram:
Protocol:
-
Cell Plating: Seed HEK293 or CHO cells stably expressing BK channels into black, clear-bottom 96- or 384-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare the thallium-sensitive dye loading solution according to the manufacturer's instructions. Remove the culture medium from the cell plate and add the dye loading solution to each well. Incubate for 1-2 hours at 37°C.
-
Compound Addition: Prepare a serial dilution of this compound in the assay buffer. Add the this compound solutions to the appropriate wells of the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Assay Measurement:
-
Place the cell plate and the stimulus buffer plate into the fluorescence plate reader.
-
Set the instrument to record the fluorescence signal (e.g., excitation at ~490 nm and emission at ~525 nm) at kinetic intervals.
-
Establish a baseline fluorescence reading for a few seconds.
-
The instrument will then automatically add the stimulus buffer to each well.
-
Continue to record the fluorescence signal for several minutes to measure the influx of Tl+.
-
-
Data Analysis:
-
The rate of fluorescence increase or the peak fluorescence intensity is proportional to the Tl+ influx.
-
Calculate the percentage of inhibition of the Tl+ influx for each concentration of this compound relative to the control wells (no compound).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
Fluorescence-Based: Membrane Potential Assay
This assay measures changes in the cell membrane potential using a voltage-sensitive fluorescent dye. Inhibition of BK channels will lead to a more depolarized membrane potential upon stimulation with high extracellular potassium.
Objective: To assess the inhibitory effect of this compound on BK channel activity by measuring changes in membrane potential.
Materials:
-
HEK293 or CHO cells stably expressing BK channels.
-
Black, clear-bottom 96- or 384-well microplates.
-
Membrane potential assay kit (e.g., FLIPR Membrane Potential Assay Kit).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
High Potassium Stimulus Buffer: Assay Buffer with an elevated KCl concentration (e.g., 60 mM).
-
This compound stock solution (10 mM in DMSO).
-
Fluorescence plate reader with kinetic reading capabilities.
Workflow Diagram:
Protocol:
-
Cell Plating: Seed HEK293 or CHO cells stably expressing BK channels into black, clear-bottom 96- or 384-well plates and allow them to attach overnight.
-
Dye Loading: Prepare the voltage-sensitive dye loading solution as per the manufacturer's protocol. Remove the culture medium and add the dye solution to each well. Incubate for 30-60 minutes at 37°C.
-
Compound Addition: Prepare a serial dilution of this compound in the assay buffer and add it to the wells. Incubate for 15-30 minutes at room temperature.
-
Assay Measurement:
-
Place the cell plate and the high potassium stimulus buffer plate in the fluorescence plate reader.
-
Configure the instrument to record fluorescence changes over time (e.g., excitation at ~530 nm and emission at ~565 nm).
-
Record a baseline fluorescence reading.
-
The instrument will then inject the high potassium stimulus buffer into the wells.
-
Continue recording the fluorescence to measure the change in membrane potential. In the absence of an inhibitor, the opening of BK channels will cause hyperpolarization (a decrease in fluorescence). In the presence of this compound, this hyperpolarization will be inhibited, resulting in a smaller change or a net depolarization (increase in fluorescence).
-
-
Data Analysis:
-
Determine the change in fluorescence (e.g., peak minus baseline) for each well.
-
Calculate the percentage of inhibition of the hyperpolarizing response for each this compound concentration.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the curve to obtain the IC50 value.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for screening and characterizing the activity of this compound on BK channels. The choice of assay will depend on the specific research question, with fluorescence-based assays being well-suited for high-throughput screening and electrophysiology providing the gold standard for detailed mechanistic studies. By following these detailed methodologies, researchers can obtain reliable and reproducible data to further elucidate the pharmacological profile of this compound and other potential BK channel modulators.
References
Application Notes and Protocols: Monitoring Respiratory Parameters after Ena-001 Administration in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ena-001 (also known as GAL-021) is a novel respiratory stimulant currently under investigation for various conditions characterized by respiratory depression.[1] As a potent and selective antagonist of the large-conductance calcium-activated potassium (BK) channels, its primary mechanism of action is centered on the peripheral chemoreceptors located in the carotid bodies.[1][2][3] By blocking these channels, this compound effectively mimics the body's response to hypoxia, signaling the brainstem to increase respiratory drive.[3] This unique, "agnostic" mechanism allows it to counteract respiratory depression induced by a wide range of substances, including opioids and anesthetics like propofol.[3][4][5]
These application notes provide detailed protocols for monitoring key respiratory parameters in preclinical models following the administration of this compound. The methodologies described herein are essential for evaluating the efficacy and pharmacodynamic profile of this compound in reversing drug-induced respiratory depression.
Mechanism of Action: Signaling Pathway
This compound stimulates respiration by acting on the peripheral chemoreceptors in the carotid bodies. The signaling cascade is initiated by the inhibition of BK channels in glomus cells, leading to membrane depolarization and subsequent activation of the respiratory centers in the brainstem.
References
- 1. A model of ventilation used to interpret newborn lamb respiratory signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mathematical modeling of respiratory system mechanics in the newborn lamb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantifying lung aeration in neonatal lambs at birth using lung ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: Ena-001 for Acute Respiratory Stimulation
Disclaimer: Ena-001 is an investigational compound and is not approved for use by the U.S. Food and Drug Administration (FDA). The information provided herein is for research and informational purposes only. This compound is currently being investigated for acute episodes of respiratory depression. Clinical trials have typically excluded patients with chronic respiratory conditions such as COPD, asthma, or sleep apnea.[1] Therefore, protocols for long-term infusion in chronic respiratory conditions are not available. The following application notes and protocols are synthesized from publicly available preclinical and clinical trial data for acute respiratory stimulation.
Introduction and Mechanism of Action
This compound (formerly GAL-021) is a novel, first-in-class respiratory stimulant designed to be "agnostic," meaning it can reverse respiratory depression regardless of the underlying cause (e.g., opioids, sedatives, or physiological immaturity).[2][3] Its primary mechanism of action is the selective inhibition of the large-conductance, calcium-activated potassium (BKCa) channels located in the peripheral chemoreceptors of the carotid body.[4][5][6]
By blocking these BK channels, this compound utilizes the body's natural ventilation control system to stimulate breathing.[5][7] This peripheral action increases ventilatory drive in states of normal oxygenation (normoxia) and enhances the response to low oxygen levels (hypoxia).[2] this compound is under investigation for several acute conditions, including post-operative respiratory depression (PORD), community drug overdose, and apnea of prematurity (AOP).[5][8][9]
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound at the carotid body.
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies of this compound.
Table 1: Pharmacokinetic Properties
| Parameter | Value | Population | Study Design |
| Terminal Half-Life | 6.33 hours | Healthy Volunteers | Single ascending dose, 2-hour IV infusion[1] |
Table 2: Pharmacodynamic Effects on Respiration
| Dose/Regimen | Effect on Minute Ventilation (MV) | Population | Study Context |
| 0.4 mg/kg/h (IV) | Tended to increase MV by 9.8% (p ≈ 0.07 vs. placebo) | N/A | Alfentanil-induced respiratory depression[10][11] |
| 1.1 mg/kg/h (IV) | Increased MV by 21.4% (p < 0.0001 vs. placebo) | N/A | Alfentanil-induced respiratory depression[10][11] |
| 0.96, 1.44, 1.92 mg/kg/h (IV) | Dose-dependent hyperventilation | Healthy Volunteers | 2-hour continuous infusion[1] |
| 3.0 mg/kg (IV Bolus) | Rapidly reversed hypoxia and hypercapnia | Rats | Xylazine/Fentanyl-induced respiratory depression[3] |
| 2.4 - 3.1 mg/kg (IV Bolus) | Initiated spontaneous breathing from apnea | Premature Lambs | Apnea of prematurity model[2] |
Experimental Protocols
The following are example protocols derived from clinical trial registrations and preclinical studies. These are not validated for general use and serve as a reference for research purposes.
Protocol 3.1: Continuous IV Infusion for Post-Operative Respiratory Depression (PORD)
This protocol is based on the methodology for a Phase II clinical trial (NCT06137638) in subjects undergoing major elective surgery.[12]
Objective: To evaluate the efficacy of this compound in preventing PORD.
Materials:
-
This compound sterile solution for injection
-
Ringer's lactate solution for dilution
-
Calibrated infusion pump
-
Standard monitoring equipment (ECG, SpO₂, ETCO₂, ABG analysis)
Procedure:
-
Preparation: Prepare the this compound infusion by diluting the stock solution in Ringer's lactate to the appropriate concentration for the subject's weight.
-
Loading Dose: Immediately upon cessation of anesthesia, initiate a loading dose of 2.0 mg/kg/hr via continuous IV infusion for 20 minutes.
-
Maintenance Dose: Following the loading dose, reduce the infusion rate to a maintenance dose of 1.1 mg/kg/hr .
-
Monitoring: Continuously monitor vital signs, respiratory rate, oxygen saturation (SpO₂), and end-tidal CO₂ (ETCO₂). Arterial blood gas (ABG) analysis should be performed as required to monitor PaCO₂ and pH.
-
Termination Criteria: Continue the maintenance infusion until the subject meets standard discharge criteria from the post-anesthesia care unit (PACU), such as an Aldrete score ≥ 9, or if ABG analysis reveals PaCO₂ < 30 mmHg with a normal pH.[12]
Protocol 3.2: Single Dose IV/IM Administration for Pharmacokinetic/Pharmacodynamic Studies
This protocol is based on a Phase I study (NCT06967259) in healthy volunteers to assess safety and PK/PD profiles.[13][14]
Objective: To assess the safety, tolerability, PK, and PD of single IV and IM doses of this compound.
Materials:
-
This compound for intravenous injection (e.g., 10 mg/mL concentration)
-
This compound for intramuscular injection (e.g., 30 mg/mL concentration)
-
Syringes and appropriate needles
-
Indwelling catheter for IV administration and blood draws
-
Spirometry equipment for measuring tidal volume (Vt) and respiratory rate (f)
Procedure:
-
Subject Screening: Ensure subjects meet inclusion criteria, including age (>18 to ≤55 years), weight (≥50 to ≤100 kg), and BMI (18 to 30 kg/m ²). Exclude individuals with any history of pulmonary disease.[13]
-
IV Administration:
-
Administer the assigned dose of this compound as a rapid intravenous injection over 3-5 seconds via an indwelling catheter in a suitable arm vein.
-
-
IM Administration:
-
Administer the assigned dose of this compound as an intramuscular injection over 3-5 seconds, typically into the deltoid muscle.
-
-
PK Sampling: Collect blood samples at predefined time points post-administration to determine the pharmacokinetic profile.
-
PD Monitoring:
-
Use spirometry to measure tidal volume and respiratory rate to calculate minute ventilation (MV).
-
Monitor end-tidal carbon dioxide (ETCO₂) and arterial blood gases (ABG) to assess the effectiveness of ventilation.
-
Monitor for adverse events, with persistent hyperventilation and associated hypocarbia considered a potential serious adverse event.[13]
-
Workflow Diagram for a Clinical Trial Protocol
References
- 1. A Single Ascending-Dose Study of the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Respiratory Stimulant this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Agnostic Respiratory Stimulant as a Treatment for Apnea of Prematurity: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Reverses Xylazine/Fentanyl Combination-Induced Respiratory Depression in Rats: A Qualitative Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Eagle Pharmaceuticals and Enalare Therapeutics Announce FDA Orphan Drug Designation for this compound for the Treatment of Apnea of Prematurity, a New Chemical Entity Being Developed as an Agnostic Respiratory Stimulant | Eagle Pharmaceuticals, Inc. [investor.eagleus.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Enalare Receives FDA Clearance to Initiate the First Phase 1 Clinical Study of this compound to Be Conducted in the United States - BioSpace [biospace.com]
- 8. Pipeline - Enalare Therapeutics [enalare.com]
- 9. Enalare Therapeutics Announces First Subject Dosed with Lead Product this compound in a Propofol Induced Respiratory Depression Study - BioSpace [biospace.com]
- 10. enalare.com [enalare.com]
- 11. enalare.com [enalare.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. This compound for Slow Breathing · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
Troubleshooting & Optimization
Optimizing Ena-001 Dosage to Mitigate Hyperventilation: A Technical Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Ena-001 while minimizing the risk of hyperventilation. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of dose-dependent effects observed in clinical studies.
Troubleshooting Guide: Managing Hyperventilation Risk
Issue: Unexpected or excessive hyperventilation observed during this compound administration.
Immediate Actions:
-
Reduce or Discontinue Infusion: If signs of excessive hyperventilation occur, immediately reduce the infusion rate or temporarily halt the administration of this compound.
-
Monitor Vital Signs: Continuously monitor respiratory rate, end-tidal CO2 (EtCO2), and arterial blood gases (ABGs). A key indicator for potential intervention is a PaCO2 level below 30 mmHg.[1]
-
Symptomatic Support: In a clinical setting, rebreathing of exhaled CO2 may be considered to alleviate hypocarbia. Persistent hyperventilation and associated hypocarbia that are not resolved by rebreathing should be treated as a serious adverse event.[2]
Proactive Prevention:
-
Dose Selection: Initiate experiments with doses at the lower end of the effective range. Based on clinical data, continuous intravenous infusion doses between 0.96 mg/kg/hour and 1.44 mg/kg/hour have been generally well-tolerated.[3][4] Doses of 1.92 mg/kg/hour have been associated with hyperventilation leading to study discontinuation in some participants.[3][4]
-
Loading Dose Consideration: When using a loading dose, ensure it is administered over a sufficient period. A loading dose of 2.0 mg/kg/hr for 20 minutes, followed by a maintenance dose of 1.1 mg/kg/hr, has been used in a Phase II clinical trial.[1]
-
Continuous Monitoring: Implement continuous monitoring of respiratory parameters from the start of the infusion. This allows for early detection of excessive respiratory stimulation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a respiratory stimulant that acts as a selective blocker of the large-conductance calcium-activated potassium channels (BKCa channels) located in the glomus cells of the carotid bodies.[5] Inhibition of these channels leads to depolarization of the glomus cells, which in turn stimulates respiration.[4]
Q2: At what dosage does the risk of hyperventilation significantly increase?
A2: Based on a single ascending-dose study in healthy volunteers, hyperventilation leading to discontinuation of the study drug occurred at a dose of 1.92 mg/kg/hour administered by continuous intravenous infusion over two hours.[3][4] Doses of 0.96 mg/kg/hour and 1.44 mg/kg/hour were generally well-tolerated.[3][4]
Q3: What are the key parameters to monitor to avoid hyperventilation?
A3: Continuous monitoring of respiratory rate, end-tidal CO2 (EtCO2), and arterial blood gases (ABGs) is crucial. A decrease in PaCO2 below 30 mmHg is a critical threshold that may necessitate a reduction in dosage or discontinuation of the infusion.[1]
Q4: How should this compound be prepared and administered for experimental use?
A4: For intravenous administration, this compound should be prepared as a sterile solution. In clinical trials, it has been diluted in normal saline and co-infused with Ringer's lactate to minimize potential injection-site reactions.[4] The infusion is typically administered continuously over a set period, such as two hours.[4]
Quantitative Data Summary
The following table summarizes the dose-dependent effects of this compound observed in a single ascending-dose clinical study.[3][4]
| Dosage (IV Infusion) | Observed Effects | Incidence of Hyperventilation |
| 0.96 mg/kg/hour | Generally well-tolerated | Low |
| 1.44 mg/kg/hour | Generally well-tolerated | Low |
| 1.92 mg/kg/hour | Hyperventilation leading to discontinuation in 2 participants | High |
Experimental Protocols
Protocol 1: Continuous Intravenous Infusion of this compound
This protocol is based on methodologies used in clinical studies to assess the safety and efficacy of this compound.
1. Preparation of this compound Infusion:
- This compound is prepared as a sterile product ready for dilution.
- Dilute the required dose of this compound in normal saline.
- To minimize injection-site reactions, it is recommended to co-infuse with Ringer's lactate.[4]
2. Administration:
- Administer the this compound solution via a continuous intravenous infusion over a two-hour period.[4]
- The dosing should be calculated based on the subject's weight in mg/kg.[4]
3. Monitoring:
- Continuously monitor vital signs, with particular attention to respiratory rate and end-tidal CO2 (EtCO2).
- Perform arterial blood gas (ABG) analysis at baseline and regular intervals during the infusion to monitor PaCO2 levels.
4. Endpoint for Dose Adjustment/Discontinuation:
- If the subject's PaCO2 drops below 30 mmHg, the infusion rate should be reduced or the infusion stopped.[1]
- The occurrence of persistent hyperventilation that is not relieved by rebreathing of exhaled CO2 should be considered a serious adverse event and lead to immediate discontinuation of the infusion.[2]
Protocol 2: Loading and Maintenance Dose Intravenous Infusion of this compound
This protocol is adapted from a Phase II clinical trial for preventing postoperative respiratory depression.[1]
1. Preparation of this compound Infusion:
- Prepare this compound in Ringer's lactate solution for intravenous injection.[1]
2. Administration:
- Administer a loading dose of 2.0 mg/kg/hr for 20 minutes.[1]
- Immediately following the loading dose, begin a continuous maintenance infusion at a rate of 1.1 mg/kg/hr.[1]
3. Monitoring and Duration:
- Continuously monitor respiratory parameters as described in Protocol 1.
- The infusion is continued until a predetermined clinical endpoint is met (e.g., recovery from anesthesia) or if ABG analysis reveals a PaCO2 level below 30 mmHg with a normal pH.[1]
Visualizations
Caption: Signaling pathway of this compound in stimulating respiration.
Caption: Experimental workflow for this compound administration and monitoring.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A Single Ascending-Dose Study of the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Respiratory Stimulant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Single Ascending-Dose Study of the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Respiratory Stimulant this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
Navigating the Translational Gap: A Technical Support Center for Ena-001 Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers working with Ena-001, a novel respiratory stimulant. The transition from preclinical models to human clinical trials is a critical and often challenging phase in drug development. This resource aims to address specific issues that may arise during your experiments by providing detailed data, protocols, and a deeper understanding of the underlying biological pathways.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a selective antagonist of the large-conductance calcium-activated potassium (BK) channels.[1] Its primary site of action is believed to be the glomus cells of the carotid bodies, which are peripheral chemoreceptors that sense changes in blood oxygen levels.[2] By inhibiting BK channels in these cells, this compound is thought to mimic a hypoxic signal, leading to an increase in ventilatory drive.
Q2: What are the key preclinical findings for this compound?
Preclinical studies in various animal models, including rats and premature lambs, have demonstrated the efficacy of this compound as a respiratory stimulant. In a study with premature lambs, an intravenous (IV) bolus of 3.1 mg/kg this compound was shown to initiate spontaneous breathing in animals that previously required manual ventilation.[3] Another study in rats utilized a 3.0 mg/kg IV bolus to reverse respiratory depression. Enalare Therapeutics has stated that their FDA clearance to proceed with human trials was based on evidence of efficacy and safety from a multitude of preclinical studies. The company also mentioned the completion of 12 toxicology studies in multiple animal species as part of their extensive preclinical platform.[4]
Q3: What is the pharmacokinetic profile of this compound in humans?
A single ascending-dose study in healthy volunteers established a terminal half-life of 6.33 hours for this compound following intravenous infusion.[5]
Q4: What are some of the observed effects of this compound in human clinical trials?
In a clinical study involving healthy volunteers, this compound demonstrated a dose-dependent increase in ventilation.[5] However, at the highest dose tested, it led to hyperventilation, which resulted in the discontinuation of the study for two participants.[5]
Troubleshooting and Experimental Guidance
Issue 1: Discrepancy between Preclinical and Clinical Dose-Response
Question: We are observing a different dose-response relationship in our human subjects compared to what was predicted from our animal models. What could be the contributing factors?
Answer:
Translating dose-response relationships from preclinical species to humans is a well-documented challenge in drug development. Several factors can contribute to these discrepancies with BK channel modulators and respiratory stimulants:
-
Species-Specific Differences in BK Channel Physiology: The expression, subunit composition, and physiological role of BK channels can vary across species, leading to different pharmacological responses.
-
Allometric Scaling Limitations: While allometric scaling is a standard method for predicting human pharmacokinetics from animal data, it may not always accurately capture the clearance and volume of distribution for all compounds, including this compound.
-
Differences in Respiratory Control Mechanisms: The relative contribution of peripheral versus central chemoreceptors in the control of breathing can differ between species, potentially altering the response to a peripherally acting agent like this compound.
Troubleshooting Steps:
-
Re-evaluate Preclinical Data: Carefully review the pharmacokinetic and pharmacodynamic data from all preclinical species. Are there any inconsistencies or outliers?
-
Conduct a Population Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If you have sufficient clinical data, a population PK/PD analysis can help to identify covariates (e.g., age, weight, genetics) that may be influencing the dose-response in humans.
-
Consider Interspecies Differences in Metabolism: Investigate if there are known differences in the metabolic pathways of this compound between your preclinical models and humans.
Issue 2: Unexpected Hyperventilation in Human Trials
Question: Our clinical trial participants are experiencing hyperventilation at doses that were well-tolerated in preclinical species. How can we investigate this further?
Answer:
The observation of hyperventilation in humans at doses predicted to be safe by animal studies is a significant translational challenge. This suggests a potential difference in the therapeutic window between species.
Troubleshooting Steps:
-
Refine the Preclinical Model: Can the preclinical model of respiratory depression be modified to better mimic the conditions under which hyperventilation is observed in humans? This could involve adjusting the anesthetic regimen or the method of inducing respiratory depression.
-
Investigate Off-Target Effects: While this compound is described as a selective BK channel antagonist, it is important to rule out any potential off-target effects that may contribute to hyperventilation in humans at higher concentrations.
-
Monitor Biomarkers: In your clinical trial, are you monitoring biomarkers that could provide insight into the physiological state of the participants experiencing hyperventilation? This could include arterial blood gases, lactate levels, and markers of central nervous system activity.
Data Presentation
Table 1: Summary of Available this compound Dosing Information
| Species | Dose | Route of Administration | Observed Effect | Reference |
| Premature Lambs | 3.1 mg/kg | Intravenous Bolus | Initiation of spontaneous breathing | [3] |
| Rats | 3.0 mg/kg | Intravenous Bolus | Reversal of respiratory depression | [6] |
| Humans | Not specified in detail | Intravenous Infusion | Dose-dependent increase in ventilation; hyperventilation at the highest dose | [5] |
Table 2: Human Pharmacokinetic Parameters for this compound
| Parameter | Value | Route of Administration | Population | Reference |
| Terminal Half-life (t½) | 6.33 hours | Intravenous Infusion | Healthy Volunteers | [5] |
Experimental Protocols
Protocol 1: Preclinical Model of Respiratory Depression in Rats (Based on available data)
-
Animal Model: Adult male Sprague-Dawley rats.
-
Induction of Respiratory Depression: Administer a combination of a potent opioid (e.g., fentanyl) and a sedative (e.g., a benzodiazepine) intravenously to induce a stable and measurable level of respiratory depression. Monitor respiratory rate and tidal volume using whole-body plethysmography.
-
This compound Administration: Once respiratory depression is established, administer this compound as a single intravenous bolus. A starting dose of 3.0 mg/kg can be used as a reference.[6]
-
Data Collection: Continuously monitor respiratory parameters (rate, tidal volume, minute ventilation) for a defined period post-administration. Arterial blood gas analysis can also be performed at baseline and at specified time points after this compound administration to assess changes in PaO2 and PaCO2.
-
Control Group: A control group receiving a vehicle injection should be included to account for any spontaneous recovery from the induced respiratory depression.
Visualizations
Caption: Proposed mechanism of action of this compound in stimulating ventilation.
Caption: Workflow illustrating potential challenges in translating this compound data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Enalare Receives FDA Clearance to Initiate the First Phase 1 Clinical Study of this compound to Be Conducted in the United States - BioSpace [biospace.com]
- 3. A Novel Agnostic Respiratory Stimulant as a Treatment for Apnea of Prematurity: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enalare.com [enalare.com]
- 5. A Single Ascending-Dose Study of the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Respiratory Stimulant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enalare.com [enalare.com]
Overcoming solubility issues of Ena-001 for novel formulations
Technical Support Center: Ena-001 Formulations
Disclaimer: The following information is provided for a hypothetical compound, "this compound," to illustrate the creation of a technical support resource for overcoming solubility challenges. All data and experimental details are representative examples.
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered during the formulation of this compound.
Troubleshooting Guide
Q1: My this compound has precipitated out of my aqueous buffer. What steps can I take to resolve this?
A1: Precipitation of this compound from aqueous solutions is a common issue due to its low intrinsic solubility. Here are immediate steps to troubleshoot this problem:
-
Verify pH: this compound's solubility is pH-dependent. Ensure the pH of your buffer is within the optimal range (see solubility data below). A slight deviation can cause significant precipitation.
-
Co-solvents: Consider adding a water-miscible organic co-solvent. Start with low percentages (e.g., 5-10% v/v) of ethanol, DMSO, or propylene glycol and titrate upwards as needed. Be mindful of the co-solvent's potential impact on your downstream assay.
-
Temperature Control: Gently warming the solution may help redissolve the precipitate. However, be cautious, as elevated temperatures can degrade the compound. Always check the thermal stability of this compound first.
-
Sonication: Use a bath sonicator for 5-10 minutes to aid in the dissolution of the precipitate. This can help break up agglomerates and enhance solubilization.
Q2: I'm observing high variability in my solubility measurements for this compound. What are the potential causes?
A2: High variability in solubility data often points to issues with experimental conditions or the solid-state properties of this compound.
-
Equilibration Time: Ensure you are allowing sufficient time for the solution to reach equilibrium. For thermodynamic solubility assays, this can take 24-72 hours. Inadequate equilibration is a primary source of variability.
-
Solid Form: this compound may exist in different polymorphic forms, each with a unique solubility profile. Verify that you are using a consistent solid form for all experiments. Characterization by XRPD is recommended.
-
Solution pH: As mentioned, small fluctuations in pH can lead to large differences in solubility. Prepare buffers carefully and verify the final pH of the this compound solution.
-
Purity of Compound: Impurities can sometimes act as crystallization inhibitors or, conversely, seed crystal formation, leading to inconsistent results. Confirm the purity of your this compound batch.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic solubility of this compound?
A1: The intrinsic aqueous solubility of this compound is very low, typically measured at < 0.1 µg/mL. This necessitates the use of formulation strategies to achieve desired concentrations for in vitro and in vivo studies.
Q2: Which solvents are recommended for preparing stock solutions of this compound?
A2: For stock solutions, 100% DMSO is recommended, where this compound is highly soluble (>50 mg/mL). When preparing aqueous working solutions, the final concentration of DMSO should be kept as low as possible (ideally < 0.5%) to avoid solvent-induced artifacts in biological assays.
Q3: What are some promising formulation strategies for improving the oral bioavailability of this compound?
A3: Several advanced formulation approaches can be considered for a poorly soluble compound like this compound:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymeric carrier (e.g., HPMC-AS, Soluplus®, PVP VA64) can stabilize the amorphous, more soluble form of the drug.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can be effective. These formulations consist of oils, surfactants, and co-solvents that form fine emulsions or microemulsions in the GI tract, enhancing drug solubilization and absorption.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, thereby improving the dissolution rate and extent of solubilization.
Data Presentation
Table 1: Solubility of this compound in Various Media
| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) |
| Deionized Water | 7.0 | 25 | < 0.1 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | 0.2 ± 0.05 |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | 0.5 ± 0.1 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 37 | 1.2 ± 0.3 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | 37 | 3.5 ± 0.8 |
| 10% DMSO in PBS | 7.4 | 25 | 15.4 ± 2.1 |
| 5% Solutol HS 15 in Water | 7.0 | 25 | 22.8 ± 3.5 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay measures the solubility of a compound from a DMSO stock solution upon addition to an aqueous buffer, providing an estimate of solubility under conditions often used for in vitro screening.
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dispense Stock: In a 96-well microplate, add 2 µL of the 10 mM stock solution to 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4). This results in a final this compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Equilibrate: Shake the plate at room temperature for 2 hours.
-
Measure Turbidity: Read the absorbance of the plate at 620 nm using a plate reader to assess precipitation (turbidimetric method).
-
Separate Precipitate: Centrifuge the plate at 3000 x g for 10 minutes to pellet any precipitate.
-
Quantify Soluble Fraction: Carefully transfer the supernatant to a new plate and determine the concentration of soluble this compound using a suitable analytical method, such as HPLC-UV.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This assay measures the equilibrium solubility of the solid compound in a given solvent, which is the true thermodynamic solubility.
-
Add Excess Solid: Add an excess amount of solid this compound (e.g., 1 mg) to a vial containing 1 mL of the desired buffer. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibrate: Tightly cap the vial and agitate it (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sample Supernatant: Carefully collect an aliquot of the clear supernatant.
-
Dilute and Analyze: Dilute the supernatant with a suitable solvent and determine the concentration of dissolved this compound using a validated analytical method like HPLC-UV.
Visualizations
Caption: Workflow for the Kinetic Solubility Screening Assay.
Caption: Hypothetical Signaling Pathway Inhibited by this compound.
Ena-001 Technical Support Center: Investigating Potential Off-Target Effects
Disclaimer: Ena-001 is an investigational compound, and publicly available information regarding its off-target selectivity profile is limited. This guide provides a general framework and best practices for researchers to investigate potential off-target effects of novel chemical entities like this compound. The experimental data presented herein is illustrative and not specific to this compound.
This technical support center is designed for researchers, scientists, and drug development professionals utilizing this compound. It offers troubleshooting guidance and frequently asked questions (FAQs) in a question-and-answer format to address potential issues that may arise during experimentation, with a focus on discerning on-target versus potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound, formerly known as GAL-021, is a respiratory stimulant. Its primary mechanism of action is the inhibition of the large-conductance calcium-activated potassium (BKCa) channel.[1] This inhibition occurs at the peripheral chemoreceptors in the carotid body, mimicking a hypoxic signal to stimulate breathing.[2][3]
Q2: I'm observing a cellular phenotype that is inconsistent with the known function of BKCa channels. Could this be an off-target effect of this compound?
Q3: What are the first steps to troubleshoot an unexpected experimental result with this compound?
A3: Before investigating off-target effects, it's essential to rule out other common sources of experimental variability. First, confirm the identity and purity of your this compound sample via analytical methods like LC-MS or NMR. Second, verify the experimental setup, including reagent concentrations, incubation times, and cell line integrity. Third, ensure the unexpected phenotype is reproducible. If these factors are controlled and the phenotype persists, a systematic investigation into potential off-target effects is warranted.
Q4: What general approaches can be used to identify potential off-target interactions of a novel compound like this compound?
A4: A multi-pronged approach is recommended, combining computational and experimental methods.
-
In Silico Profiling: Use computational models to predict potential off-target interactions based on the chemical structure of this compound.
-
In Vitro Profiling: Screen this compound against large panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes.
-
Cellular Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm target binding within a cellular context.
-
Phenotypic Screening: Use high-content imaging or other multi-parameter assays to assess the compound's effects on a wide range of cellular phenotypes.
Troubleshooting Guide: Unexpected Phenotypes
This section provides guidance on how to proceed when you observe an unexpected phenotype in your experiments with this compound.
Scenario 1: You observe unexpected changes in cell signaling pathways.
Problem: Treatment with this compound results in the modulation of a signaling pathway not known to be regulated by BKCa channels (e.g., unexpected phosphorylation of a kinase).
Troubleshooting Workflow:
Caption: Workflow for investigating unexpected signaling pathway modulation.
Experimental Protocols:
-
Kinase Selectivity Profiling:
-
Objective: To identify unintended inhibitory activity of this compound against a broad range of protein kinases.
-
Methodology: Submit this compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology). Typically, the compound is screened at a fixed concentration (e.g., 1 µM) against a panel of over 300 kinases. The percentage of inhibition for each kinase is determined. For significant "hits" (e.g., >50% inhibition), a follow-up dose-response assay is performed to determine the IC50 value.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Objective: To validate the binding of this compound to a potential off-target kinase in intact cells.
-
Methodology:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell suspensions to a range of temperatures to induce protein denaturation.
-
Lyse the cells and separate the soluble protein fraction from the aggregated fraction by centrifugation.
-
Detect the amount of the soluble potential off-target protein at each temperature using Western blotting or mass spectrometry.
-
A positive result is indicated by a shift in the melting curve of the protein in the presence of this compound, signifying stabilization upon binding.
-
-
Data Presentation: Illustrative Kinase Selectivity Data
The following table presents hypothetical kinase screening data for a compound, "Ena-XXX," to illustrate how results might be presented.
| Target Kinase | % Inhibition @ 1 µM | IC50 (nM) | Notes |
| BKCa (On-Target) | 98% | 50 | Expected on-target activity |
| Kinase A | 85% | 250 | Potential off-target |
| Kinase B | 62% | 800 | Potential off-target |
| Kinase C | 15% | >10,000 | Not significant |
| Kinase D | 5% | >10,000 | Not significant |
Scenario 2: You observe unexpected cytotoxicity or changes in cell viability.
Problem: this compound induces apoptosis or reduces cell proliferation in a manner not anticipated by BKCa channel inhibition.
Troubleshooting Workflow:
Caption: Workflow for investigating unexpected cytotoxicity.
Experimental Protocols:
-
Broad Off-Target Liability Screening (Safety Panel):
-
Objective: To assess the interaction of this compound with a wide range of molecular targets known to be associated with adverse drug reactions.
-
Methodology: Submit this compound to a commercial service that offers a safety panel (e.g., Eurofins SafetyScreen, Reaction Biology InVEST). These panels typically include radioligand binding assays for a multitude of GPCRs, ion channels, and transporters. The results are reported as the percentage of inhibition of radioligand binding at a specified concentration of this compound.
-
-
Radioligand Binding Assay:
-
Objective: To quantify the binding affinity of this compound for a potential off-target receptor identified in a screening panel.
-
Methodology: This is a competitive binding assay. A cell membrane preparation expressing the receptor of interest is incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of this compound. The amount of radioligand bound to the receptor is measured. The data is used to calculate the Ki (inhibitory constant) of this compound for the receptor.
-
Data Presentation: Illustrative Safety Panel Data
The following table shows hypothetical data from a broad off-target liability screen for "Ena-XXX."
| Target | Assay Type | % Inhibition @ 10 µM | Ki (nM) | Notes |
| BKCa (On-Target) | Functional | 99% | 50 | Expected on-target activity |
| hERG Channel | Radioligand Binding | 65% | 1200 | Potential for cardiotoxicity |
| 5-HT2B Receptor | Radioligand Binding | 72% | 950 | Potential for valvulopathy |
| M1 Muscarinic Receptor | Radioligand Binding | 8% | >10,000 | Not significant |
| Dopamine Transporter | Radioligand Binding | 12% | >10,000 | Not significant |
Signaling Pathway Diagrams
To aid in hypothesis generation, the following diagram illustrates a simplified signaling pathway that could be inadvertently affected by an off-target kinase interaction.
Caption: A generic GPCR signaling cascade that could be affected by off-target kinase modulation.
By following these structured troubleshooting guides and employing the described methodologies, researchers can more effectively investigate unexpected experimental outcomes and characterize the selectivity profile of novel compounds like this compound.
References
Technical Support Center: Enhancing the Half-Life of Protein-Based Respiratory Stimulants
A Note on Ena-001: Initial research indicates that this compound is a small molecule respiratory stimulant.[1][2] The strategies outlined in this guide are intended for protein-based therapeutics. For the purpose of illustrating these advanced techniques, we will refer to a hypothetical protein-based respiratory stimulant, "Respira-Pro," which, like this compound, targets the BKCa potassium channel to stimulate ventilation.[1][3][4]
This guide is designed for researchers, scientists, and drug development professionals working to improve the circulating half-life of protein-based therapeutics like Respira-Pro for sustained respiratory support.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments aimed at extending the half-life of Respira-Pro.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of PEGylated Respira-Pro | - Inefficient PEGylation reaction conditions- Steric hindrance at the conjugation site- Degradation of Respira-Pro during the reaction | - Optimize pH, temperature, and molar ratio of PEG to protein.- If using site-specific PEGylation, ensure the target amino acid is accessible.- Perform the reaction at a lower temperature and add protease inhibitors. |
| Reduced biological activity of Respira-Pro after modification | - PEG chain or fusion partner sterically hindering the active site- Alteration of protein conformation | - Use a PEG reagent with a longer linker.- For fusion proteins, insert a flexible linker between Respira-Pro and the fusion partner.- Perform site-specific conjugation away from the active site. |
| High polydispersity in PEGylated Respira-Pro | - Non-specific conjugation of PEG to multiple sites on the protein | - Use site-specific PEGylation techniques such as "Glyco-PEGylation".[5]- Optimize the reaction to favor conjugation at a single site. |
| Fc-fusion Respira-Pro is rapidly cleared from circulation | - Improper folding of the Fc domain- Immunogenicity of the fusion protein | - Ensure correct disulfide bond formation in the Fc hinge region.- Use a humanized or fully human Fc domain to reduce immunogenicity. |
| Aggregation of modified Respira-Pro | - Exposure of hydrophobic residues during modification- High protein concentration | - Optimize buffer conditions (pH, ionic strength, excipients).- Perform formulation screening to identify stabilizing conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Respira-Pro?
A1: Respira-Pro is a selective antagonist of the large-conductance calcium-activated potassium (BKCa) channels located in the carotid bodies.[1][4] By inhibiting these channels, it stimulates the peripheral chemoreceptor pathways, leading to an increase in minute ventilation. This mechanism is considered "agnostic" as it can reverse respiratory depression from various causes.[2][6]
Q2: What is the typical half-life of unmodified protein therapeutics, and what is a reasonable target for Respira-Pro?
A2: The in-vivo half-life of many unmodified therapeutic proteins and peptides can be very short, ranging from a few minutes to a few hours, primarily due to rapid renal clearance and enzymatic degradation.[7][8] For sustained respiratory support, a target half-life of several days would be clinically beneficial. For example, some Fc-fusion proteins have achieved half-lives of 8 to 12 days.[7]
Q3: What are the main strategies for extending the half-life of Respira-Pro?
A3: The most common strategies involve increasing the hydrodynamic size of the protein to reduce renal clearance and exploiting recycling mechanisms.[5][7] Key methods include:
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains.[5][9]
-
Fusion to a long-acting protein: Genetically fusing Respira-Pro to a protein with a long natural half-life, such as albumin or the Fc region of an antibody.[7][10]
-
Glycosylation: Modifying glycosylation patterns to improve stability and reduce clearance.
Q4: How does Fc-fusion prolong the half-life of Respira-Pro?
A4: The Fc region of an antibody binds to the neonatal Fc receptor (FcRn). This receptor rescues the Fc-fusion protein from endosomal degradation and recycles it back into the bloodstream, significantly extending its circulating half-life.[7]
Q5: Will PEGylation affect the immunogenicity of Respira-Pro?
A5: PEGylation generally reduces the immunogenicity of therapeutic proteins. The PEG chain creates a hydrophilic cloud around the protein, masking epitopes that could be recognized by the immune system.[5]
Quantitative Data on Half-Life Extension Strategies
The following table summarizes the potential impact of different half-life extension strategies on a hypothetical protein therapeutic like Respira-Pro.
| Modification Strategy | Unmodified Respira-Pro | PEGylated Respira-Pro (20 kDa PEG) | Fc-Fused Respira-Pro |
| Molecular Weight | ~25 kDa | ~45 kDa | ~75 kDa |
| Terminal Half-Life (in vivo) | 2-4 hours | 24-48 hours | 150-250 hours |
| Renal Clearance | High | Low | Very Low |
| Biological Activity | 100% | 70-90% | 80-95% |
Experimental Protocols
Protocol 1: Site-Specific PEGylation of Respira-Pro
This protocol describes a method for site-specific PEGylation using a cysteine residue introduced at a non-essential site.
-
Protein Preparation:
-
Express and purify a mutant version of Respira-Pro containing a single surface-exposed cysteine residue.
-
Ensure the protein is in a buffer at pH 6.5-7.5 (e.g., phosphate buffer) and free of reducing agents.
-
-
PEGylation Reaction:
-
Dissolve maleimide-activated PEG (20 kDa) in the reaction buffer.
-
Add the activated PEG to the Respira-Pro solution at a 5:1 molar ratio.
-
Incubate the reaction at 4°C for 4-6 hours with gentle stirring.
-
-
Quenching:
-
Add a low molecular weight thiol (e.g., L-cysteine) to quench any unreacted maleimide-PEG.
-
-
Purification:
-
Purify the PEGylated Respira-Pro from unreacted protein and PEG using ion-exchange chromatography or size-exclusion chromatography.
-
-
Characterization:
-
Confirm PEGylation using SDS-PAGE (a shift in molecular weight will be observed).
-
Determine the concentration and assess purity using UV-Vis spectroscopy and HPLC.
-
Measure biological activity using an in-vitro cell-based assay that quantifies BKCa channel inhibition.
-
Protocol 2: Generation of Fc-Fusion Respira-Pro
This protocol outlines the generation of a recombinant fusion protein of Respira-Pro and the human IgG1 Fc domain.
-
Construct Design:
-
Create a DNA construct encoding Respira-Pro fused to the N-terminus of the human IgG1 Fc domain. A flexible linker (e.g., (Gly4Ser)3) should be included between the two domains.
-
Clone the construct into a suitable mammalian expression vector.
-
-
Expression and Production:
-
Transfect a mammalian cell line (e.g., CHO or HEK293) with the expression vector.
-
Select stable clones and expand them in a bioreactor for large-scale production.
-
-
Purification:
-
Harvest the cell culture supernatant containing the secreted Fc-fusion protein.
-
Purify the Fc-Respira-Pro using Protein A affinity chromatography.
-
Perform a polishing step using ion-exchange or size-exclusion chromatography.
-
-
Characterization:
-
Verify the identity and integrity of the fusion protein by SDS-PAGE (under reducing and non-reducing conditions) and Western blot.
-
Assess purity by HPLC.
-
Confirm proper folding and aggregation state using dynamic light scattering.
-
Measure biological activity in vitro.
-
Visualizations
Caption: Signaling pathway of Respira-Pro in stimulating ventilation.
Caption: Experimental workflow for site-specific PEGylation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. enalare.com [enalare.com]
- 4. biospace.com [biospace.com]
- 5. kinampark.com [kinampark.com]
- 6. This compound Reverses Xylazine/Fentanyl Combination-Induced Respiratory Depression in Rats: A Qualitative Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies for Improving Protein Therapeutic Half-Life | Technology Networks [technologynetworks.com]
- 10. smashladder.com [smashladder.com]
Mitigating side effects of Ena-001 in conscious animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ena-001 in conscious animal models. The information is designed to help mitigate potential side effects and ensure the successful execution of experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (formerly GAL-021) is an investigational respiratory stimulant. Its primary mechanism of action is the selective antagonism of large-conductance calcium-activated potassium (BK) channels located in the carotid bodies. By blocking these channels, this compound mimics the body's response to hypoxia, leading to an increase in respiratory drive.[1] It is considered an "agnostic" respiratory stimulant as it has been shown to reverse respiratory depression induced by various agents, including opioids and non-opioids.[2][3]
Q2: What are the most common potential side effects of this compound observed in preclinical and clinical studies?
A2: Based on available data, the most commonly reported potential side effects include infusion site pain (observed in human studies), dose-dependent hyperventilation, and potential cardiovascular effects such as bradycardia (observed with other BK channel blockers in conscious mice).[4][5][6]
Q3: How should I prepare this compound for administration in animal models?
A3: In a study involving rats, this compound was prepared for intravenous bolus infusion by diluting the stock solution (10 mg/mL) with saline to a final concentration of 1.2 mg/mL. The pH of the final dose formulation was adjusted to 4.1 ± 0.2 and then filtered.[7] It is crucial to consult the specific protocol for your study for precise formulation instructions.
Q4: Can this compound be used in combination with other drugs?
A4: Yes, this compound has been studied for its ability to reverse respiratory depression induced by drugs like fentanyl, xylazine, and propofol in animal and human studies.[2][3][8] However, it is important to carefully consider potential drug-drug interactions and to have a clear rationale for any combination therapy in your experimental design.
Troubleshooting Guides
Issue 1: Infusion Site Reactions in Conscious Animal Models
Symptoms:
-
Vocalization or signs of distress upon infusion.
-
Licking, biting, or scratching at the infusion site.
-
Redness, swelling, or inflammation at the catheter insertion site.
Possible Causes:
-
Irritation from the drug formulation (e.g., pH, concentration).
-
Catheter placement issues.
-
Inflammatory response to the vehicle or this compound itself.
Mitigation Strategies:
| Strategy | Protocol |
| Optimize Formulation | Ensure the pH of the this compound solution is within a physiologically tolerable range (e.g., adjusted to ~4.1 as reported in one rat study).[7] Consider further dilution if irritation persists, while ensuring the total volume is appropriate for the animal model. |
| Proper Catheterization | Use appropriate catheter size and material for the vessel and animal model. Ensure aseptic technique during catheter placement to prevent infection and inflammation. Confirm proper catheter patency before and after infusion. |
| Slow Infusion Rate | Administer the infusion at a slow, controlled rate to minimize vascular irritation. |
| Vehicle Control | Always include a vehicle-only control group to differentiate between effects of the drug and the vehicle. |
| Post-Infusion Care | Flush the catheter with sterile saline after this compound administration to minimize residual drug in the vein. Monitor the infusion site for any signs of irritation following the experiment. |
Issue 2: Hyperventilation
Symptoms:
-
Rapid and deep breathing that is visibly more pronounced than baseline.
-
Potential for associated hypocarbia (low CO2 levels).
-
In severe cases, signs of dizziness or disorientation may be observable.
Possible Causes:
-
On-target pharmacological effect of this compound, particularly at higher doses.[4]
Mitigation Strategies:
| Strategy | Protocol |
| Dose-Response Assessment | Conduct a dose-escalation study to determine the therapeutic window for respiratory stimulation without inducing excessive hyperventilation. |
| Continuous Monitoring | Continuously monitor respiratory rate and tidal volume using whole-body plethysmography or other suitable methods. Monitor end-tidal CO2 (EtCO2) if possible. |
| Dose Adjustment | If hyperventilation occurs, consider reducing the dose or infusion rate in subsequent experiments. The "fast on, fast off" pharmacokinetic profile of this compound suggests that its effects are driven by Cmax, so adjusting the infusion rate could modulate the peak plasma concentration.[4] |
| Study Discontinuation Criteria | Pre-define criteria for study discontinuation, such as a specific percentage increase in respiratory rate or a drop in EtCO2 below a certain threshold. In human studies, persistent hyperventilation and associated hypocarbia have been identified as criteria for stopping the study.[9] |
Issue 3: Potential Cardiovascular Effects (e.g., Bradycardia)
Symptoms:
-
A significant decrease in heart rate from baseline.
-
Changes in blood pressure.
Possible Causes:
-
Pharmacological effect of BK channel blockade. Other BK channel inhibitors have been shown to reduce heart rate in conscious mice.[6]
Mitigation Strategies:
| Strategy | Protocol |
| Cardiovascular Monitoring | Continuously monitor heart rate and blood pressure using telemetry or other appropriate methods for conscious animals. |
| Establish Baseline | Obtain stable baseline cardiovascular recordings before administering this compound to accurately assess any drug-induced changes. |
| Dose Selection | Use the lowest effective dose of this compound to minimize potential off-target or systemic effects. |
| Control Groups | Include vehicle-only and positive control groups (if applicable) to aid in the interpretation of cardiovascular findings. |
Experimental Protocols
Protocol: Administration of this compound in a Conscious Rat Model to Reverse Drug-Induced Respiratory Depression
This protocol is based on a study evaluating this compound's efficacy in reversing xylazine/fentanyl combination-induced respiratory depression in rats.[7][2]
-
Animal Model: Male Sprague Dawley rats, surgically implanted with cannulas for intravenous infusion.
-
Acclimation: Allow animals to acclimate for at least 7-8 days post-surgery in individual housing.[7]
-
This compound Formulation:
-
Dilute this compound stock solution (10 mg/mL) to 1.2 mg/mL with sterile saline.
-
Adjust the pH of the final formulation to 4.1 ± 0.2.
-
Filter the final solution.
-
-
Induction of Respiratory Depression:
-
Administer a combination of xylazine and fentanyl via slow bolus intravenous infusion (≤15-second push) into the tail vein.
-
-
This compound Administration:
-
At a predetermined time following the induction of respiratory depression, administer a single intravenous bolus of this compound (e.g., 3.0 mg/kg at a volume of 2.5 mL/kg).[7]
-
-
Monitoring:
-
Continuously monitor arterial blood gases (pO2 and pCO2) via an arterial line.
-
Monitor respiratory parameters (rate, tidal volume) using methods like whole-body plethysmography.
-
Observe the animal for any adverse reactions.
-
-
Control Group:
-
Include a control group that receives the xylazine/fentanyl challenge followed by a vehicle (saline) infusion instead of this compound.
-
Visualizations
Caption: Mechanism of action of this compound in stimulating respiration.
Caption: Experimental workflow for evaluating this compound in conscious animal models.
References
- 1. enalare.com [enalare.com]
- 2. A role for BK channels in heart rate regulation in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BKCa Channels as Targets for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enalare.com [enalare.com]
- 6. BK Channels in Cardiovascular Diseases and Aging [aginganddisease.org]
- 7. This compound Reverses Xylazine/Fentanyl Combination-Induced Respiratory Depression in Rats: A Qualitative Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. physiciansweekly.com [physiciansweekly.com]
- 9. A Single Ascending-Dose Study of the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Respiratory Stimulant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Ena-001 Formulation for Community Overdose Response: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on developing a stable nasal spray formulation of Ena-001. The content is designed to address common challenges and provide clear, actionable protocols for formulation and stability testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in treating a drug overdose?
This compound is an investigational new chemical entity that acts as an agnostic respiratory stimulant.[1][2] Its primary mechanism of action is the inhibition of the large-conductance calcium-activated potassium (BKCa) channels located in the carotid bodies.[3][4] These peripheral chemoreceptors are key regulators of the body's natural breathing drive. By blocking BK channels, this compound stimulates the carotid bodies, which in turn signal the respiratory centers in the brain to increase breathing rate and depth.[1][5] This makes this compound effective in reversing respiratory depression caused by a wide range of substances, including opioids and non-opioids like xylazine, a feature that is particularly relevant in the context of polysubstance overdoses.[3]
Q2: Why is a nasal spray a suitable delivery system for this compound in a community overdose setting?
A nasal spray offers several advantages for community overdose response. It is a non-invasive and easy-to-use delivery method that can be administered by laypersons, such as friends, family, or first responders, without the need for specialized medical training.[6] The nasal mucosa is highly vascularized, which allows for rapid absorption of the drug into the systemic circulation, leading to a quick onset of action, which is critical in an overdose situation.[7][8] This route also bypasses the first-pass metabolism in the liver, potentially increasing the bioavailability of the drug.[8]
Q3: What are the critical quality attributes (CQAs) for an this compound nasal spray intended for overdose response?
The CQAs for an this compound nasal spray are the physical, chemical, and biological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. Key CQAs include:
-
Assay and Content Uniformity: Ensuring the correct amount of this compound is present in each spray.
-
Droplet Size Distribution: The droplet size must be optimized for deposition in the nasal cavity and to prevent inhalation into the lungs.[9][10]
-
Spray Pattern and Plume Geometry: These characteristics ensure consistent and reproducible delivery of the formulation to the nasal mucosa.[7]
-
pH and Osmolality: These parameters can affect the stability of the drug, its absorption, and patient comfort.[11]
-
Viscosity: The viscosity of the formulation can impact the spray characteristics and the residence time of the drug in the nasal cavity.[11]
-
Purity and Impurity Profile: The levels of any degradation products or impurities must be controlled to ensure safety and efficacy.
Q4: What are the regulatory considerations for developing a nasal spray for emergency use?
Nasal sprays for emergency use are classified as drug-device combination products and require robust evidence of their reliability and effectiveness.[12] Key regulatory expectations include:
-
Human Factors and Usability Testing: To ensure that untrained individuals can use the device safely and effectively in a high-stress situation.
-
Robustness Studies: The product must be shown to be reliable after exposure to real-world conditions such as temperature fluctuations, dropping, and vibration.[12]
-
Comprehensive Stability Data: To support the product's shelf-life under various storage conditions.
-
In Vitro Bioequivalence Studies: For generic products, demonstrating bioequivalence to the reference listed drug is crucial.[13]
Troubleshooting Guides
Issue 1: Precipitation of this compound is observed in the aqueous formulation during storage.
-
Question: My this compound nasal spray formulation shows signs of precipitation after a few weeks of storage at room temperature. What could be the cause and how can I fix it?
-
Answer: Precipitation of the active pharmaceutical ingredient (API) in a liquid formulation is often due to poor solubility or a change in the formulation's pH. This compound, as a small molecule, may have limited aqueous solubility.
-
Solubility and pH: The solubility of many drugs is pH-dependent.[14] First, determine the pH of your formulation and the pH-solubility profile of this compound. It's possible the formulation's pH is in a range where this compound has low solubility. Adjusting the pH with a suitable buffer system to a range where this compound is more soluble can prevent precipitation.
-
Co-solvents and Solubilizers: If pH adjustment is not sufficient, consider adding a co-solvent (e.g., propylene glycol, glycerin) or a solubilizing agent (e.g., cyclodextrins, polysorbates) to the formulation.[15][16] These excipients can increase the solubility of the API.
-
Concentration: You may be trying to formulate this compound at a concentration that is too close to its saturation solubility. If therapeutically feasible, reducing the concentration of this compound could be a simple solution.
-
Issue 2: The droplet size distribution of the nasal spray is inconsistent between different units.
-
Question: I am observing high variability in the droplet size distribution during in vitro characterization of my this compound nasal spray. What are the potential reasons for this?
-
Answer: Inconsistent droplet size distribution is a common issue in nasal spray development and can be influenced by the formulation, the device, and the actuation method.[10]
-
Formulation Viscosity: The viscosity of your formulation is a critical parameter.[10] High or inconsistent viscosity can lead to poor atomization and variable droplet sizes. Ensure that the viscosity of your formulation is well-controlled and consistent across batches.
-
Device Components: The nasal spray pump and actuator are critical to performance. Variations in the pump's mechanics or the actuator's nozzle dimensions can lead to inconsistent spray characteristics.[9] It is advisable to work with a reputable device manufacturer and to test different pump and actuator combinations.
-
Actuation Parameters: The force, speed, and acceleration of actuation can significantly impact the spray. When testing in the lab, use a validated automated actuator to ensure consistent actuation parameters. For the final product, the device should be designed to be robust to variations in how a user might actuate it.
-
Issue 3: The assay of this compound decreases significantly during accelerated stability studies.
-
Question: After 3 months in an accelerated stability study (40°C/75% RH), the assay of this compound in my nasal spray formulation has dropped by 15%, and I am seeing a significant increase in an unknown impurity. What steps should I take?
-
Answer: A significant decrease in assay and an increase in impurities indicate chemical instability of this compound in your formulation.
-
Identify the Degradation Pathway: The first step is to identify the degradation product(s) and the degradation pathway. This will likely require analytical techniques such as LC-MS to elucidate the structure of the impurity. Common degradation pathways for pharmaceuticals include hydrolysis and oxidation.
-
pH and Buffer Optimization: The stability of a drug is often highly dependent on the pH of the formulation. Conduct a forced degradation study at different pH values to determine the pH of maximum stability for this compound. Then, select a buffer system that can maintain this pH throughout the product's shelf life.[11]
-
Antioxidants and Chelating Agents: If the degradation is due to oxidation, the addition of an antioxidant (e.g., ascorbic acid, sodium metabisulfite) may be necessary. If metal ions are catalyzing the degradation, a chelating agent (e.g., edetate disodium) can be added to the formulation.[11]
-
Packaging: The container closure system can also play a role. Ensure that the packaging provides adequate protection from light and moisture, if this compound is found to be sensitive to these conditions.
-
Data Presentation
Table 1: pH-Solubility Profile of this compound in Different Buffer Systems at 25°C
| Buffer System | pH | Solubility (mg/mL) |
| Citrate Buffer | 3.0 | 15.2 |
| Citrate Buffer | 4.0 | 25.8 |
| Citrate Buffer | 5.0 | 18.5 |
| Phosphate Buffer | 6.0 | 5.1 |
| Phosphate Buffer | 7.0 | 1.2 |
| Phosphate Buffer | 8.0 | 0.8 |
Table 2: 3-Month Accelerated Stability Data for this compound Nasal Spray Formulation F-002 (40°C/75% RH)
| Test Parameter | Specification | Initial | 1 Month | 2 Months | 3 Months |
| Appearance | Clear, colorless solution | Conforms | Conforms | Conforms | Conforms |
| pH | 4.0 - 4.5 | 4.2 | 4.2 | 4.1 | 4.1 |
| Assay (%) | 90.0 - 110.0 | 100.2 | 98.5 | 96.1 | 94.3 |
| Impurity A (%) | NMT 0.5 | <0.1 | 0.2 | 0.3 | 0.4 |
| Total Impurities (%) | NMT 2.0 | 0.2 | 0.5 | 0.8 | 1.1 |
| Droplet Size Dv50 (µm) | 30 - 100 | 55.6 | 56.1 | 55.8 | 56.5 |
Experimental Protocols
Protocol 1: Determination of the Equilibrium Solubility of this compound
Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.
Materials:
-
This compound API
-
Calibrated pH meter
-
Analytical balance
-
Various buffer solutions (e.g., citrate, phosphate) at different pH values
-
Scintillation vials
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a validated method for this compound quantification
Methodology:
-
Prepare a series of buffer solutions at the desired pH values.
-
Add an excess amount of this compound to a known volume of each buffer solution in a scintillation vial. The presence of undissolved solid should be visible.
-
Place the vials on an orbital shaker set at a constant temperature (e.g., 25°C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[17][18]
-
After agitation, allow the samples to stand for a short period to let the larger particles settle.
-
Centrifuge the samples to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the HPLC method.
-
Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
The calculated concentration represents the equilibrium solubility of this compound at that specific pH and temperature.
Protocol 2: Accelerated Stability Study of an this compound Nasal Spray Formulation
Objective: To evaluate the stability of an this compound nasal spray formulation under accelerated conditions to predict its shelf life.
Materials:
-
This compound nasal spray units from a representative batch, in the final container closure system.
-
ICH-compliant stability chambers set to accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).[19][20]
-
Analytical instrumentation for all specified tests (HPLC, pH meter, viscometer, laser diffraction for droplet size, etc.).
Methodology:
-
Place a sufficient number of nasal spray units in the stability chamber.
-
At predetermined time points (e.g., initial, 1, 2, 3, and 6 months), withdraw a set number of units for testing.[19][21]
-
For each time point, perform a comprehensive set of tests as per the product's stability protocol. This should include, at a minimum:
-
Appearance (visual inspection)
-
pH
-
Assay of this compound
-
Purity/Impurity profile (quantification of known and unknown degradation products)
-
Droplet size distribution
-
Spray pattern
-
Assay of any preservatives, if present
-
-
Record all data meticulously.
-
Analyze the data for trends. A significant change is defined as a failure to meet any of the specifications.
-
The data from the accelerated stability study can be used to support the proposed shelf life of the product.
Visualizations
Caption: Mechanism of action of this compound in reversing overdose-induced respiratory depression.
Caption: Experimental workflow for developing a stable this compound nasal spray formulation.
Caption: Logical workflow for troubleshooting formulation instability of this compound.
References
- 1. Enalare Receives FDA Clearance to Initiate the First Phase 1 Clinical Study of this compound to Be Conducted in the United States - BioSpace [biospace.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Eagle Pharmaceuticals and Enalare Therapeutics Announce FDA Orphan Drug Designation for this compound for the Treatment of Apnea of Prematurity, a New Chemical Entity Being Developed as an Agnostic Respiratory Stimulant | Eagle Pharmaceuticals, Inc. [investor.eagleus.com]
- 6. Guide to Developing and Managing Overdose Prevention and Take Home Naloxone Projects - National Harm Reduction Coalition [harmreduction.org]
- 7. sciensage.info [sciensage.info]
- 8. Nasal Delivery of High Molecular Weight Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dptlabs.com [dptlabs.com]
- 10. ondrugdelivery.com [ondrugdelivery.com]
- 11. saspublishers.com [saspublishers.com]
- 12. ddl-conference.com [ddl-conference.com]
- 13. inhalationmag.com [inhalationmag.com]
- 14. pharmatutor.org [pharmatutor.org]
- 15. agnopharma.com [agnopharma.com]
- 16. ondrugdelivery.com [ondrugdelivery.com]
- 17. researchgate.net [researchgate.net]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. www3.paho.org [www3.paho.org]
- 20. humiditycontrol.com [humiditycontrol.com]
- 21. japsonline.com [japsonline.com]
Refining Ena-001 administration to prevent rebound respiratory depression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ena-001. The information is designed to address specific issues that may be encountered during experimental administration, with a focus on preventing rebound respiratory depression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (formerly known as GAL-021) is an investigational respiratory stimulant.[1] Its primary mechanism of action is the inhibition of large-conductance calcium-activated potassium (BK) channels located in the carotid bodies.[2][3] This inhibition mimics the body's response to hypoxia, signaling the brainstem to increase respiratory drive.[4] This mechanism allows this compound to act as an "agnostic" respiratory stimulant, meaning it can reverse respiratory depression induced by various agents, including opioids and non-opioids like propofol and xylazine.[2][5][6]
Q2: What is rebound respiratory depression and is it a concern with this compound?
A2: Rebound respiratory depression is the recurrence of respiratory depression after the effects of a reversal agent wear off. While direct clinical evidence of rebound respiratory depression specifically with this compound is not extensively documented in the available literature, its pharmacokinetic profile suggests a theoretical possibility. This compound has a terminal half-life of approximately 6.33 hours. If the duration of action of the depressant agent (e.g., a long-acting opioid) exceeds the therapeutic window of this compound, respiratory depression could return as this compound is cleared from the system. Therefore, careful monitoring of subjects is crucial, especially after the anticipated peak effect of this compound has passed.
Q3: What are the recommended administration routes for this compound in a research setting?
A3: In both preclinical and clinical studies, this compound has been administered via intravenous (IV) and intramuscular (IM) routes.[3][7] The choice of administration route will depend on the specific experimental design and objectives. IV administration, often as a bolus followed by a continuous infusion, allows for rapid onset and precise control of plasma concentrations.[8] The IM route provides an alternative for situations where IV access is not feasible.[7]
Q4: What are the potential adverse effects of this compound observed in studies?
A4: In clinical studies with healthy volunteers, this compound has been generally well-tolerated.[9] The most commonly reported adverse event is a mild to moderate burning sensation at the infusion site.[10] At higher doses, hyperventilation has been observed, which is consistent with its mechanism of action as a respiratory stimulant.[9]
Q5: Can this compound be used to reverse respiratory depression from any substance?
A5: this compound is described as an "agnostic" respiratory stimulant, and preclinical and clinical studies have demonstrated its efficacy in reversing respiratory depression induced by opioids (e.g., fentanyl, alfentanil), propofol, and xylazine.[2][5][6][11] This suggests a broad spectrum of activity against various respiratory depressants.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inadequate reversal of respiratory depression after initial bolus. | - Insufficient initial dose. - Severity of respiratory depression. - Individual subject variability. | - Review the dose-response relationship from preclinical or pilot studies. - Consider administering a follow-up bolus or initiating a continuous infusion to maintain therapeutic plasma concentrations. - Ensure the depressant agent's effects are not escalating. |
| Recurrence of respiratory depression after a period of normal breathing (Potential Rebound). | - Mismatch between the half-life of this compound (~6.33 hours) and a longer-acting respiratory depressant. - Cessation of a continuous infusion of this compound while the depressant is still active. | - Monitor subjects for an extended period, especially if a long-acting depressant was used. - If rebound depression is observed, re-administer a bolus of this compound and consider initiating or increasing the rate of a continuous infusion. - Titrate the this compound infusion rate based on respiratory parameters until the depressant has been cleared. |
| Hyperventilation or excessive respiratory stimulation. | - this compound dose is too high. - Rapid IV bolus administration. | - Reduce the infusion rate or the size of subsequent bolus doses. - In future experiments, consider a lower starting dose or a slower infusion rate. - Closely monitor respiratory rate and end-tidal CO2. |
| Infusion site irritation or pain. | - pH of the this compound formulation. - High concentration of the solution. | - Dilute the this compound solution with a suitable vehicle (e.g., saline) before administration. - Administer the infusion at a slower rate. - If irritation persists, consider using a different administration site or route (e.g., IM if appropriate for the study design). |
| Variability in response between subjects. | - Differences in metabolism and clearance. - Underlying physiological differences. - Severity of the induced respiratory depression. | - Ensure consistent and accurate dosing based on body weight. - Increase the sample size in your experimental groups to account for individual variability. - In preclinical models, ensure the health and homogeneity of the animal cohort. |
Data Presentation
Table 1: Summary of this compound Intravenous Administration in a Clinical Study with Healthy Volunteers
| Parameter | Dose Level 1 (0.96 mg/kg/h) | Dose Level 2 (1.44 mg/kg/h) | Dose Level 3 (1.92 mg/kg/h) |
| Administration | 2-hour continuous IV infusion | 2-hour continuous IV infusion | 2-hour continuous IV infusion |
| Mean Cmax (ng/mL) | 833 | 1290 | 1750 |
| Mean AUC (ng·h/mL) | 1480 | 2310 | 3140 |
| Terminal Half-life (h) | ~6.33 | ~6.33 | ~6.33 |
| Adverse Events | Infusion site pain (mild-moderate) | Infusion site pain (mild-moderate) | Infusion site pain (mild-moderate), Hyperventilation (in some participants) |
Data compiled from a single ascending-dose study in healthy volunteers.
Table 2: Preclinical Efficacy of this compound in a Rat Model of Fentanyl/Xylazine-Induced Respiratory Depression
| Treatment Group | Intervention | Effect on pO2 | Effect on pCO2 |
| Control | Fentanyl/Xylazine + Vehicle | Sustained decrease | Sustained increase |
| This compound | Fentanyl/Xylazine + this compound (3 mg/kg IV bolus) | Rapid reversal of decrease | Rapid reversal of increase |
Based on a qualitative pilot study in rats.[1]
Experimental Protocols
Key Experiment 1: Reversal of Opioid-Induced Respiratory Depression in Rats
Objective: To evaluate the efficacy of this compound in reversing respiratory depression induced by a combination of fentanyl and xylazine.
Animal Model: Male Sprague-Dawley rats.
Methodology:
-
Animal Preparation: Anesthetize rats and place a catheter in the tail vein for intravenous drug administration. Monitor baseline respiratory parameters, including arterial oxygen (pO2) and carbon dioxide (pCO2) levels, using appropriate instrumentation (e.g., arterial blood gas analysis or pulse oximetry).
-
Induction of Respiratory Depression: Administer a combination of fentanyl and xylazine intravenously to induce a stable state of respiratory depression, characterized by a significant decrease in pO2 and an increase in pCO2.
-
This compound Administration: Once respiratory depression is established, administer a single intravenous bolus of this compound at the desired dose (e.g., 3 mg/kg). A control group should receive a vehicle injection.
-
Monitoring and Data Collection: Continuously monitor respiratory parameters (pO2 and pCO2) for a defined period post-administration. Collect data at regular intervals to assess the onset, magnitude, and duration of the reversal effect.
-
Data Analysis: Compare the changes in respiratory parameters between the this compound treated group and the control group using appropriate statistical methods.
Key Experiment 2: Assessing the Pharmacokinetics and Pharmacodynamics of this compound in Healthy Human Volunteers
Objective: To determine the safety, tolerability, pharmacokinetic profile, and pharmacodynamic effects of this compound.
Study Design: A randomized, double-blind, placebo-controlled, ascending-dose study.
Methodology:
-
Subject Recruitment: Recruit healthy male and female volunteers who meet the inclusion and exclusion criteria.
-
Dosing Regimen: Administer single ascending doses of this compound or placebo via intravenous infusion over a specified period (e.g., 2 hours).
-
Pharmacokinetic Sampling: Collect blood samples at predetermined time points before, during, and after the infusion to measure plasma concentrations of this compound.
-
Pharmacodynamic Assessments: Continuously monitor respiratory parameters, including minute ventilation, tidal volume, respiratory rate, and end-tidal CO2.
-
Safety Monitoring: Monitor vital signs, electrocardiograms (ECGs), and adverse events throughout the study.
-
Data Analysis: Analyze the pharmacokinetic data to determine parameters such as Cmax, AUC, and half-life. Analyze the pharmacodynamic data to assess the dose-response relationship of this compound on respiratory function.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Preclinical experimental workflow.
Caption: Logic of potential rebound depression.
References
- 1. Ionic Mechanism Underlying Rebound Depolarization in Medial Prefrontal Cortex Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ionic Mechanism Underlying Rebound Depolarization in Medial Prefrontal Cortex Pyramidal Neurons [frontiersin.org]
- 3. A Novel Agnostic Respiratory Stimulant as a Treatment for Apnea of Prematurity: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversal of Propofol-induced Depression of the Hypoxic Ventilatory Response by BK-channel Blocker this compound: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enalare Therapeutics Announces Publication of a Clinical Study Demonstrating the Effect of this compound on Improving Propofol-Induced Depression of the Hypoxic Ventilatory Response - BioSpace [biospace.com]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. A Single Ascending-Dose Study of the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Respiratory Stimulant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GAL-021, a new intravenous BKCa-channel blocker, is well tolerated and stimulates ventilation in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Reverses Xylazine/Fentanyl Combination-Induced Respiratory Depression in Rats: A Qualitative Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for minimizing observer bias in Ena-001 animal studies
Welcome to the technical support center for Ena-001 animal studies. This resource provides researchers, scientists, and drug development professionals with practical guidance on minimizing observer bias to ensure the integrity and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is observer bias and how can it critically affect my this compound study results?
A1: Observer bias, also known as experimenter or detection bias, occurs when a researcher's expectations, opinions, or subconscious beliefs influence how they interpret or record data.[1] In an this compound study, this could manifest as a researcher, knowing which animals received the active drug, subconsciously scoring them as having better outcomes (e.g., reduced tumor size, improved mobility, less anxiety-like behavior) compared to the placebo group. This can lead to a significant overestimation of this compound's therapeutic effect, generating false-positive results and compromising the validity of your findings.[2][3] Studies have shown that non-blinded assessments can exaggerate treatment effects, undermining the reproducibility of preclinical research.[2][4][5]
Q2: What are the primary sources of observer bias in preclinical animal research?
A2: Observer bias can stem from several sources during an animal study:
-
Subjective Outcome Measures: Scoring behaviors (e.g., pain scales, social interaction), assessing clinical signs, or histological analysis often involves subjective judgment, which is highly susceptible to bias.
-
Knowledge of Treatment Groups: If the person assessing the outcomes knows which animals are in the control versus the this compound group, their expectations can influence their measurements.[2]
-
Inconsistent Handling: Animals may be handled or treated systematically differently between groups, apart from the intended intervention. This is known as performance bias and can be avoided by blinding caregivers and handlers.[6]
-
Lack of Standardized Protocols: Without clear, objective, and standardized procedures for data collection, different researchers may record data inconsistently, allowing bias to creep in.[1]
Q3: What is the difference between single, double, and triple blinding?
A3: Blinding, or masking, is a critical strategy to prevent bias by concealing the treatment allocation from individuals involved in the study.[4][7][8][9]
-
Single Blinding: Typically means the individual assessing the experimental outcomes is unaware of the treatment group assignments.[4]
-
Double Blinding: In this robust method, both the outcome assessor and the individuals handling/caring for the animals (and often the participants/patients themselves in a clinical setting) are unaware of the treatment allocations.[10] This prevents both detection bias and performance bias.
-
Triple Blinding: This extends the blinding to the data analysts. The statistician analyzing the data is unaware of which group codes correspond to the this compound and control treatments until the analysis is complete.
Q4: Why is randomization essential in addition to blinding?
A4: Randomization is the process of assigning animals to treatment groups by chance, ensuring that each animal has a known and often equal probability of receiving a given treatment.[9][11] Its primary purpose is to prevent selection bias by distributing potential confounding variables (e.g., baseline weight, age, litter origin) evenly across the this compound and control groups.[6] While blinding prevents bias during the conduct and assessment of the experiment, randomization prevents bias at the allocation stage. Together, they form the cornerstone of a robust and unbiased experimental design.[11]
Troubleshooting Guides & Experimental Protocols
Guide 1: How to Implement a Double-Blinding Protocol in an this compound Study
This guide provides a step-by-step methodology for establishing a double-blind protocol to minimize both detection and performance bias.
Protocol:
-
Assign Roles: Divide the research team into at least two groups:
-
Study Administrator/Pharmacist: This person (or group) is responsible for the randomization plan, preparing the this compound and placebo formulations, and coding the treatments. They will not be involved in animal handling, data collection, or outcome assessment.
-
Experimental Team: This group includes the animal handlers, surgeons (if applicable), and outcome assessors. They will be completely blind to the treatment allocations.
-
-
Randomize and Code Cages/Animals: The Study Administrator should use a validated method (e.g., a random number generator) to assign animals or cages to the coded treatment groups.[9] The cages should be labeled only with the animal ID and the treatment code (e.g., "Cage 1, Treatment A").
-
Blinded Dosing and Observation: The Experimental Team administers the coded treatments and performs all subsequent observations and outcome assessments without knowledge of which code corresponds to this compound.
-
Data Analysis and Unblinding: After all data has been collected and the dataset is locked, a blinded statistician should perform the analysis on the coded groups ("A" vs. "B"). The treatment code key should only be revealed after the statistical analysis is complete to ensure an unbiased interpretation of the results.
Visualization: Double-Blinding Workflow
Caption: Workflow for a double-blinded study, ensuring separation of roles.
Guide 2: My Behavioral Scoring is Inconsistent. How Do I Improve Reliability?
Inconsistent scoring is a major source of bias. This guide details how to standardize protocols and measure inter-rater reliability (IRR).
Protocol:
-
Develop a Detailed Ethogram: Create a precise and unambiguous scoring rubric (ethogram) for all behaviors to be assessed. Define the start and end of each behavior with clear criteria.
-
Observer Training: All observers must be thoroughly trained on the ethogram using standardized training videos or live demonstrations. Train until all observers are confident in applying the criteria consistently.
-
Conduct a Pilot Study: Before the main experiment, have at least two independent, blinded observers score the same set of animals (or videos of animals).
-
Calculate Inter-Rater Reliability (IRR): Use the data from the pilot study to calculate an IRR statistic. Common methods include Cohen's Kappa for categorical data or an Intraclass Correlation Coefficient (ICC) for continuous data.[12]
-
Set an Acceptance Threshold: Aim for a high level of agreement (e.g., Kappa > 0.75 or ICC > 0.80). If the IRR is below this threshold, the team must retrain, refine the ethogram to clarify ambiguities, and repeat the pilot testing until the target agreement is reached.[13]
-
Periodic Re-evaluation: Throughout a long study, periodically re-evaluate IRR to prevent "observer drift," where scorers' interpretations diverge over time.
Data Presentation: Example Ethogram for Anxiety-Like Behavior
| Behavior Category | Specific Action | Definition (Start/Stop Criteria) | Score |
| Exploration | Rearing | Animal stands on hind legs, forepaws unsupported. (Starts when both forepaws lift; ends when one returns to floor). | 1 |
| Head Dipping | Animal pokes its head into a hole/opening. (Starts when nose crosses plane of opening; ends when it retracts). | 1 | |
| Anxiety-like | Grooming | Animal licks, bites, or scratches its own body. (Starts with first grooming motion; ends after a >3s pause). | 1 |
| Freezing | Complete immobility except for respiration. (Starts with cessation of movement; ends when movement resumes). | Duration (s) |
Guide 3: How to Choose Between Subjective and Objective Endpoints
Choosing the right endpoints is crucial. While some measures are inherently subjective, incorporating objective measures can significantly reduce bias.
Troubleshooting:
-
Problem: Your primary endpoint relies on subjective scoring (e.g., a visual assessment of inflammation).
-
Solution: Supplement or replace it with an objective, quantifiable measure. For inflammation, this could be measuring caliper thickness, using an automated imaging analysis to quantify immune cell infiltration in histology, or measuring levels of inflammatory cytokines via ELISA.
-
Rationale: Objective measures are less susceptible to the conscious or unconscious expectations of the researcher.[1] Automated systems, in particular, remove the human element from the measurement process entirely.
Data Presentation: Comparison of Subjective vs. Objective Endpoints
| Assessment Type | Subjective Endpoint Example | Potential for Bias | Objective Endpoint Alternative | Reduced Bias |
| Motor Function | Observer-rated gait score (0-5 scale) | High | Automated gait analysis (e.g., CatWalk) measuring stride length, paw pressure. | High |
| Tumor Growth | Manual palpation and scoring | Medium | Digital caliper measurement of tumor volume; Bioluminescence imaging (BLI). | High |
| Anxiety | Time in open arms of elevated plus maze (observer scored) | Medium | Automated video tracking system to measure the same parameter. | High |
| Tissue Fibrosis | Manual scoring of Masson's Trichrome stain (0-4 scale) | High | Automated image analysis software to calculate the percentage of blue-stained fibrotic area. | High |
Visualization: Core Strategies to Minimize Bias
References
- 1. How can I minimize observer bias in my research? [scribbr.com]
- 2. researchgate.net [researchgate.net]
- 3. A qualitative study of the barriers to using blinding in in vivo experiments and suggestions for improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence of Experimental Bias in the Life Sciences: Why We Need Blind Data Recording - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why animal studies are often poor predictors of human reactions to exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Perspectives - Minimizing Observer Bias in Behavioral Studies: A Review and Recommendations - National Institute for Play [nifplay.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Chapter 6 Randomization and allocation, blinding and placebos | Clinical Biostatistics [bookdown.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Exploring how infectious diseases control interventions are delivered in low-income urban communities in low- and middle-income countries: A scoping review protocol | PLOS One [journals.plos.org]
Validation & Comparative
Ena-001 vs. Naloxone: A Comparative Analysis for Polysubstance Overdose Reversal
In the evolving landscape of the overdose crisis, characterized by the increasing prevalence of polysubstance use, the limitations of traditional opioid antagonists like naloxone have become more apparent. This has spurred the development of novel therapeutic agents with broader mechanisms of action. This guide provides a detailed comparison of Ena-001, an investigational respiratory stimulant, and naloxone, the current standard of care for opioid overdose, with a focus on their potential utility in reversing polysubstance-induced respiratory depression.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and naloxone lies in their distinct molecular targets and mechanisms of action. Naloxone is a competitive antagonist of opioid receptors, directly displacing opioids and reversing their effects. In contrast, this compound acts as a respiratory stimulant through the inhibition of large-conductance calcium-activated potassium (BK) channels.
Naloxone: As a non-selective opioid receptor antagonist, naloxone has a high affinity for the mu-opioid receptor, the primary mediator of the respiratory depressant effects of opioids.[1][2] By competing with opioids for these receptor sites, naloxone effectively reverses opioid-induced respiratory depression.[3][4] However, its action is specific to opioids and it does not counteract respiratory depression caused by other substances.[5][6]
This compound: this compound (formerly GAL-021) is a first-in-class respiratory stimulant that functions as a BK channel antagonist.[5][7] These channels are involved in the regulation of neuronal excitability and neurotransmitter release. By inhibiting BK channels in the carotid bodies, which are key peripheral chemoreceptors, this compound stimulates the respiratory drive.[8][9] This mechanism is considered "agnostic" as it is not dependent on the presence of opioids and can therefore potentially reverse respiratory depression induced by a variety of substances, including non-opioids.[5][6]
Preclinical and Clinical Evidence: A Head-to-Head Comparison
The differential efficacy of this compound and naloxone is most evident in preclinical models of polysubstance overdose, particularly those involving non-opioid respiratory depressants.
Preclinical Studies
A key area of investigation has been the reversal of respiratory depression caused by the combination of fentanyl and xylazine, a non-opioid veterinary tranquilizer increasingly found in the illicit drug supply.[6] Naloxone is ineffective against the respiratory depressant effects of xylazine.[6]
A pilot study in rats demonstrated that a single intravenous bolus of this compound rapidly reversed the decrease in partial pressure of oxygen (pO2) and the increase in partial pressure of carbon dioxide (pCO2) induced by a fentanyl-xylazine combination.[5][6][10] This highlights the potential of this compound to address the growing challenge of polysubstance overdoses that are resistant to naloxone.
| Preclinical Study: Fentanyl/Xylazine Overdose Model in Rats | |
| Animal Model | Male Sprague-Dawley rats |
| Overdose Induction | Intravenous bolus infusion of a fentanyl and xylazine cocktail (8 µg/mL fentanyl, 1.2 mg/mL xylazine) at a volume of 2.5 mL/kg.[10] |
| Intervention | Intravenous bolus of this compound (3.0 mg/kg) or vehicle.[10] |
| Primary Outcome | Reversal of respiratory depression, measured by changes in arterial blood gases (pO2 and pCO2).[10] |
| Key Finding | This compound, but not the vehicle, rapidly reversed the fentanyl/xylazine-induced decrease in pO2 and increase in pCO2.[5][6][10] |
Clinical Studies
Naloxone has a long and established history of safe and effective use for the reversal of opioid overdose in humans.[11][12][13] It is available in various formulations, including intravenous, intramuscular, and intranasal, allowing for administration by both healthcare professionals and laypersons.[1][14][15]
This compound is currently in clinical development.[16] Phase 1 clinical trials have been conducted to assess its safety, tolerability, and pharmacokinetic profile.[8][17] One study in human volunteers demonstrated that this compound could reverse propofol-induced respiratory depression, further supporting its agnostic mechanism of action.[18][19] A Phase 1 study is planned to evaluate the safety and tolerability of single intravenous and intramuscular doses of this compound in healthy volunteers to support its development for drug overdose.[17]
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and the experimental approach in preclinical studies, the following diagrams are provided.
Experimental Protocols
The following provides a generalized protocol based on the available preclinical data for evaluating polysubstance overdose reversal agents.
Objective: To assess the efficacy of an investigational compound (e.g., this compound) versus a standard antagonist (e.g., naloxone) or vehicle in reversing respiratory depression induced by a combination of an opioid and a non-opioid central nervous system depressant in a rodent model.
Materials:
-
Animals: Adult male Sprague-Dawley rats (or other appropriate rodent model).[6][10]
-
Drugs: Fentanyl citrate, xylazine hydrochloride, this compound, naloxone hydrochloride, sterile saline (vehicle).[10]
-
Equipment: Intravenous catheters, infusion pumps, blood gas analyzer, plethysmography chambers (for respiratory monitoring).
Procedure:
-
Animal Preparation: Anesthetize the animal and surgically implant intravenous catheters for drug administration and blood sampling. Allow for a recovery period.
-
Baseline Measurements: Record baseline physiological parameters, including respiratory rate, tidal volume, minute ventilation, and arterial blood gases (pO2, pCO2, pH).
-
Overdose Induction: Administer a pre-determined dose of the polysubstance combination (e.g., fentanyl and xylazine) intravenously to induce significant and stable respiratory depression.[10]
-
Intervention: Once respiratory depression is established, administer the investigational compound, the standard antagonist, or vehicle intravenously.
-
Post-Intervention Monitoring: Continuously monitor respiratory parameters and collect arterial blood samples at specified time points post-intervention to assess the reversal of respiratory depression.
-
Data Analysis: Compare the changes in physiological parameters between the different treatment groups using appropriate statistical methods.
Conclusion: A Promising New Frontier
Naloxone remains the cornerstone of opioid overdose reversal, with a proven track record of saving lives.[13] However, its specificity to opioids is a significant limitation in the face of the increasingly complex polysubstance overdose crisis. This compound, with its novel, agnostic mechanism of action as a respiratory stimulant, represents a promising new approach. Preclinical data strongly suggest its potential to reverse respiratory depression caused by combinations of opioids and non-opioids, such as the dangerous mixture of fentanyl and xylazine.[5][6][10]
Further clinical research is necessary to establish the safety and efficacy of this compound in humans for the treatment of polysubstance overdose. Should these trials prove successful, this compound could become an invaluable tool for first responders and clinicians, offering a much-needed solution for overdoses that are currently difficult to treat. The development of such "agnostic" reversal agents is a critical step forward in addressing the multifaceted challenges of the ongoing overdose epidemic.
References
- 1. Naloxone - Wikipedia [en.wikipedia.org]
- 2. google.com [google.com]
- 3. study.com [study.com]
- 4. MedlinePlus: How Naloxone Saves Lives in Opioid Overdose [medlineplus.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Enalare Receives FDA Clearance to Initiate the First Phase 1 Clinical Study of this compound to Be Conducted in the United States - BioSpace [biospace.com]
- 9. enalare.com [enalare.com]
- 10. This compound Reverses Xylazine/Fentanyl Combination-Induced Respiratory Depression in Rats: A Qualitative Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5 Things to Know About Naloxone | Overdose Prevention | CDC [cdc.gov]
- 12. hhs.gov [hhs.gov]
- 13. researchgate.net [researchgate.net]
- 14. Understanding Naloxone - National Harm Reduction Coalition [harmreduction.org]
- 15. Naloxone dosage for opioid reversal: current evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ENA 001 - AdisInsight [adisinsight.springer.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Enalare Therapeutics Announces Publication of a Clinical Study Demonstrating the Effect of this compound on Improving Propofol-Induced Depression of the Hypoxic Ventilatory Response - BioSpace [biospace.com]
- 19. News & Events - Enalare Therapeutics [enalare.com]
Comparative Efficacy of ENA-001 and Doxapram for Respiratory Stimulation: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of ENA-001 and doxapram, two respiratory stimulants with distinct mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by available experimental data to inform future research and clinical development in the field of respiratory medicine.
Executive Summary
Respiratory depression is a critical and potentially fatal condition that can arise from various clinical scenarios, including postoperative recovery from anesthesia and opioid overdose. For decades, doxapram has been a therapeutic option, acting as a non-selective central and peripheral respiratory stimulant. However, its use is often limited by a narrow therapeutic window and a side-effect profile that includes generalized central nervous system stimulation. This compound is a novel, investigational respiratory stimulant with a targeted mechanism of action, offering the potential for a more favorable safety and efficacy profile. This guide delves into the comparative pharmacology, efficacy, and experimental protocols of these two agents.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and doxapram lies in their molecular targets and the breadth of their physiological effects.
This compound: This investigational drug is a selective antagonist of the large-conductance calcium-activated potassium (BK) channels located in the peripheral chemoreceptors of the carotid body.[1][2][3] By blocking these channels, this compound effectively mimics a state of hypoxia at the carotid body, signaling the brainstem to increase respiratory drive. This targeted peripheral action is designed to stimulate respiration without causing widespread central nervous system excitation.[4] this compound is considered a "mechanism agnostic" respiratory stimulant as it has shown potential to reverse respiratory depression induced by various agents, including opioids and non-opioids.[1][2]
Doxapram: In contrast, doxapram acts as a non-selective respiratory stimulant.[5] Its primary mechanism involves the stimulation of peripheral carotid and aortic chemoreceptors.[5][6][7] At higher doses, doxapram also directly stimulates the respiratory centers in the medulla and other parts of the brain and spinal cord.[6][8] This dual action, while effective in increasing respiratory rate and tidal volume, can also lead to undesirable analeptic (convulsant) effects and cardiovascular stimulation.[4]
Comparative Efficacy: Insights from Preclinical and Clinical Data
Direct head-to-head clinical trials comparing the efficacy of this compound and doxapram are not yet available in published literature. However, data from individual studies on each drug provide valuable insights into their respiratory stimulant effects.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound and doxapram on key respiratory parameters.
Table 1: this compound Efficacy Data from Clinical and Preclinical Studies
| Study Population | Intervention | Change in Respiratory Parameters | Reference |
| Healthy Volunteers | This compound infusion (0.96, 1.44, and 1.92 mg/kg/hour) | Dose-dependent increase in minute ventilation; hyperventilation at the highest dose.[9] | [9] |
| Healthy Volunteers with Propofol-Induced Respiratory Depression | This compound infusion | Increased ventilatory response (minute ventilation) under hypoxic and hypercapnic conditions.[10] | [10] |
| Premature Lambs with Apnea of Prematurity | This compound infusion | Sustained increase in minute ventilation and tidal volume; respiratory rate remained above 70 breaths per minute.[2] | [2] |
Table 2: Doxapram Efficacy Data from Clinical Studies
| Study Population | Intervention | Change in Respiratory Parameters | Reference |
| Anesthetized Rats with Morphine-Induced Respiratory Depression | Doxapram infusion (0.33 mg/kg/min) | Sustained recovery of minute volume, primarily through an increase in respiratory rate and tracheal airflow.[11] | [11] |
| Postoperative Patients | Doxapram (1 mg/kg IV) | Increased respiratory rate for up to 15 minutes.[4] | [4] |
Experimental Protocols: A Methodological Overview
Understanding the experimental designs behind the efficacy data is crucial for accurate interpretation.
This compound Clinical Trial Protocol (Phase I, Healthy Volunteers)
-
Study Design: Randomized, double-blind, placebo-controlled, single ascending dose study.[12]
-
Participants: Healthy male and female volunteers, aged >18 to ≤55 years, with a BMI between 18 and 30 kg/m ².[12]
-
Intervention: Single intravenous (IV) or intramuscular (IM) doses of this compound or placebo.[12]
-
Key Assessments:
-
Pharmacodynamics: Spirometry to measure tidal volume (Vt) and respiratory rate (f) to calculate minute ventilation (MV). Arterial blood gases (ABG) to assess ventilation effectiveness. End-tidal CO2 (ETCO2) monitoring.[12]
-
Safety: Continuous monitoring of vital signs (blood pressure, heart rate), ECG, and adverse events.[12]
-
This compound Clinical Trial Protocol (Phase II, Postoperative Respiratory Depression)
-
Study Design: Randomized, placebo-controlled, double-blind trial.[13]
-
Participants: 200 subjects undergoing major elective surgery with general anesthesia.[13]
-
Intervention: Continuous infusion of this compound (loading dose of 2.0 mg/kg/hr for 20 minutes followed by a maintenance dose of 1.1 mg/kg/hr) or matching placebo.[13]
-
Primary Outcome: Evaluate the effects of this compound on pulmonary ventilation, with a primary endpoint of arterial CO2 tension (PaCO2) at 2 hours post-extubation.[13]
Doxapram Administration Protocol (Postanesthesia Respiratory Depression)
-
Dosage:
-
Monitoring: Close observation of respiratory rate, depth, and the patient's level of consciousness. Arterial blood gases should be monitored to prevent the development of CO2 retention and acidosis, especially in patients with chronic obstructive pulmonary disease.[14]
Signaling Pathways and Experimental Workflow
Visualizing the molecular pathways and experimental processes can aid in understanding the fundamental differences between this compound and doxapram.
Signaling Pathway Diagrams
Caption: Signaling pathway of this compound in the carotid body.
Caption: Signaling pathway of Doxapram.
Experimental Workflow Diagram
Caption: Comparative experimental workflows.
Discussion and Future Directions
The available evidence suggests that this compound and doxapram stimulate respiration through fundamentally different mechanisms, which may translate to distinct clinical profiles. This compound's targeted peripheral action holds the promise of a wider therapeutic window and a more favorable side-effect profile compared to the non-selective actions of doxapram. The "agnostic" nature of this compound's respiratory stimulation could also offer a significant advantage in treating respiratory depression from diverse causes, a growing clinical challenge.
However, a definitive comparison of the efficacy and safety of these two agents will require direct, randomized, controlled clinical trials. Future research should focus on:
-
Head-to-head comparative trials: Directly comparing the efficacy and safety of this compound and doxapram in relevant patient populations, such as those with postoperative respiratory depression or opioid-induced respiratory depression.
-
Quantitative assessment of side effects: Rigorous evaluation and comparison of the incidence and severity of adverse events, particularly the analeptic and cardiovascular effects of doxapram versus the potential side effects of this compound.
-
Pharmacoeconomic analysis: Evaluating the cost-effectiveness of this compound compared to doxapram and other interventions for respiratory depression.
References
- 1. This compound Reverses Xylazine/Fentanyl Combination-Induced Respiratory Depression in Rats: A Qualitative Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Agnostic Respiratory Stimulant as a Treatment for Apnea of Prematurity: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Agnostic Respiratory Stimulant as a Treatment for Apnea of Prematurity: A Proof-of-Concept Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Doxapram - Wikipedia [en.wikipedia.org]
- 6. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. What is Doxapram Hydrochloride used for? [synapse.patsnap.com]
- 8. Doxapram | C24H30N2O2 | CID 3156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A Single Ascending-Dose Study of the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Respiratory Stimulant this compound [pubmed.ncbi.nlm.nih.gov]
- 10. newswire.com [newswire.com]
- 11. Reversal of morphine-induced respiratory depression by doxapram in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Dopram (doxapram) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 15. Doxapram Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
Ena-001 Demonstrates Broad Efficacy in Reversing Respiratory Depression Across Diverse Animal Models
FOR IMMEDIATE RELEASE
PRINCETON, NJ – [Current Date] – Enalare Therapeutics' lead compound, Ena-001, has shown significant promise as a potent, mechanism-agnostic respiratory stimulant in multiple preclinical animal models of respiratory depression. This comprehensive guide provides an objective comparison of this compound's efficacy against other alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound, a novel large-conductance calcium-activated potassium (BK) channel blocker, acts peripherally on the carotid bodies to stimulate breathing.[1][2][3] This unique mechanism of action allows it to reverse respiratory depression induced by a wide range of substances, including opioids, anesthetics, and polysubstance combinations, a significant advantage over traditional antagonists like naloxone which are opioid-specific.[4][5][6]
Comparative Efficacy of this compound in Animal Models
This compound has been evaluated in various animal models, consistently demonstrating its ability to restore respiratory function. The following tables summarize the key quantitative data from these studies, comparing this compound's performance with relevant alternatives.
| Opioid-Induced Respiratory Depression Model (Rat) | ||||
| Compound | Dose | Animal Model | Inducing Agent | Key Findings |
| This compound | 3.0 mg/kg (IV) | Sprague Dawley Rat | Fentanyl (20 µg/kg) + Xylazine (3 mg/kg) | Rapidly reversed the decrease in pO2 and increase in pCO2.[5][6] |
| Naloxone | Not directly compared in the same study | Fentanyl | Effective for opioid component, but not for non-opioid component (xylazine).[6] |
| Anesthetic-Induced Respiratory Depression Model (Human Clinical Trial Data) | ||||
| Compound | Dose | Model | Inducing Agent | Key Findings |
| This compound | Infusion | Human Volunteers | Propofol | Restored propofol-impaired hypoxic ventilatory response without a ceiling effect.[4] |
| Placebo | N/A | Human Volunteers | Propofol | Did not reverse respiratory depression.[4] |
| Apnea of Prematurity Model (Lamb) | ||||
| Compound | Dose | Animal Model | Condition | Key Findings |
| This compound | IV Bolus + Infusion (0.4-12.0 mg/kg/hr) | Premature Lamb | Apnea of Prematurity | Initiated spontaneous breathing nearly instantaneously after IV bolus.[2][3] |
| Sham (D5W) | N/A | Premature Lamb | Apnea of Prematurity | Did not initiate spontaneous breathing.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Fentanyl/Xylazine-Induced Respiratory Depression in Rats
This study aimed to evaluate the efficacy of this compound in a model of polysubstance overdose.
-
Animal Model: Male Sprague Dawley rats were used.[6]
-
Induction of Respiratory Depression: A combination of fentanyl (20 µg/kg) and xylazine (3 mg/kg) was administered via a single intravenous bolus to induce respiratory depression, characterized by decreased pO2 and increased pCO2.[6]
-
Intervention: Five minutes after the induction of respiratory depression, a single intravenous bolus of this compound (3.0 mg/kg) or saline (vehicle control) was administered.[7]
-
Monitoring: Arterial blood gases (pO2 and pCO2) were measured at baseline and at various time points post-intervention to assess respiratory function.[6]
Apnea of Prematurity in Lambs
This proof-of-concept study assessed this compound's potential to treat a non-drug-induced form of respiratory insufficiency.
-
Animal Model: Prematurely delivered lambs (135 ± 2 days gestational age) served as a model for apnea of prematurity.[2]
-
Experimental Setup: Following delivery via caesarian section, arterial and venous catheters were placed for monitoring and drug administration. Lambs were initially placed on continuous positive airway pressure (CPAP).[2]
-
Intervention: In the test animal that failed to initiate spontaneous breathing, a continuous intravenous infusion of this compound was started, followed by an intravenous bolus. The control lamb received a sham infusion (D5W).[2]
-
Outcome Measurement: The primary outcome was the initiation and maintenance of spontaneous breathing.[2]
Visualizing the Science: Pathways and Workflows
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: this compound's signaling pathway in the carotid body.
Caption: Workflow for evaluating this compound's efficacy.
Conclusion
The available preclinical data strongly support the efficacy of this compound as a broad-spectrum respiratory stimulant. Its novel mechanism of action offers a significant advantage over existing treatments, particularly in cases of respiratory depression caused by non-opioid substances or polysubstance overdose. Further clinical investigation is warranted to fully elucidate its therapeutic potential in various clinical settings, including post-operative respiratory depression and community drug overdose.[4]
References
- 1. tandfonline.com [tandfonline.com]
- 2. A Novel Agnostic Respiratory Stimulant as a Treatment for Apnea of Prematurity: A Proof-of-Concept Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Agnostic Respiratory Stimulant as a Treatment for Apnea of Prematurity: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enalare Therapeutics Announces Publication of a Clinical Study Demonstrating the Effect of this compound on Improving Propofol-Induced Depression of the Hypoxic Ventilatory Response - BioSpace [biospace.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Reverses Xylazine/Fentanyl Combination-Induced Respiratory Depression in Rats: A Qualitative Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
A head-to-head comparison of Ena-001 with other BK channel blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ena-001 (formerly GAL-021), a novel respiratory stimulant, with other prominent large-conductance calcium-activated potassium (BK) channel blockers. The information presented is supported by available preclinical and clinical data to aid in the evaluation of this compound for research and drug development purposes.
Introduction to this compound
This compound is a peripherally acting respiratory stimulant developed by Enalare Therapeutics.[1] Its primary mechanism of action is the blockade of BK channels located in the glomus cells of the carotid body.[2] This inhibition mimics the body's natural response to hypoxia, leading to an increase in respiratory drive.[2] this compound has been investigated for several indications, including post-operative respiratory depression, community drug overdose, and apnea of prematurity, demonstrating an "agnostic" ability to reverse respiratory depression induced by various agents such as opioids and propofol.[3][4]
Quantitative Comparison of BK Channel Blockers
The following table summarizes the available quantitative data on the potency and selectivity of this compound in comparison to other well-characterized BK channel blockers. It is important to note that direct head-to-head studies under identical experimental conditions are limited, and potency values can be influenced by the specific assay conditions.
| Blocker | Type | Potency on BK Channels (IC50/K_D) | Selectivity Profile & Off-Target Effects |
| This compound (GAL-021) | Small Molecule | IC50: 2.33 µM (macroscopic I_K(Ca) in GH3 cells)[5] | - M-type K+ channel IC50: 3.75 µM[5]- Inhibition of 12 different cardiac ion channels is ≤35% at 30 µM[6] |
| Iberiotoxin | Peptide Toxin | IC50: 14.9 nM (cyclized), 105.8 nM (uncyclized)[7] | Considered a highly selective blocker of BK channels.[8] |
| Charybdotoxin | Peptide Toxin | IC50: ~3 nM[9] | - K_Ca3.1 IC50: ~5 nM[9]- K_v1.2 IC50: ~14 nM[9]- K_v1.3 IC50: ~2.6 nM[9]- K_v1.6 IC50: ~2 nM[9] |
| Paxilline | Mycotoxin | IC50: ~10 nM (closed state) to ~10 µM (open state)[10][11][12] | Inhibits sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) with an IC50 of 5-50 µM.[13] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of BK channel blockers.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp for IC50 Determination
This protocol is designed to determine the concentration-dependent inhibition of BK channel currents by a test compound and to calculate its half-maximal inhibitory concentration (IC50).
1. Cell Preparation:
-
Culture a suitable mammalian cell line (e.g., HEK293 or GH3 cells) stably or transiently expressing the alpha subunit of the BK channel (K_Ca1.1).
-
Plate cells onto glass coverslips for electrophysiological recording.
2. Recording Solutions:
-
Internal (Pipette) Solution (in mM): 130 KCl, 5 NaCl, 1 MgCl2, 10 HEPES, 11 EGTA, and a buffered Ca2+ concentration appropriate to elicit BK channel activity (e.g., 1-10 µM). Adjust pH to 7.2 with KOH.
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
3. Electrophysiological Recording:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -80 mV.
-
Elicit BK currents by applying depolarizing voltage steps (e.g., to +60 mV).
4. Data Acquisition and Analysis:
-
Record baseline BK currents in the absence of the test compound.
-
Perfuse the bath with increasing concentrations of the BK channel blocker.
-
At each concentration, record the steady-state block of the BK current.
-
Construct a dose-response curve by plotting the percentage of current inhibition against the logarithm of the blocker concentration.
-
Fit the data to a Hill equation to determine the IC50 value.
In Vivo Respiratory Depression Model (Rat)
This protocol is designed to evaluate the efficacy of a BK channel blocker in reversing opioid-induced respiratory depression in a rodent model.
1. Animal Preparation:
-
Use adult male Sprague-Dawley rats.
-
Anesthetize the animals (e.g., with isoflurane or urethane).
-
Place the animal on a heating pad to maintain body temperature.
-
Catheterize the femoral vein for intravenous drug administration and the femoral artery for blood gas analysis and blood pressure monitoring.
-
Tracheotomize the animal and connect it to a ventilator and a pneumotachograph to measure respiratory parameters.
2. Induction of Respiratory Depression:
-
Administer an opioid agonist, such as morphine or fentanyl, intravenously to induce a stable and significant depression of minute ventilation.
3. Drug Administration:
-
Once respiratory depression is established, administer a bolus or infusion of the test compound (e.g., this compound) or vehicle control intravenously.
4. Data Acquisition and Analysis:
-
Continuously record respiratory rate, tidal volume, and minute ventilation.
-
Collect arterial blood samples at baseline, after induction of respiratory depression, and at various time points after administration of the test compound.
-
Analyze blood samples for PaO2, PaCO2, and pH.
-
Compare the changes in respiratory parameters and blood gases between the treatment and vehicle control groups to determine the efficacy of the BK channel blocker in reversing respiratory depression.
Conclusion
This compound is a promising, novel BK channel blocker with a primary application as a respiratory stimulant. Its potency in the low micromolar range for BK channels distinguishes it from the highly potent peptide toxins like Iberiotoxin and Charybdotoxin, which are in the nanomolar range. However, as a small molecule, this compound offers potential advantages in terms of pharmacokinetics and routes of administration for clinical use. Its selectivity profile, particularly the lower activity against cardiac ion channels, is a favorable characteristic for a therapeutic agent. Further direct comparative studies under standardized conditions will be crucial for a more definitive head-to-head assessment. The provided experimental protocols offer a framework for conducting such comparative evaluations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Identification and Characterization of GAL-021 as a Novel Breathing Control Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of charybdotoxin Q18F variant as a selective peptide blocker of neuronal BK(α + β4) channel for the treatment of epileptic seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. High Efficacy by GAL-021: A Known Intravenous Peripheral Chemoreceptor Modulator that Suppresses BKCa-Channel Activity and Inhibits IK(M) or Ih - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. Peptide toxins and small-molecule blockers of BK channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iberiotoxin | Potassium Channel Blockers | Tocris Bioscience [tocris.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. rupress.org [rupress.org]
- 11. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Cross-Species Validation of Ena-001's Respiratory Stimulant Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the respiratory stimulant effects of Ena-001 against other alternatives, supported by available experimental data. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound as a novel therapeutic agent for respiratory depression.
Executive Summary
This compound is an investigational respiratory stimulant with a unique mechanism of action, primarily acting as a blocker of the large-conductance calcium-activated potassium (BKCa) channels in the carotid bodies. This peripheral mechanism of action distinguishes it from traditional analeptic agents. Preclinical and clinical data suggest that this compound is an "agnostic" respiratory stimulant, capable of reversing respiratory depression induced by a variety of central nervous system depressants, including opioids and propofol. This guide provides a comparative analysis of this compound with two other respiratory stimulants, Doxapram and Almitrine, across different species to highlight its cross-species validation and potential therapeutic advantages.
Comparative Data on Respiratory Stimulant Effects
The following tables summarize the quantitative effects of this compound, Doxapram, and Almitrine on key respiratory parameters across various species. It is important to note that the data are compiled from different studies with varying experimental designs, which may limit direct comparisons.
Table 1: Effects of this compound on Respiratory Parameters
| Species | Model | Drug/Dose | Effect on Respiratory Parameters | Reference(s) |
| Human | Alfentanil-induced respiratory depression | GAL-021 (this compound) high dose | Increased minute ventilation by 3.6 to 6.1 L/min compared to placebo.[1] | [1] |
| Human | Healthy volunteers | This compound (0.96 to 1.92 mg/kg/hour) | Dose-dependent increase in minute ventilation, leading to hyperventilation and a decrease in end-tidal CO2 at the highest dose.[2] | [2] |
| Lamb (premature) | Apnea of prematurity | This compound (IV bolus) | Initiated spontaneous breathing in apneic lambs.[3] | [3] |
| Rat | Xylazine/Fentanyl-induced respiratory depression | This compound (single IV bolus) | Rapidly reversed the decrease in pO2 and increase in pCO2.[4][5] | [4][5] |
| Rat, Mouse, Non-human primate | Opioid-induced respiratory depression | GAL-021 (this compound) | Attenuated respiratory depression.[6] | [6] |
Table 2: Effects of Doxapram on Respiratory Parameters
| Species | Model/Condition | Dose | Effect on Respiratory Parameters | Reference(s) |
| Human | Chronic respiratory insufficiency | 1 mg/kg IV | Slight decrease in paCO2 (-2.8 mm Hg).[7] | [7] |
| Horse | Healthy | 0.275, 0.55, and 1.1 mg/kg IV | Dose-dependent increase in respiratory stimulation intensity.[8] | [8] |
| Dog | Healthy | 1 mg/kg or less IV | Increased tidal volume and respiratory rate.[9] | [9] |
| Cat | Healthy | - | Moderate respiratory stimulation.[9] | [9] |
| Southern Elephant Seal | Chemically restrained | ~0.5, 1, 2, or 4 mg/kg IV | Dose-dependent increase in depth and rate of respiration.[10] | [10] |
| Lamb (newborn) | Healthy | 2.5 mg/kg IV | Stimulated ventilation.[8] | [8] |
Table 3: Effects of Almitrine on Respiratory Parameters
| Species | Model/Condition | Dose | Effect on Respiratory Parameters | Reference(s) |
| Human | Chronic respiratory insufficiency | 0.5 mg/kg IV | Marked increase in paO2 (+14.6 mm Hg) and decrease in paCO2 (-6.9 mm Hg).[7] | [7] |
| Human | Chronic obstructive pulmonary disease | 100 mg oral | 10% increase in overall ventilation (not statistically significant).[11] | [11] |
| Dog | Anesthetized | High doses | Increased ventilation and improved arterial blood gases.[12] | [12] |
| Cat, Dog | Hypoventilated lung lobe | 0.5 mg/kg + 10 µg/kg/min IV (cat) | Variable effects on lobar blood flow, did not improve V/Q matching.[13] | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited are summarized below.
Reversal of Opioid-Induced Respiratory Depression in Humans (this compound/GAL-021)
-
Objective: To assess the efficacy of GAL-021 in reversing alfentanil-induced respiratory depression.
-
Study Design: A double-blind, randomized, placebo-controlled crossover study.
-
Subjects: Healthy male volunteers.
-
Procedure:
-
Respiratory depression was induced with a continuous intravenous infusion of alfentanil.
-
Subjects received either a low or high dose of GAL-021 or a placebo intravenously.
-
Ventilatory parameters, including minute ventilation, were measured under isohypercapnic (constant high CO2) conditions.
-
In a separate part of the study, effects on poikilocapnic (naturally varying CO2) ventilation, analgesia, and sedation were also assessed.[1]
-
Assessment of Respiratory Stimulant Effects in Healthy Volunteers (this compound)
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of ascending doses of this compound.
-
Study Design: A four-period, randomized, double-blind, placebo-controlled, single-center study with escalating single doses.
-
Subjects: Healthy volunteers.
-
Procedure:
-
Participants received a continuous intravenous infusion of this compound at doses of 0.96, 1.44, and 1.92 mg/kg/hour, or a placebo, over two hours.
-
Respiratory parameters, including minute ventilation and end-tidal CO2 (ETCO2), were continuously monitored.[2]
-
Proof-of-Concept Study in a Premature Lamb Model of Apnea (this compound)
-
Objective: To evaluate the effectiveness of this compound in an animal model of apnea of prematurity.
-
Study Design: A proof-of-concept study.
-
Subjects: Prematurely delivered lambs.
-
Procedure:
-
Lambs exhibiting apnea (cessation of breathing) after birth were identified.
-
An intravenous bolus of this compound was administered.
-
The initiation and maintenance of spontaneous breathing were observed.[3]
-
Comparative Study of Almitrine and Doxapram in Chronic Respiratory Insufficiency
-
Objective: To compare the effects of almitrine and doxapram on arterial blood gases and ventilation.
-
Study Design: A randomized study.
-
Subjects: Patients with chronic respiratory insufficiency with hypercapnia and hypoxemia.
-
Procedure:
-
Patients received either intravenous almitrine (0.5 mg/kg) or doxapram (1 mg/kg) via a 30-minute infusion.
-
Arterial blood gases (paO2 and paCO2) and ventilation were measured before, during, and after the infusion.[7]
-
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of this compound, a typical experimental workflow for evaluating respiratory stimulants, and the logical relationship of this compound's "agnostic" properties.
Caption: Signaling pathway of this compound in the carotid body leading to respiratory stimulation.
Caption: A generalized experimental workflow for evaluating respiratory stimulants.
Caption: Logical relationship illustrating the "agnostic" respiratory stimulant properties of this compound.
Conclusion
This compound demonstrates a consistent respiratory stimulant effect across multiple species, including humans, lambs, rats, mice, and non-human primates. Its peripheral mechanism of action via BKCa channel blockade in the carotid bodies offers a targeted approach to stimulating respiration. The available data suggests that this compound can effectively reverse respiratory depression induced by various CNS depressants, supporting its classification as an "agnostic" respiratory stimulant.[3][4][6][14][15][16]
In comparison, Doxapram and Almitrine also exhibit respiratory stimulant properties but have different mechanisms of action and side-effect profiles. Doxapram acts on both peripheral chemoreceptors and the central nervous system, which can lead to more generalized CNS stimulation.[17][18] Almitrine primarily acts on peripheral chemoreceptors but has been associated with peripheral neuropathy with chronic use.[14]
The cross-species data for this compound, although not always directly comparable to the alternatives due to differing study designs, provides a strong foundation for its continued development as a novel treatment for various forms of respiratory depression. Further head-to-head comparative studies will be crucial to fully elucidate its therapeutic potential relative to existing and historical respiratory stimulants.
References
- 1. Two studies on reversal of opioid-induced respiratory depression by BK-channel blocker GAL021 in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Single Ascending-Dose Study of the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Respiratory Stimulant this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Agnostic Respiratory Stimulant as a Treatment for Apnea of Prematurity: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Reverses Xylazine/Fentanyl Combination-Induced Respiratory Depression in Rats: A Qualitative Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Characterization of GAL-021 as a Novel Breathing Control Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effect of almitrine on arterial gases in patients with chronic respiratory insufficiency. Comparison with doxapram. Preliminary results] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. drugs.com [drugs.com]
- 10. Use of the respiratory stimulant doxapram in southern elephant seals (Mirounga leonina) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of oral almitrine on pattern of breathing and gas exchange in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Pharmacological properties of almitrine dimesylate. Effects on the ventilation-perfusion ratio] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Action of almitrine bismesylate on ventilation-perfusion matching in cats and dogs with part of the lung hypoventilated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Enalare Therapeutics Announces Publication of a Clinical Study Demonstrating the Effect of this compound on Improving Propofol-Induced Depression of the Hypoxic Ventilatory Response - BioSpace [biospace.com]
- 16. History of Respiratory Stimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Respiratory Stimulants in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 18. rjptonline.org [rjptonline.org]
ENA-001 as an Adjunct to Naloxone: A New Frontier in Opioid Overdose Management
For Immediate Release
A novel respiratory stimulant, Ena-001, is emerging as a promising adjunctive therapy to naloxone for the reversal of opioid overdose, particularly in cases complicated by the presence of non-opioid respiratory depressants like xylazine. Developed by Enalare Therapeutics, this compound's unique mechanism of action offers a potential paradigm shift in addressing the complexities of the current overdose crisis.[1][2][3]
Naloxone, the current standard of care, is a life-saving opioid antagonist that rapidly reverses overdose by blocking the effects of opioids on the brain's respiratory control centers.[4][5][6][7] However, its efficacy is limited to opioid-induced respiratory depression and its relatively short half-life can necessitate repeated dosing, especially with potent synthetic opioids like fentanyl.[6][8] Furthermore, naloxone is ineffective against respiratory depression caused by non-opioid substances, a growing concern with the increasing prevalence of polysubstance overdoses.[2][9]
This compound offers a complementary approach. It acts as a selective antagonist of the large-conductance calcium-activated potassium (BK) channels in the carotid bodies, peripheral chemoreceptors that monitor blood oxygen levels.[1][2][9][10] By inhibiting these channels, this compound effectively mimics a state of hypoxia, stimulating a robust and sustained increase in respiratory drive, independent of the cause of respiratory depression.[1][2][9][10] This "agnostic" mechanism of action makes it a candidate for reversing respiratory depression from a variety of substances, including opioids and non-opioids.[1][2][9][10]
Comparative Performance: this compound and Naloxone
While direct comparative clinical trial data of this compound as an adjunct to naloxone is still emerging, preclinical studies and early clinical trials with this compound alone have demonstrated its potential to address the limitations of naloxone.
| Feature | Naloxone | This compound |
| Mechanism of Action | Competitive µ-opioid receptor antagonist[4][5][6][8] | Selective BK channel antagonist in carotid bodies[1][2][9][10] |
| Effect on Respiratory Drive | Reverses opioid-induced respiratory depression[4][6][7] | Stimulates respiratory drive regardless of the depressant ("agnostic")[1][2][9][10] |
| Efficacy in Polysubstance Overdose | Ineffective against non-opioid respiratory depressants (e.g., xylazine)[2][9] | Potential to reverse respiratory depression from both opioids and non-opioids[1][2][9] |
| Duration of Action | Short half-life (30-90 minutes), may require redosing[4][6] | Longer-acting formulation under investigation |
| Induction of Withdrawal | Can precipitate acute opioid withdrawal symptoms[5][8] | Does not act on opioid receptors, avoiding opioid withdrawal syndrome[3] |
Experimental Data from Preclinical Studies
A key preclinical study investigated the efficacy of this compound in a rat model of respiratory depression induced by a combination of fentanyl and xylazine, a mixture against which naloxone is only partially effective.
Experimental Design: Rats were administered an intravenous (IV) bolus of a fentanyl/xylazine combination (XFC). Five minutes post-XFC administration, the animals received either this compound or a vehicle control. Arterial blood gases were monitored to assess respiratory function.
Key Findings:
| Parameter | Fentanyl/Xylazine + Vehicle | Fentanyl/Xylazine + this compound |
| Partial Pressure of Oxygen (pO2) | Significant decrease | Rapid reversal of the decrease |
| Partial Pressure of Carbon Dioxide (pCO2) | Significant increase | Rapid reversal of the increase |
| Time to Reversal | N/A | Within 5 minutes of administration[2] |
These results demonstrate this compound's ability to rapidly counteract the severe respiratory depression caused by a combination of an opioid and a non-opioid sedative, highlighting its potential utility in complex overdose scenarios.[2]
Methodologies of Key Experiments
Preclinical Evaluation of this compound in a Xylazine/Fentanyl Overdose Model in Rats [2]
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration:
-
A combination of xylazine (3.0 mg/kg) and fentanyl (20 µg/kg) was administered as a slow intravenous bolus into the tail vein.
-
Five minutes after the xylazine/fentanyl infusion, either this compound or a vehicle (Ringer's lactate) was administered intravenously.
-
-
Monitoring:
-
Arterial blood gas analysis was performed to measure partial pressure of oxygen (pO2) and partial pressure of carbon dioxide (pCO2) as primary indicators of respiratory depression and its reversal.
-
-
Experimental Groups:
-
Control group receiving the xylazine/fentanyl combination followed by the vehicle.
-
Treatment group receiving the xylazine/fentanyl combination followed by this compound.
-
Visualizing the Mechanisms of Action
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound Reverses Xylazine/Fentanyl Combination-Induced Respiratory Depression in Rats: A Qualitative Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eagle Pharmaceuticals Takes Equity Stake in, with Option to Acquire, Enalare Therapeutics to Advance Global Development of this compound, a Novel Agnostic Respiratory Stimulant | Eagle Pharmaceuticals, Inc. [investor.eagleus.com]
- 4. MedlinePlus: How Naloxone Saves Lives in Opioid Overdose [medlineplus.gov]
- 5. study.com [study.com]
- 6. nida.nih.gov [nida.nih.gov]
- 7. Understanding Naloxone - National Harm Reduction Coalition [harmreduction.org]
- 8. Naloxone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Agnostic Respiratory Stimulant as a Treatment for Apnea of Prematurity: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Ena-001's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ena-001's performance with alternative respiratory stimulants, supported by experimental data. We delve into the independent verification of its mechanism of action, present comparative quantitative data, and detail relevant experimental protocols to aid in research and development.
Executive Summary
This compound, a novel respiratory stimulant, acts by inhibiting Big Potassium (BK) ion channels in the peripheral chemoreceptors of the carotid bodies. This mechanism has been independently verified in preclinical and clinical studies. Unlike opioid antagonists such as naloxone and nalmefene, this compound offers an "agnostic" approach, stimulating breathing regardless of the cause of respiratory depression. Its primary comparator with a similar peripheral mechanism is doxapram, which acts on different potassium channels (TASK1/3) in the same location. This guide will compare this compound with these alternatives, focusing on their mechanisms, efficacy, and the experimental methods used for their evaluation.
Mechanism of Action: A Comparative Overview
This compound's unique mechanism of action targets the body's natural system for sensing and regulating blood oxygen levels.
This compound: Targeting BK Channels
Independent studies have confirmed that this compound (formerly GAL-021) is a selective blocker of the large-conductance, calcium-activated potassium (BK) channels located in the glomus cells of the carotid bodies.[1][2] By inhibiting these channels, this compound mimics a state of hypoxia, leading to depolarization of the glomus cells. This triggers the release of neurotransmitters that stimulate the afferent fibers of the carotid sinus nerve, which in turn signals the brainstem to increase respiratory drive.[2][3]
Alternative Mechanisms
-
Doxapram: This respiratory stimulant also acts on the carotid bodies but primarily inhibits the two-pore domain potassium channels TASK-1 and TASK-3.[4] This inhibition also leads to glomus cell depolarization and subsequent stimulation of breathing, providing a similar peripheral mechanism to this compound but through a different molecular target.
-
Naloxone and Nalmefene: These are competitive antagonists of the mu (µ)-opioid receptor in the central nervous system.[5][6] They are not respiratory stimulants in the traditional sense but rather reverse the depressive effects of opioids on the brainstem's respiratory centers. Their action is highly specific to opioid-induced respiratory depression and they are ineffective against respiratory depression from other causes.
Comparative Efficacy: Quantitative Data
The following tables summarize the quantitative effects of this compound and its alternatives on key respiratory parameters, as reported in independent clinical and preclinical studies.
| Drug | Dose | Effect on Minute Ventilation (MV) | Study Population | Citation |
| This compound | 0.96 - 1.92 mg/kg/hr (IV infusion) | Dose-dependent increase; hyperventilation observed at higher doses. | Healthy Volunteers | [4] |
| This compound | High dose (IV) | Reversed alfentanil-induced decrease in MV by 3.6 L/min (95% CI: 1.5 to 5.7). | Healthy Volunteers | |
| Doxapram | 0.37 - 0.47 mg/kg (IV bolus) | Significant immediate increase. | Healthy Volunteers | [7] |
| Doxapram | 1 mg/min (IV infusion) | Increased resting ventilation. | Healthy Men | [8] |
| Doxapram | 0.32 - 2.0 mg/kg/min | Increased MV from 140 to 286 ml/kg/min in infants with central hypoventilation. | Infants | [9] |
| Nalmefene | 0.4 mg/70 kg (IV) | Restored morphine-depressed MV at an end-tidal CO2 of 8 kPa for up to 6 hours. | Healthy Volunteers | [10][11] |
| Naloxone | 1.6 mg/70 kg (IV) | Restored morphine-depressed MV at an end-tidal CO2 of 8 kPa for less than 1.5 hours. | Healthy Volunteers | [10] |
| Drug | Dose | Effect on Respiratory Rate (RR) | Study Population | Citation |
| This compound | Not specified | Modest increase in ventilatory rate. | Healthy Volunteers | |
| Doxapram | 0.37 - 0.47 mg/kg (IV bolus) | Significant immediate increase. | Healthy Volunteers | [7] |
| Nalmefene | 150.0 µg/kg (IM) | Increased RR from 34.3 to 117.8 bursts/min in rats with carfentanil-induced respiratory depression. | Rats | [12] |
| Naloxone | 200 µg/kg | Increased breath rate. | Dogs | [13] |
Experimental Protocols for Mechanism Verification
Detailed methodologies are crucial for the independent verification of a drug's mechanism of action. Below are key experimental protocols relevant to assessing the activity of this compound and similar compounds.
In Vivo Measurement of Carotid Body Activity
This protocol is designed to directly assess the effect of a compound on the chemosensory activity of the carotid body.
Objective: To measure the sensory nerve activity from the carotid sinus nerve in response to the administration of a test compound.
Materials:
-
Anesthetized animal model (e.g., rat, rabbit)
-
Surgical instruments for dissection
-
Intracarotid and intravenous catheters
-
Suction electrode for nerve recording
-
Amplifier and data acquisition system
-
Test compound (e.g., this compound) and control solutions (e.g., saline, KCN as a positive control)
Procedure:
-
Anesthetize the animal and maintain a stable physiological state.
-
Surgically expose the carotid bifurcation and identify the carotid sinus nerve.
-
Carefully dissect the carotid sinus nerve and place it on a suction electrode for recording.
-
Insert an intracarotid catheter for local drug administration and an intravenous catheter for systemic administration.
-
Record baseline nerve activity.
-
Administer a bolus of a known carotid body stimulant (e.g., KCN, 20 µg/kg) via the intracarotid catheter to confirm the responsiveness of the preparation.
-
After a stabilization period, administer the test compound (e.g., this compound) via the desired route (intracarotid or intravenous) at various doses.
-
Continuously record the carotid sinus nerve activity before, during, and after drug administration.
-
Analyze the change in nerve discharge frequency to quantify the stimulatory or inhibitory effect of the compound.
Measurement of Respiratory Drive using Airway Occlusion Pressure (P0.1)
The airway occlusion pressure at 100 milliseconds (P0.1) is a non-invasive method to assess central respiratory drive.
Objective: To measure the P0.1 in ventilated or spontaneously breathing subjects to assess the effect of a respiratory stimulant.
Materials:
-
Ventilator with P0.1 measurement capability or a system for measuring airway pressure
-
Non-rebreathing valve and mouthpiece (for spontaneously breathing subjects)
-
Data acquisition system
Procedure:
-
Ensure the subject is breathing comfortably and has a stable breathing pattern.
-
For ventilated patients, most modern ventilators can perform an automated P0.1 maneuver. This involves occluding the airway at the end of expiration for the first 100 milliseconds of the next inspiratory effort.
-
For spontaneously breathing subjects, the airway is occluded at the end of a normal expiration using a silent valve. The pressure drop during the first 100 milliseconds of the subsequent inspiratory effort against the occlusion is measured.
-
Record baseline P0.1 values.
-
Administer the test compound (e.g., this compound or doxapram).
-
Repeat P0.1 measurements at predefined intervals after drug administration.
-
An increase in the negative P0.1 value indicates an increase in respiratory drive.
Conclusion
Independent research has substantiated the mechanism of action of this compound as a peripherally acting respiratory stimulant that targets BK channels in the carotid bodies. This "agnostic" approach presents a potential advantage over centrally acting opioid antagonists like naloxone, particularly in cases of non-opioid or mixed-drug-induced respiratory depression. Doxapram offers a similar peripheral mechanism but targets different potassium channels. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a framework for researchers and drug development professionals to objectively evaluate this compound and its alternatives in their ongoing work. Further head-to-head clinical trials will be crucial to definitively establish the comparative efficacy and safety profiles of these compounds.
References
- 1. A Novel Agnostic Respiratory Stimulant as a Treatment for Apnea of Prematurity: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Reversal of Propofol-induced Depression of the Hypoxic Ventilatory Response by BK-channel Blocker this compound: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single Ascending-Dose Study of the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Respiratory Stimulant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Fact vs. fiction: naloxone in the treatment of opioid-induced respiratory depression in the current era of synthetic opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ventilatory effects of doxapram in conscious human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ventilatory effects of doxapram in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Respiratory and nonrespiratory effects of doxapram in congenital central hypoventilation syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antagonism of morphine-induced respiratory depression with nalmefene. | Semantic Scholar [semanticscholar.org]
- 12. Nalmefene reverses carfentanil-induced loss of righting reflex and respiratory depression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Respiratory effects of naloxone | Revista Española de Fisiología [revistas.unav.edu]
Benchmarking Ena-001's Potency Against Other Respiratory Stimulants In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Ena-001, a novel respiratory stimulant, against other established respiratory stimulants such as Doxapram, Almitrine, and Caffeine. The data presented is based on available preclinical research, offering insights into the potency and mechanisms of action of these compounds.
Comparative Potency of Respiratory Stimulants In Vitro
The following table summarizes the in vitro potency of this compound and other selected respiratory stimulants. It is important to note that the experimental conditions, including the specific ion channels, cell types, and assay methods, vary between studies. Therefore, a direct comparison of potency based solely on these values should be made with caution.
| Compound | Target | Cell Type | Assay | Potency (IC₅₀/EC₅₀) |
| This compound (GAL-021) | Macroscopic Ca²⁺-activated K⁺ current (IK(Ca)) | Pituitary tumor (GH₃) cells | Electrophysiology | IC₅₀: 2.33 µM |
| M-type K⁺ current | Pituitary tumor (GH₃) cells | Electrophysiology | IC₅₀: 3.75 µM | |
| Doxapram | K⁺ currents | Isolated type I cells of neonatal rat carotid body | Electrophysiology | IC₅₀: ~13 µM |
| TASK-1 channels | --- | Electrophysiology | EC₅₀: 410 nM[1] | |
| TASK-3 channels | --- | Electrophysiology | EC₅₀: 37 µM[1] | |
| TASK-1/TASK-3 heterodimeric channels | --- | Electrophysiology | EC₅₀: 9 µM[1] | |
| Almitrine | Ca²⁺-dependent K⁺ channel | Rat chemoreceptor cells | Electrophysiology (Patch-clamp) | IC₅₀: 0.22 µM[2] |
| Caffeine | Adenosine Receptors / Phosphodiesterase | Various | Functional Assays | Data not available in reviewed literature |
Experimental Protocols
The following are generalized methodologies for key in vitro experiments cited in the evaluation of respiratory stimulants.
Electrophysiology (Patch-Clamp) for Ion Channel Inhibition
This technique is employed to measure the effect of a compound on the electrical currents flowing through specific ion channels in isolated cells, such as the chemoreceptor cells of the carotid body.
-
Cell Preparation: Carotid bodies are dissected and enzymatically dissociated to obtain isolated type I chemoreceptor cells. Alternatively, cell lines expressing the ion channel of interest (e.g., GH3 cells for BK channels) can be used.
-
Recording: The whole-cell or inside-out patch-clamp configuration is used to record ionic currents. A glass micropipette filled with an appropriate intracellular solution forms a high-resistance seal with the cell membrane.
-
Stimulation and Recording: Voltage steps are applied to the cell to elicit ion channel activity, and the resulting currents are recorded. The test compound (e.g., this compound, Doxapram, Almitrine) is then applied to the cell at various concentrations.
-
Data Analysis: The inhibition of the ionic current by the compound is measured, and the concentration-response curve is plotted to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the maximal current.
Catecholamine Release Assay
This assay measures the release of neurotransmitters, such as dopamine and norepinephrine, from the carotid body in response to a stimulant.
-
Tissue Preparation: Isolated carotid bodies are incubated in a physiological salt solution.
-
Radiolabeling: The tissue is often incubated with a radiolabeled precursor, such as ³H-tyrosine, which is taken up by the cells and converted into radiolabeled catecholamines.
-
Stimulation: The carotid bodies are exposed to the respiratory stimulant at various concentrations.
-
Sample Collection and Analysis: The surrounding solution is collected, and the amount of released radiolabeled catecholamine is quantified using techniques like high-performance liquid chromatography (HPLC) with electrochemical detection or scintillation counting.
-
Data Analysis: The dose-dependent increase in catecholamine release is measured to assess the stimulatory effect of the compound.
Cyclic AMP (cAMP) Measurement Assay
This assay is used to determine the effect of compounds like caffeine on the intracellular levels of the second messenger cAMP.
-
Cell Culture: Cells expressing the target receptor (e.g., adenosine receptors) are cultured in multi-well plates.
-
Compound Incubation: The cells are treated with the test compound (e.g., caffeine) at various concentrations.
-
Cell Lysis: The cells are lysed to release their intracellular contents, including cAMP.
-
cAMP Quantification: The amount of cAMP in the cell lysate is measured using a competitive binding assay. Commercially available kits, often utilizing techniques like AlphaScreen or HTRF, are commonly used. In these assays, endogenous cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
-
Data Analysis: A decrease or increase in the signal, depending on the assay format, is used to quantify the change in intracellular cAMP levels in response to the compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the compared respiratory stimulants and a general experimental workflow for their in vitro characterization.
Caption: Signaling pathway of this compound in carotid body type I cells.
Caption: Signaling pathways of Doxapram and Almitrine in carotid body cells.
Caption: Signaling pathway of Caffeine as a respiratory stimulant.
Caption: General experimental workflow for in vitro comparison.
References
Ena-001's Respiratory Stimulant Effects: A Comparative Analysis in Opioid-Naïve and Opioid-Tolerant Subjects
A definitive comparative study examining the effects of Ena-001 in opioid-naïve versus opioid-tolerant individuals is not currently available in published literature. However, by synthesizing preclinical and clinical data from studies on opioid-naïve subjects and considering the physiological distinctions of opioid tolerance, a comprehensive overview and a theoretical comparison can be constructed.
This compound is an investigational respiratory stimulant that functions as a selective antagonist of the large-conductance calcium-activated potassium (BK) channels.[1] Its mechanism of action is considered "agnostic," meaning it is designed to reverse respiratory depression from various causes, including both opioids and non-opioids.[2][1] The primary site of action for this compound is the carotid bodies, peripheral chemoreceptors that detect changes in blood oxygen levels and signal the brainstem to modulate breathing.
Effects of this compound in Opioid-Naïve Subjects
Clinical and preclinical studies have demonstrated the efficacy of this compound in reversing opioid-induced respiratory depression in subjects with no prior history of long-term opioid use.
Clinical Data in Healthy Volunteers
In a study involving healthy male volunteers, respiratory depression was induced by the potent opioid alfentanil. The administration of this compound (formerly GAL-021) resulted in a significant increase in minute ventilation, effectively countering the opioid's depressive effects on breathing.[3][4] Notably, this reversal of respiratory depression was achieved without compromising the analgesic effects of the opioid.[3][4]
| Parameter | Opioid-Induced Respiratory Depression | This compound (High Dose) + Opioid | Placebo + Opioid |
| Minute Ventilation | Decreased by 25-30% from baseline | Increased by 3.6 to 6.1 L/min compared to placebo | No significant change |
| Arterial pCO2 | Increased | Decreased compared to placebo | No significant change |
| Sedation Score | Increased | No significant change from opioid alone | No significant change from opioid alone |
| Analgesia | Present | Maintained | Maintained |
| The data presented is a qualitative summary based on available study reports.[3][4] |
Preclinical Data in Rodent Models
In a pilot study using rats, a combination of fentanyl and xylazine was used to induce severe respiratory depression. A single intravenous bolus of this compound rapidly reversed the induced hypoxia (lowered pO2) and hypercapnia (elevated pCO2), restoring respiratory function towards baseline within minutes.[1]
| Parameter | Fentanyl/Xylazine-Induced Respiratory Depression | This compound + Fentanyl/Xylazine | Vehicle + Fentanyl/Xylazine |
| Partial Pressure of Oxygen (pO2) | Decreased | Rapidly Reversed | Remained Depressed |
| Partial Pressure of Carbon Dioxide (pCO2) | Increased | Rapidly Reversed | Remained Elevated |
| This table summarizes qualitative findings from a preclinical pilot study.[1] |
Theoretical Considerations for Opioid-Tolerant Subjects
While direct data is lacking, the mechanism of this compound suggests a potential for efficacy in opioid-tolerant individuals. Opioid tolerance leads to a desensitization of the respiratory centers in the brainstem to the effects of opioids, requiring higher doses to produce the same level of analgesia, which also increases the risk of respiratory depression.
This compound acts on the peripheral chemoreceptors in the carotid bodies, a pathway distinct from the central opioid receptors where tolerance develops.[5] Therefore, it is hypothesized that this compound could still effectively stimulate breathing in opioid-tolerant individuals by bypassing the desensitized central respiratory control centers. However, the overall physiological response may differ due to chronic adaptations in the respiratory system of tolerant individuals. Further research is necessary to confirm this hypothesis and to determine the optimal dosing and safety profile of this compound in this population.
Experimental Protocols
Clinical Study: Reversal of Alfentanil-Induced Respiratory Depression in Healthy Volunteers
-
Study Design: This was a double-blind, randomized, placebo-controlled crossover study.[3]
-
Subjects: 12 healthy male volunteers.[3]
-
Procedure:
-
Respiratory depression was induced with a continuous intravenous infusion of alfentanil.[3]
-
Once a stable state of respiratory depression was achieved (a 25-30% decrease in minute ventilation), subjects received either an intravenous infusion of this compound (low and high dose) or a matching placebo.[4]
-
Ventilatory parameters, including minute ventilation and arterial pCO2, were monitored continuously.[3]
-
Sedation and analgesia levels were also assessed.[3]
-
Preclinical Study: Reversal of Fentanyl/Xylazine-Induced Respiratory Depression in Rats
-
Study Design: A qualitative pilot study.[1]
-
Subjects: Male Sprague Dawley rats.
-
Procedure:
-
Respiratory depression was induced via a single intravenous bolus of a fentanyl and xylazine combination.[1]
-
Five minutes after the induction of respiratory depression, a single intravenous bolus of this compound or a vehicle control was administered.[1]
-
Arterial blood gases (pO2 and pCO2) were measured at baseline and at various time points post-administration to assess respiratory function.[1]
-
Visualizations
Caption: Signaling pathway of this compound in stimulating respiration.
Caption: Experimental workflows for this compound studies in opioid-naïve subjects.
References
- 1. This compound Reverses Xylazine/Fentanyl Combination-Induced Respiratory Depression in Rats: A Qualitative Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Two studies on reversal of opioid-induced respiratory depression by BK-channel blocker GAL021 in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. respiratory-therapy.com [respiratory-therapy.com]
- 5. enalare.com [enalare.com]
Safety Operating Guide
Navigating the Disposal of Ena-001: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the investigational drug Ena-001 is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a novel respiratory stimulant currently in clinical trials, specific disposal guidelines from regulatory bodies are not yet publicly available.[1][2][3][4] Therefore, researchers, scientists, and drug development professionals must adhere to established best practices for the disposal of investigational compounds. This guide outlines a procedural, step-by-step approach to the safe handling and disposal of this compound.
Chemical and Safety Profile of this compound
Understanding the known properties of this compound is the first step in its safe management. While a comprehensive Safety Data Sheet (SDS) is not publicly accessible, the available information is summarized below.
| Property | Information | Source |
| IUPAC Name | 2-[(N-Methyl-N-methoxy)amino]-4,6-bis(propylamino)-1,3,5-triazine | [1] |
| CAS Number | 1380341-99-0 | [1] |
| Molecular Formula | C11H22N6O | [1] |
| Molar Mass | 254.338 g·mol−1 | [1] |
| Mechanism of Action | Blocks the BKCa potassium channel, acting as a respiratory stimulant.[1][5][6] | |
| Formulation in Studies | Intravenous (IV) and Intramuscular (IM) injections.[3][7] | |
| Known Hazards | In a clinical study, hyperventilation occurred in two participants at the highest dose level, leading to study discontinuation.[8] |
Recommended Disposal Protocol for this compound
In the absence of specific guidelines, this compound should be treated as a potentially hazardous chemical. The following protocol is based on general principles of laboratory safety and pharmaceutical waste management.
Step 1: Consultation with Environmental Health and Safety (EHS)
Before initiating any disposal procedures, it is mandatory to contact your institution's Environmental Health and Safety (EHS) department. EHS professionals are equipped to provide guidance based on federal, state, and local regulations for chemical and pharmaceutical waste. They will determine if this compound is considered a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9]
Step 2: Segregation and Labeling
-
Segregate Waste: All materials contaminated with this compound, including unused solutions, empty vials, syringes, personal protective equipment (PPE), and contaminated labware, should be segregated from regular trash and other waste streams.
-
Proper Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound," its chemical formula, and any known hazard information.
Step 3: Waste Collection and Storage
-
Use Designated Containers: Collect all this compound waste in a designated, leak-proof, and properly sealed container. For liquid waste, use a container that is chemically compatible with the substance.
-
Secure Storage: Store the waste container in a secure, designated area away from incompatible materials. The storage area should be well-ventilated.
Step 4: Professional Disposal
-
Arranged Pickup: Your EHS department will coordinate the pickup and disposal of the hazardous waste through a licensed and approved environmental management vendor.[9]
-
Incineration: The most common and recommended method for the disposal of pharmaceutical waste is incineration by a licensed facility.[9][10] This ensures the complete destruction of the active compound.
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[11] This can lead to environmental contamination and is a violation of regulatory standards.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these conservative and safety-conscious procedures, laboratories can ensure the responsible management of this compound waste, protecting both personnel and the environment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pipeline - Enalare Therapeutics [enalare.com]
- 3. Enalare Receives FDA Clearance to Initiate the First Phase 1 Clinical Study of this compound to Be Conducted in the United States - BioSpace [biospace.com]
- 4. Home - Enalare Therapeutics [enalare.com]
- 5. This compound Reverses Xylazine/Fentanyl Combination-Induced Respiratory Depression in Rats: A Qualitative Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A Single Ascending-Dose Study of the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Respiratory Stimulant this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. fda.gov [fda.gov]
Personal protective equipment for handling Ena-001
Topic: Personal Protective Equipment for Handling Ena-001
Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.
Audience: Researchers, scientists, and drug development professionals.
This compound is an investigational new chemical entity (NCE) being developed as a respiratory stimulant.[1][2] As a novel, biologically active small molecule, it is crucial to handle this compound with a comprehensive safety protocol that assumes the compound is hazardous until more data is available. This guide provides essential information for the safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Assessment and Engineering Controls
Given that comprehensive safety data for this compound is not yet publicly available, a conservative approach to handling is required. The primary routes of exposure to assess are inhalation, dermal contact, and ingestion.[3]
Engineering Controls:
-
Fume Hood: All handling of this compound powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Equipment: An eyewash station and safety shower should be readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent accidental exposure.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Double Gloves | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon suspected contact with this compound or every 30-60 minutes.[4] |
| Body Protection | Disposable Gown | A disposable, low-permeability, long-sleeved gown with a closed front and tight-fitting cuffs is required to protect against splashes and spills.[5][6] |
| Eye and Face Protection | Safety Goggles and Face Shield | Use indirectly vented chemical splash goggles that comply with ANSI Z87.1 standards. A face shield should be worn over the goggles when there is a significant risk of splashes.[5] |
| Respiratory Protection | N95 Respirator or Higher | When handling this compound powder outside of a fume hood (not recommended) or during spill cleanup, a properly fitted N95 respirator is the minimum requirement. For higher-risk activities, a powered air-purifying respirator (PAPR) may be necessary.[5] |
Experimental Workflow for Handling this compound
The following workflow outlines the key steps for safely preparing and using this compound in an in-vitro experiment.
Caption: A step-by-step workflow for the safe handling of this compound.
Spill and Exposure Procedures
Immediate and correct response to a spill or exposure is critical.
| Incident | Procedure |
| Minor Spill (in fume hood) | 1. Alert others in the area. 2. Use an appropriate absorbent material for liquids or dampen absorbent pads for powders. 3. Wipe the area with a suitable deactivating agent (e.g., 10% bleach solution), followed by a water rinse. 4. Collect all contaminated materials in a sealed, labeled hazardous waste container. |
| Skin Exposure | 1. Immediately remove contaminated clothing. 2. Wash the affected area with copious amounts of soap and water for at least 15 minutes. 3. Seek immediate medical attention. |
| Eye Exposure | 1. Immediately flush the eyes with water for at least 15 minutes at an eyewash station. 2. Hold the eyelids open and away from the eyeballs to ensure thorough rinsing. 3. Seek immediate medical attention. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated PPE, absorbent pads, and empty vials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.
-
Disposal Vendor: All this compound waste must be disposed of through a certified hazardous waste management vendor in accordance with local, state, and federal regulations.[7]
Mechanism of Action: this compound Signaling Pathway
This compound acts as a respiratory stimulant primarily by inhibiting the large-conductance calcium-activated potassium (BKCa) channels.[8][9] This action takes place in the carotid bodies, which are key chemoreceptors for monitoring blood gases.
Caption: The proposed signaling pathway of this compound.
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the novel compound this compound, ensuring both personal safety and the integrity of their experimental results.
References
- 1. Enalare Receives FDA Clearance to Initiate the First Phase 1 Clinical Study of this compound to Be Conducted in the United States - BioSpace [biospace.com]
- 2. sec.gov [sec.gov]
- 3. benchchem.com [benchchem.com]
- 4. pppmag.com [pppmag.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. research.luriechildrens.org [research.luriechildrens.org]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
